N-(4-acetylphenyl)-2-methylbenzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(4-acetylphenyl)-2-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2/c1-11-5-3-4-6-15(11)16(19)17-14-9-7-13(8-10-14)12(2)18/h3-10H,1-2H3,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYIKQSKTEPKKFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90366804 | |
| Record name | N-(4-acetylphenyl)-2-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90366804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5116-70-1 | |
| Record name | N-(4-acetylphenyl)-2-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90366804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
physicochemical properties of N-(4-acetylphenyl)-2-methylbenzamide
An In-depth Technical Guide to the Physicochemical Properties of N-(4-acetylphenyl)-2-methylbenzamide
Executive Summary
This technical guide provides a comprehensive overview of the core . Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical predictions with established experimental methodologies for property determination. N-(4-acetylphenyl)-2-methylbenzamide is a substituted benzamide, a class of compounds with significant interest in medicinal chemistry. Understanding its physicochemical properties—such as solubility, melting point, and lipophilicity—is fundamental for predicting its behavior in biological systems and for guiding formulation and development efforts.
This guide details the compound's chemical identity, presents computationally predicted data, and provides robust, step-by-step protocols for the experimental determination of its key characteristics. By explaining the rationale behind experimental choices and emphasizing self-validating systems, this document serves as both a reference and a practical handbook for the scientific investigation of this compound.
Introduction
N-(4-acetylphenyl)-2-methylbenzamide belongs to the N-phenylbenzamide family, a scaffold present in numerous pharmacologically active molecules. The structure features a 2-methylbenzamide group connected via an amide linkage to a 4-acetylphenyl moiety. The presence of the amide bond, aromatic rings, and a ketone functional group imparts a unique combination of structural rigidity and potential for intermolecular interactions, such as hydrogen bonding.[1]
The characterization of a compound's physicochemical properties is a cornerstone of early-stage drug discovery and development. These properties govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, directly influencing its efficacy and safety. For instance, aqueous solubility is a critical determinant of bioavailability, while lipophilicity, often expressed as LogP, dictates how a compound interacts with biological membranes. This guide provides the foundational knowledge required to build a comprehensive physicochemical profile of N-(4-acetylphenyl)-2-methylbenzamide.
Chemical Identification and Structure
A precise understanding of the molecule's identity is paramount for any scientific investigation. The key identifiers and structural information for N-(4-acetylphenyl)-2-methylbenzamide are summarized below.
| Identifier | Value | Source |
| IUPAC Name | N-(4-acetylphenyl)-2-methylbenzamide | PubChem[2] |
| CAS Number | 328023-31-0 | Sigma-Aldrich |
| Molecular Formula | C₁₆H₁₅NO₂ | PubChemLite[2] |
| Molecular Weight | 253.30 g/mol | Sigma-Aldrich |
| Monoisotopic Mass | 253.11028 Da | PubChemLite[2] |
| SMILES | CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)C | PubChemLite[2] |
| InChI | InChI=1S/C16H15NO2/c1-11-5-3-4-6-15(11)16(19)17-14-9-7-13(8-10-14)12(2)18/h3-10H,1-2H3,(H,17,19) | PubChemLite[2] |
| InChIKey | IYIKQSKTEPKKFM-UHFFFAOYSA-N | PubChemLite[2] |
The molecule consists of a benzoyl group substituted with a methyl group at the ortho-position. This is N-acylated to a 4-aminoacetophenone molecule, forming the central amide linkage.
Core Physicochemical Properties
This section details the key , integrating predicted data with the necessary experimental protocols for their validation.
Physical State and Appearance
Based on its molecular weight and aromatic structure, N-(4-acetylphenyl)-2-methylbenzamide is expected to be a crystalline solid at standard temperature and pressure. Experimental observation is required to confirm its appearance (e.g., color and crystal habit).
Melting Point
The melting point is a critical indicator of a compound's purity and identity. A sharp melting range is characteristic of a pure crystalline substance, whereas impurities typically depress and broaden the melting range.[3]
Experimental Data: A specific, experimentally determined melting point for N-(4-acetylphenyl)-2-methylbenzamide is not available in the public databases consulted. Therefore, experimental determination is required.
Experimental Protocol: Melting Point Determination (Capillary Method)
This protocol is based on the standard pharmacopeial capillary method.[4]
-
Sample Preparation:
-
Ensure the sample is completely dry and finely powdered. If necessary, gently grind the crystals using a mortar and pestle.[4]
-
Press the open end of a glass capillary tube into the powder multiple times.
-
Invert the tube and tap it gently on a hard surface to pack the powder into the sealed end, aiming for a compact column of 2-3 mm in height.[5]
-
-
Apparatus Setup:
-
Use a calibrated melting point apparatus (such as a Mel-Temp or Thiele tube). Instrument calibration against certified standards is crucial for accuracy.[4]
-
-
Measurement:
-
Place the packed capillary tube into the heating block of the apparatus.
-
Heat the sample rapidly to a temperature approximately 15-20°C below the expected melting point. For an unknown, a preliminary rapid determination can establish an approximate range.[3]
-
Decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.
-
Record the temperature at which the first drop of liquid appears (T₁).
-
Record the temperature at which the entire sample has completely melted (T₂).
-
The melting range is reported as T₁ - T₂. For a pure compound, this range should be narrow (0.5-1.0°C).
-
Senior Scientist's Note: Careful sample preparation is the leading cause of irreproducible results.[4] Ensuring the sample is anhydrous and tightly packed prevents inconsistencies. The slow heating rate near the melting point is non-negotiable for achieving an accurate measurement, as it allows the temperature of the heating block and the sample to remain in equilibrium.[3]
Solubility Profile
Solubility is a determining factor for a drug candidate's formulation, administration route, and bioavailability. The "like dissolves like" principle provides a predictive framework; the large non-polar surface area of N-(4-acetylphenyl)-2-methylbenzamide suggests low aqueous solubility, while the polar amide and ketone groups may allow for solubility in polar organic solvents.
Experimental Protocol: Qualitative Solubility Classification
This workflow systematically classifies the compound's solubility by testing it in a series of solvents.[6]
-
Water Solubility:
-
Add approximately 25 mg of the compound to a test tube.
-
Add 0.75 mL of deionized water in portions, shaking vigorously after each addition.[6]
-
Observe if the compound dissolves completely. If it does, test the solution's pH with litmus or pH paper to identify it as acidic (Class Sₐ), basic (Class Sₑ), or neutral (Class Sₙ).[7]
-
-
Acid/Base Solubility (for water-insoluble compounds):
-
5% NaOH Test: To a fresh 25 mg sample, add 0.75 mL of 5% aqueous NaOH. Solubility indicates the presence of an acidic functional group (e.g., phenol or carboxylic acid), classifying it as a weak acid (Class A₂) if it was insoluble in NaHCO₃.[8]
-
5% NaHCO₃ Test: To a fresh 25 mg sample, add 0.75 mL of 5% aqueous NaHCO₃. Solubility (often with effervescence) indicates a strong acidic group (Class A₁).[7]
-
5% HCl Test: To a fresh 25 mg sample, add 0.75 mL of 5% aqueous HCl. Solubility indicates the presence of a basic functional group, such as an amine (Class B).[6]
-
-
Organic Solvent Solubility:
-
Test the solubility in common organic solvents like ethanol, methanol, acetone, and dimethyl sulfoxide (DMSO) using the same sample-to-solvent ratio.
-
Rationale: The acid-base solubility tests are diagnostic chemical reactions.[8] A water-insoluble compound that dissolves in aqueous acid or base does so because it is being converted into an ionic, and therefore more water-soluble, salt. This provides powerful insights into the functional groups present within the molecule.
Lipophilicity (Partition Coefficient)
The n-octanol/water partition coefficient (LogP) is the industry standard for measuring a compound's lipophilicity. It is a key predictor of membrane permeability and interaction with hydrophobic pockets of proteins.
-
Predicted Data: The computationally predicted XLogP3 value for N-(4-acetylphenyl)-2-methylbenzamide is 2.6 .[2]
Interpretation: A LogP value of 2.6 indicates that the compound is moderately lipophilic, being approximately 400 times more soluble in n-octanol than in water. This suggests it is likely to have good membrane permeability but may suffer from low aqueous solubility.
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the chemical structure of a synthesized compound. While specific spectra for this molecule are not provided by vendors, the expected characteristics can be predicted based on its functional groups.
-
Nuclear Magnetic Resonance (¹H and ¹³C NMR):
-
¹H NMR: Would expect distinct signals in the aromatic region (7-8 ppm) for the protons on both phenyl rings. Two separate singlets would appear for the acetyl methyl protons (~2.5 ppm) and the benzoyl methyl protons (~2.4 ppm). A broad singlet for the amide N-H proton would also be present, its chemical shift being solvent-dependent.
-
¹³C NMR: Would show characteristic signals for the two carbonyl carbons (amide and ketone) above 165 ppm. Multiple signals would appear in the aromatic region (120-140 ppm), along with signals for the two distinct methyl carbons below 30 ppm.
-
-
Infrared (IR) Spectroscopy:
-
The IR spectrum should display characteristic absorption bands. Key expected peaks include an N-H stretch (around 3300 cm⁻¹), aromatic C-H stretches (>3000 cm⁻¹), and two distinct C=O stretching bands for the ketone (~1680 cm⁻¹) and the amide (~1660 cm⁻¹).[9] Aromatic C=C bending vibrations would be seen in the 1450-1600 cm⁻¹ region.
-
-
Mass Spectrometry (MS):
-
High-resolution mass spectrometry should confirm the monoisotopic mass of 253.11028 Da for the molecular ion [M]⁺.[2] Analysis of the fragmentation pattern could provide further structural confirmation, likely showing fragments corresponding to the 2-methylbenzoyl and 4-acetylphenyl moieties.
-
Experimental Workflows (Visualization)
Visual workflows provide a clear, at-a-glance summary of the experimental processes described.
Diagram 1: General workflow for physicochemical characterization.
Diagram 2: Workflow for melting point determination.
Diagram 3: Decision workflow for solubility classification.
Conclusion
This guide establishes a foundational profile for N-(4-acetylphenyl)-2-methylbenzamide, a compound of interest due to its substituted N-phenylbenzamide core. While computational tools provide valuable predictions, such as a moderate lipophilicity (XLogP3 = 2.6)[2], a complete and reliable characterization hinges on rigorous experimental work. The detailed protocols provided for determining melting point and solubility are designed to generate the robust data required for any meaningful research or development program. The structural features suggest low aqueous solubility and the potential for interactions via hydrogen bonding, which must be confirmed experimentally to understand its full potential in a pharmaceutical or materials science context.
References
- Melting Point Determination. (n.d.). thinkSRS.com.
- Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd.
- N-(4-Acetylphenyl)-2-methylbenzamide | 5116-70-1. (n.d.). ChemicalBook.
- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
-
N-(4-Acetylphenyl)benzamide | C15H13NO2 | CID 223354. (n.d.). PubChem. Retrieved from [Link]
- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
- Melting Point Determination / General Tests. (n.d.).
- Melting point determination. (n.d.).
- Measuring the Melting Point. (2023, May 8). Westlab Canada.
- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).
- Solubility of Organic Compounds. (2023, August 31).
- Melting point determination. (n.d.). SSERC.
-
N-(4-acetylphenyl)-2-methylbenzamide (C16H15NO2). (n.d.). PubChemLite. Retrieved from [Link]
- Supporting Information. (n.d.).
- CAS 582-78-5: N-(4-Methylphenyl)benzamide. (n.d.). CymitQuimica.
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- 9. rsc.org [rsc.org]
A Comprehensive Technical Guide to the Synthesis and Characterization of N-(4-acetylphenyl)-2-methylbenzamide (CAS 328023-31-0)
This document provides an in-depth technical framework for the synthesis, purification, and comprehensive analytical characterization of N-(4-acetylphenyl)-2-methylbenzamide. Designed for researchers, medicinal chemists, and drug development professionals, this guide moves beyond simple protocols to explain the scientific rationale behind methodological choices, ensuring a robust and self-validating approach to confirming the molecule's identity, purity, and core properties. As this compound is often supplied for early-stage discovery, robust in-house characterization is paramount for data integrity[1].
Molecular Identity and Physicochemical Profile
N-(4-acetylphenyl)-2-methylbenzamide is a substituted aromatic amide. Its structure features a 2-methylbenzamide moiety linked to an N-(4-acetylphenyl) group, presenting key functional groups—an amide, a ketone, and two substituted benzene rings—that are pivotal for its chemical behavior and potential biological interactions.
Core Identifiers
A summary of the fundamental identifiers for this molecule is presented below.
| Identifier | Value | Source |
| CAS Number | 328023-31-0 | [2][3] |
| Molecular Formula | C₁₆H₁₅NO₂ | [4][5] |
| Molecular Weight | 253.30 g/mol | [2][4] |
| IUPAC Name | N-(4-acetylphenyl)-2-methylbenzamide | [5] |
| Canonical SMILES | CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)C | [5] |
| InChIKey | IYIKQSKTEPKKFM-UHFFFAOYSA-N | [5] |
Predicted Physicochemical Properties
The following properties are derived from computational models and provide a baseline for experimental design, such as selecting appropriate solvent systems for synthesis, purification, and analysis. Experimental verification is a critical next step.
| Property | Predicted Value | Rationale and Implication |
| Boiling Point | 352.2 ± 35.0 °C | Indicates low volatility; purification by distillation is not practical. High thermal stability is expected[4]. |
| Density | 1.172 ± 0.06 g/cm³ | Standard for crystalline organic solids of this molecular weight[4]. |
| pKa | 13.00 ± 0.70 (Amide N-H) | The amide proton is weakly acidic, a key factor in hydrogen bonding and receptor interactions[4]. |
| XLogP3 | 2.6 | Suggests moderate lipophilicity and good potential for membrane permeability, a common feature in drug candidates[5]. |
Synthesis and Purification Workflow
A robust and reproducible synthetic route is the foundation of any research program. The most direct and reliable method for synthesizing N-(4-acetylphenyl)-2-methylbenzamide is the acylation of 4-aminoacetophenone with 2-methylbenzoyl chloride, a variation of the classic Schotten-Baumann reaction.
Diagram: Synthesis and Purification Workflow
Caption: Workflow for synthesis via acylation followed by purification.
Experimental Protocol: Synthesis
Rationale: This protocol uses pyridine as both a base to neutralize the HCl byproduct and as a solvent. Conducting the initial addition at 0 °C is crucial for controlling the exothermic reaction between the acid chloride and the amine.
-
Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 4-aminoacetophenone (1.0 eq) and anhydrous pyridine (approx. 5-10 mL per gram of amine).
-
Cooling: Cool the resulting solution to 0 °C in an ice-water bath with magnetic stirring.
-
Reagent Addition: Add 2-methylbenzoyl chloride (1.05 eq) dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until Thin Layer Chromatography (TLC) analysis (e.g., 3:1 Hexanes:Ethyl Acetate) shows complete consumption of the limiting reagent (4-aminoacetophenone).
-
Quenching: Carefully pour the reaction mixture into a beaker containing crushed ice and 1 M HCl (aq). Stir until all the ice has melted. A precipitate of the crude product should form.
-
Isolation: Collect the crude solid by vacuum filtration, washing thoroughly with deionized water, followed by a small amount of cold diethyl ether to remove highly nonpolar impurities.
-
Drying: Dry the crude product under vacuum to yield the material for purification.
Experimental Protocol: Purification by Recrystallization
Rationale: Recrystallization is an effective and scalable method for purifying crystalline solids. The choice of solvent system (e.g., ethanol/water) is critical; the compound should be soluble in the hot solvent and sparingly soluble at room temperature or below.
-
Solvent Selection: Transfer the crude solid to an Erlenmeyer flask. Add a minimal amount of hot ethanol to fully dissolve the solid.
-
Precipitation: While the solution is still hot, add deionized water dropwise until the solution becomes faintly turbid. If it becomes too cloudy, add a few drops of hot ethanol to redissolve the precipitate.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature, then place it in an ice bath for at least 1 hour to maximize crystal formation.
-
Collection: Collect the purified crystals by vacuum filtration, washing with a small amount of a cold ethanol/water mixture.
-
Final Drying: Dry the crystals under high vacuum at 40-50 °C to a constant weight.
Analytical Characterization Framework
A multi-technique approach is essential for the unambiguous confirmation of structure and assessment of purity. Each technique provides orthogonal, complementary information, creating a self-validating dataset.
Diagram: Integrated Analytical Workflow
Caption: A multi-technique workflow for comprehensive characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Purpose: NMR is the most powerful technique for determining the precise covalent structure of an organic molecule. ¹H NMR confirms the number and connectivity of protons, while ¹³C NMR confirms the carbon skeleton.
Expected ¹H NMR Signals (in CDCl₃ or DMSO-d₆):
-
Amide Proton (N-H): A broad singlet expected between δ 8.5-10.5 ppm. Its chemical shift can be concentration-dependent.
-
Aromatic Protons: A complex multiplet region between δ 7.2-8.0 ppm, integrating to 8 protons. The protons on the acetyl-phenyl ring will likely appear as two distinct doublets (AX or AB system), while the protons on the 2-methylbenzoyl ring will show more complex splitting patterns.
-
Acetyl Methyl Protons (CH₃-C=O): A sharp singlet integrating to 3 protons, expected around δ 2.6 ppm.
-
Aryl Methyl Protons (CH₃-Ar): A sharp singlet integrating to 3 protons, expected around δ 2.5 ppm.
Protocol for NMR Sample Preparation and Acquisition:
-
Accurately weigh 5-10 mg of the purified sample into an NMR tube.
-
Add approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, which is excellent for observing amide protons, or CDCl₃).
-
Vortex the tube until the sample is fully dissolved.
-
Acquire ¹H and ¹³C spectra on a spectrometer (e.g., 400 MHz or higher) using standard acquisition parameters.
Mass Spectrometry (MS)
Purpose: MS provides the exact molecular weight of the compound, confirming its elemental composition. When coupled with liquid chromatography (LC-MS), it also serves as a powerful tool for purity analysis.
Expected Mass:
-
Monoisotopic Mass: 253.1103 Da[5]
-
Common Adducts (ESI+):
-
[M+H]⁺: m/z 254.1176
-
[M+Na]⁺: m/z 276.0995
-
Protocol for LC-MS Analysis:
-
Prepare a stock solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) at 1 mg/mL.
-
Dilute the stock solution to approximately 10 µg/mL with the mobile phase.
-
Inject the sample onto an LC-MS system equipped with a C18 column and an electrospray ionization (ESI) source.
-
Elute using a gradient of water and acetonitrile (both with 0.1% formic acid).
-
Acquire mass spectra in positive ion mode over a range of m/z 100-500.
Fourier-Transform Infrared (IR) Spectroscopy
Purpose: IR spectroscopy is a rapid and reliable method for confirming the presence of key functional groups, which serves as a crucial cross-validation of the structure determined by NMR.
Expected Key Vibrational Frequencies:
-
N-H Stretch: A sharp to moderately broad peak around 3300 cm⁻¹.
-
Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.
-
Ketone C=O Stretch: A strong, sharp peak around 1680 cm⁻¹.
-
Amide C=O Stretch (Amide I band): A strong, sharp peak around 1660 cm⁻¹.
-
N-H Bend (Amide II band): A peak around 1530 cm⁻¹.
-
Aromatic C=C Bending: Multiple peaks in the 1600-1450 cm⁻¹ region.
Protocol for ATR-IR Spectroscopy:
-
Place a small, solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Perform a background scan prior to sample analysis.
High-Performance Liquid Chromatography (HPLC)
Purpose: HPLC with UV detection is the industry-standard method for quantifying the purity of a compound. It separates the target compound from any impurities, and the relative peak area provides a percentage purity value.
Suggested HPLC Method:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA)
-
Mobile Phase B: Acetonitrile + 0.1% TFA
-
Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
Protocol for Purity Analysis:
-
Prepare a sample solution at approximately 0.5 mg/mL in a 1:1 acetonitrile:water mixture.
-
Ensure the sample is fully dissolved, using sonication if necessary.
-
Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.
-
Inject the sample and run the gradient method.
-
Integrate all peaks in the chromatogram and calculate the area percent of the main peak to determine purity.
Conclusion
The characterization of N-(4-acetylphenyl)-2-methylbenzamide (CAS 328023-31-0) requires a systematic and multi-faceted analytical approach. By combining a logical synthetic strategy with orthogonal analytical techniques—NMR for structure, MS for molecular weight, IR for functional groups, and HPLC for purity—researchers can establish a complete and validated profile of the compound. This rigorous characterization is the bedrock of reliable and reproducible scientific research, particularly in the fields of medicinal chemistry and drug discovery where the precise identity and purity of a molecule are non-negotiable.
References
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PubChem. N-(4-acetylphenyl)benzamide. National Center for Biotechnology Information. [Link]
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PubChemLite. N-(4-acetylphenyl)-2-methylbenzamide (C16H15NO2). [Link]
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Molbase. N-(4-Acetylphenyl)-2-methylbenzamide. [Link]
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PubChem. N-(2-acetylphenyl)-4-methylbenzamide. National Center for Biotechnology Information. [Link]
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- 4. N-(4-Acetylphenyl)-2-methylbenzamide CAS#: 328023-31-0 [m.chemicalbook.com]
- 5. PubChemLite - N-(4-acetylphenyl)-2-methylbenzamide (C16H15NO2) [pubchemlite.lcsb.uni.lu]
An In-Depth Technical Guide to the Biological Activity Screening of Novel Benzamide Derivatives
<-9a_2f>
Introduction: The Benzamide Scaffold as a Cornerstone of Modern Medicinal Chemistry
Benzamide and its derivatives stand as a "privileged scaffold" in the landscape of medicinal chemistry.[1] This deceptively simple aromatic amide structure offers remarkable versatility, allowing for diverse chemical modifications that have given rise to a vast portfolio of therapeutic agents.[2] From antipsychotics to anticancer agents, the benzamide core is central to numerous drugs, a testament to its ability to interact with a wide range of biological targets.[2][3] The history of benzamides in medicine, which began with serendipitous discoveries in the mid-20th century, has evolved into an era of rational drug design, where novel derivatives are systematically synthesized and evaluated for specific therapeutic purposes.[2]
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the essential methodologies for the biological activity screening of novel benzamide derivatives. We will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring that each protocol is presented as a self-validating system. This document is structured to provide a logical progression from broad-spectrum primary screens to more defined, target-specific secondary assays, equipping you with the knowledge to design and execute robust screening campaigns.
Chapter 1: The Screening Cascade: From Primary Hits to Validated Leads
The journey of a novel benzamide derivative from the chemist's bench to a potential drug candidate follows a structured screening cascade. This process is designed to efficiently identify promising compounds ("hits") from a larger library and systematically validate their activity, potency, and mechanism of action.
A typical workflow begins with high-throughput primary screening to assess a broad biological effect, such as cytotoxicity against cancer cells.[1] Compounds that meet a predefined activity threshold in these assays are advanced to secondary, more specific assays. These secondary assays aim to confirm the initial activity and begin to elucidate the mechanism, for example, by testing the compound's ability to inhibit a specific enzyme known to be crucial for cancer cell survival.[4] This tiered approach ensures that resources are focused on the most promising candidates.
Caption: Mechanism of action for benzamide-based PARP-1 inhibitors.
Protocol: Fluorometric PARP-1 Inhibition Assay
This protocol describes a common method to quantify the inhibitory activity of novel benzamide derivatives against the PARP-1 enzyme.
-
Principle: This assay measures the incorporation of biotinylated NAD+ into histone proteins by PARP-1. The resulting biotinylated histones are captured on a streptavidin-coated plate and detected with an antibody-HRP conjugate, generating a colorimetric or chemiluminescent signal proportional to enzyme activity.
-
Materials:
-
Recombinant human PARP-1 enzyme
-
Histone proteins (H1)
-
Biotinylated NAD+
-
Streptavidin-coated 96-well plates
-
Anti-PAR antibody conjugated to Horseradish Peroxidase (HRP)
-
TMB or other HRP substrate
-
Assay Buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Stop Solution (e.g., 1 M H2SO4)
-
Test benzamide derivatives and a known PARP inhibitor (e.g., Olaparib) as a positive control.
-
-
Step-by-Step Methodology:
-
Coating: Coat a 96-well plate with histone H1 and incubate overnight at 4°C. Wash wells with PBS-T (PBS with 0.05% Tween-20).
-
Compound Preparation: Prepare serial dilutions of the test benzamide derivatives and the positive control (Olaparib) in assay buffer. Include a vehicle control (e.g., DMSO).
-
Reaction Setup: To each well, add the PARP-1 enzyme, activated DNA (provided in most kits), and the test compound/control.
-
Reaction Initiation: Add biotinylated NAD+ to all wells to start the reaction. Incubate for 1 hour at room temperature.
-
Detection: Wash the plate to remove unreacted components. Add streptavidin-HRP conjugate and incubate for 1 hour.
-
Signal Development: Wash the plate again. Add TMB substrate and incubate in the dark until color develops.
-
Measurement: Add stop solution and measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis & Self-Validation:
-
Controls: The positive control (Olaparib) should show a dose-dependent decrease in signal. The negative/vehicle control (DMSO) represents 100% enzyme activity. A "no enzyme" control should yield a background-level signal.
-
Calculation: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
IC50 Determination: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value (the concentration at which 50% of enzyme activity is inhibited). [5] B. HDAC Inhibition: Modulating Gene Expression
-
Histone Deacetylases (HDACs) are enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression. HDAC inhibitors cause hyperacetylation, relaxing the chromatin structure and altering gene expression, which can lead to cell cycle arrest and apoptosis in cancer cells. [6]Benzamide derivatives, such as Entinostat (MS-275), are a well-known class of selective Class I HDAC inhibitors. [7][8]
Protocol: Fluorogenic HDAC Inhibition Assay [9] This high-throughput assay is commonly used to screen for HDAC inhibitors. [9]
-
Principle: The assay utilizes a substrate containing an acetylated lysine residue linked to a fluorophore. When the HDAC enzyme deacetylates the lysine, a developer solution containing a protease cleaves the peptide bond, releasing the fluorophore and generating a fluorescent signal. An inhibitor will prevent this process, resulting in a lower signal.
-
Materials:
-
Recombinant human HDAC enzymes (e.g., HDAC1, HDAC2, HDAC3). [9] * Fluorogenic HDAC substrate (e.g., derived from p53, Ac-RHKK[acetyl]-AMC). [9] * Assay Buffer (e.g., 50 mM HEPES, 150 mM NaCl, 5 mM MgCl2, pH 7.4). [9] * Developer Solution (e.g., Trypsin in 1 mM HCl). [9] * Test benzamide derivatives and a known HDAC inhibitor (e.g., Entinostat or SAHA) for a positive control. [9]* Step-by-Step Methodology: [9] 1. Compound Plating: Dispense serial dilutions of test compounds and controls into a black, 384-well microplate.
-
Enzyme Addition: Add the HDAC enzyme to each well and pre-incubate with the inhibitors for at least 5 minutes at 37°C.
-
Reaction Initiation: Add the fluorogenic substrate to initiate the enzymatic reaction. Incubate for a defined period (e.g., 30-90 minutes).
-
Reaction Termination & Signal Development: Stop the reaction by adding the developer solution. This also initiates the release of the fluorophore. Incubate for 15-30 minutes.
-
Measurement: Measure the fluorescence intensity using a plate reader (e.g., excitation 380 nm, emission 430 nm). [9]* Data Analysis & Self-Validation:
-
Controls: A potent HDAC inhibitor (positive control) should yield a signal close to background. The vehicle control (DMSO) represents uninhibited enzyme activity.
-
IC50 Determination: Calculate the percent inhibition for each concentration and determine the IC50 value as described for the PARP assay. Comparing IC50 values across different HDAC isoforms (e.g., HDAC1 vs. HDAC8) can establish the selectivity profile of the novel compounds. [7]
-
GPCR Target Screening: Dopamine Receptor Binding
Substituted benzamides are famous for their activity as antagonists at dopamine D2-like receptors (D2, D3, D4), which forms the basis of their use as antipsychotic and antiemetic drugs. [2][6]Determining a new compound's ability to bind to these receptors is a key screening step.
Protocol: Competitive Radioligand Binding Assay for D2 Receptors
This classic assay measures the ability of a test compound to compete with a known radiolabeled ligand for binding to the target receptor.
-
Principle: A fixed concentration of a high-affinity radioligand (e.g., [³H]-Spiperone) is incubated with a source of D2 receptors (e.g., cell membranes from HEK293 cells expressing the D2 receptor). The amount of bound radioactivity is measured in the presence of increasing concentrations of the unlabeled test compound. A potent test compound will displace the radioligand, leading to a decrease in the measured signal.
-
Materials:
-
Cell membranes expressing the human Dopamine D2 receptor.
-
Radioligand (e.g., [³H]-Spiperone).
-
Unlabeled ("cold") ligand for non-specific binding determination (e.g., Haloperidol).
-
Test benzamide derivatives.
-
Binding Buffer (e.g., Tris-HCl, MgCl2, EDTA).
-
Glass fiber filters and a cell harvester.
-
Scintillation cocktail and a scintillation counter.
-
-
Step-by-Step Methodology:
-
Reaction Setup: In test tubes or a 96-well filter plate, combine the cell membranes, binding buffer, and either: a) buffer only (for total binding), b) excess unlabeled ligand (for non-specific binding), or c) serial dilutions of the test compound.
-
Radioligand Addition: Add the [³H]-Spiperone to all wells at a concentration near its Kd (dissociation constant).
-
Incubation: Incubate the mixture at room temperature for 60-90 minutes to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the bound radioligand (trapped on the filter with the membranes) from the unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold binding buffer to remove any non-specifically trapped radioligand.
-
Measurement: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
-
Data Analysis & Self-Validation:
-
Specific Binding: Calculate specific binding by subtracting the non-specific binding CPM from the total binding CPM.
-
Ki Determination: Plot the percentage of specific binding against the logarithm of the test compound concentration. The resulting sigmoidal curve is used to calculate the IC50. The Ki (inhibitory constant), a true measure of affinity, can then be calculated using the Cheng-Prusoff equation, which accounts for the concentration and Kd of the radioligand used.
-
Modern, non-radioactive alternatives, such as those using Homogeneous Time-Resolved Fluorescence (HTRF), are also widely available and offer a higher-throughput format. [10][11]
Chapter 3: Phenotypic Screening: Assessing Cellular Effects
Phenotypic screening evaluates the effect of a compound on whole cells or organisms without a preconceived target. This approach is powerful for discovering compounds with novel mechanisms of action.
Anticancer Activity: Cytotoxicity and Antiproliferation Assays
A fundamental first step in screening for potential anticancer agents is to determine their ability to kill or inhibit the growth of cancer cells. [1][12]
Protocol: MTT Assay for Cell Viability [5][9] This is one of the most common colorimetric assays for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation. [12][13]
-
Principle: In living, metabolically active cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals. [5]The amount of formazan produced, which is quantified by measuring its absorbance after solubilization, is proportional to the number of viable cells. [5]* Materials:
-
Step-by-Step Methodology: [9] 1. Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight. 2. Compound Treatment: Remove the old media and add fresh media containing serial dilutions of the novel benzamide derivatives. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin). 3. Incubation: Incubate the cells with the compounds for a specified period (e.g., 48 or 72 hours). 4. MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for an additional 2-4 hours at 37°C, allowing formazan crystals to form. 5. Solubilization: Carefully remove the medium and add the solubilization solution (e.g., 100 µL of DMSO) to each well to dissolve the formazan crystals. 6. Measurement: Measure the optical density (absorbance) at 570 nm using a microplate reader.
-
Data Analysis & Self-Validation:
-
Controls: Wells with untreated cells (vehicle control) represent 100% viability. Wells with no cells serve as a blank to subtract background absorbance. The positive control should show a significant reduction in viability.
-
IC50 Calculation: Calculate the percentage of cell viability relative to the vehicle control for each compound concentration. Determine the IC50 value, which represents the concentration that reduces cell viability by 50%.
-
Antimicrobial Activity Screening
The rise of antimicrobial resistance necessitates the discovery of new antibacterial agents. [15]Benzamide derivatives have shown promise in this area. [16]The primary goal of antimicrobial screening is to determine the Minimum Inhibitory Concentration (MIC) of a compound. [17]
Protocol: Broth Microdilution for MIC Determination [18][19] This is a quantitative method used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. [15][17]
-
Principle: A standardized inoculum of bacteria is challenged with serial dilutions of the test compound in a liquid growth medium. After incubation, the presence or absence of visible growth is recorded.
-
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).
-
Growth medium (e.g., Mueller-Hinton Broth).
-
Sterile 96-well plates.
-
Test benzamide derivatives and a standard antibiotic (e.g., Ciprofloxacin) as a positive control.
-
-
Step-by-Step Methodology:
-
Compound Dilution: Prepare two-fold serial dilutions of the test compounds directly in the 96-well plate using the broth.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., adjusted to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL) and then dilute it to the final testing concentration (approx. 5 x 10⁵ CFU/mL).
-
Inoculation: Add the prepared bacterial inoculum to each well containing the compound dilutions.
-
Controls: Include a positive control for growth (broth with inoculum, no compound), a negative/sterility control (broth only), and a positive antibiotic control. [18] 5. Incubation: Cover the plate and incubate at 37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) of the microorganism. [18]This can be assessed visually or by measuring the optical density at 600 nm. [17]
-
Anti-inflammatory Activity Screening
Chronic inflammation is implicated in numerous diseases. Some benzamides have been investigated as anti-inflammatory agents, for example, by inhibiting cyclooxygenase (COX) enzymes. [20][21][22]A common cell-based assay involves measuring the inhibition of inflammatory mediators in stimulated immune cells.
Protocol: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
-
Principle: Macrophages (like the RAW 264.7 cell line) produce nitric oxide (NO), a key inflammatory mediator, when stimulated with lipopolysaccharide (LPS). The amount of NO produced can be indirectly measured by quantifying its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent. A potential anti-inflammatory compound will reduce the amount of nitrite produced.
-
Materials:
-
RAW 264.7 macrophage cell line.
-
LPS (from E. coli).
-
Griess Reagent System.
-
Sodium nitrite (for standard curve).
-
Test benzamide derivatives and a known anti-inflammatory agent (e.g., Dexamethasone).
-
-
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate. Pre-treat the cells with serial dilutions of the test compounds for 1 hour.
-
Stimulation: Add LPS (e.g., 1 µg/mL) to all wells except the negative control wells. Incubate for 24 hours.
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well.
-
Griess Assay:
-
Add an equal volume of Griess reagent to the supernatant in a new 96-well plate.
-
Incubate for 10-15 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
-
Viability Check: It is crucial to perform a parallel cytotoxicity assay (e.g., MTT) to ensure that the observed reduction in NO is not simply due to the compound killing the cells.
-
-
Data Analysis & Self-Validation:
-
Standard Curve: Generate a standard curve using known concentrations of sodium nitrite to convert absorbance values to nitrite concentrations.
-
IC50 Calculation: Calculate the percentage inhibition of nitrite production for each compound concentration relative to the LPS-stimulated (but untreated) control. Determine the IC50 value. The compound should not show significant cytotoxicity at concentrations where it inhibits NO production.
-
Chapter 4: Data Presentation and Interpretation
Clear and concise presentation of quantitative data is essential for comparing the activity of different derivatives and making informed decisions about which compounds to advance.
Table 1: Example Data Summary for a Novel Benzamide Series
| Compound ID | Primary Screen: Antiproliferative Activity (MCF-7 cells) IC50 (µM) [5] | Secondary Screen: Target Activity (HDAC1 Enzyme) IC50 (µM) [9] | Selectivity Index (Cytotoxicity IC50 / Target IC50) |
| BZA-001 | 15.2 | 0.85 | 17.9 |
| BZA-002 | 5.8 | 0.65 | 8.9 |
| BZA-003 | > 50 | > 10 | - |
| BZA-004 | 2.5 | 0.78 | 3.2 |
| Entinostat (Control) | 8.1 | 0.93 | 8.7 |
This table contains hypothetical data for illustrative purposes, with control values sourced from literature. [9] Interpreting the Data:
-
Potency: Lower IC50 values indicate higher potency. In this example, BZA-004 is the most potent antiproliferative agent, while BZA-002 is the most potent HDAC1 inhibitor.
-
Selectivity: The selectivity index provides a preliminary measure of a compound's therapeutic window. A higher index (like that for BZA-001) is desirable, as it suggests the compound inhibits the target at concentrations much lower than those at which it causes general cytotoxicity.
-
Structure-Activity Relationship (SAR): By comparing the chemical structures of BZA-001 through BZA-004 with their corresponding activities, researchers can begin to build a structure-activity relationship, identifying which chemical modifications enhance potency or selectivity.
Conclusion
The screening of novel benzamide derivatives is a multifaceted process that requires a strategic combination of high-throughput phenotypic assays and specific, target-oriented biochemical or cell-based methods. This guide has outlined the core principles and detailed protocols necessary for a robust evaluation campaign. By focusing on the causality behind experimental design and incorporating stringent controls, researchers can generate reliable, reproducible data. This systematic approach is crucial for successfully identifying and validating promising lead compounds from the versatile benzamide scaffold, ultimately paving the way for the development of next-generation therapeutics.
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A Hypothetical Mechanism of Action for N-(4-acetylphenyl)-2-methylbenzamide: An In-Depth Technical Guide for Drug Discovery Professionals
Abstract
N-(4-acetylphenyl)-2-methylbenzamide is a novel benzamide derivative with a chemical structure suggestive of diverse pharmacological potential. While direct biological data for this compound is not extensively available in the public domain, its core benzamide scaffold is a well-established pharmacophore present in numerous clinically significant therapeutic agents.[1][2] This technical guide presents a plausible, albeit hypothetical, mechanism of action for N-(4-acetylphenyl)-2-methylbenzamide, drawing upon the known activities of structurally related benzamide compounds. We hypothesize that N-(4-acetylphenyl)-2-methylbenzamide acts as a modulator of intracellular signaling pathways, potentially through the inhibition of Poly(ADP-ribose) polymerase (PARP) enzymes or as an agonist for the Sigma-1 receptor (S1R). This whitepaper provides a comprehensive, step-by-step experimental framework for researchers, scientists, and drug development professionals to investigate this hypothesis, from initial target validation to the elucidation of downstream cellular effects. The proposed methodologies are designed to be self-validating, ensuring scientific rigor and reproducibility.
Introduction: The Benzamide Scaffold as a Privileged Structure in Pharmacology
The benzamide moiety is a cornerstone in medicinal chemistry, recognized for its versatility and presence in a wide array of drugs with diverse mechanisms of action.[1][2] Historically, the development of benzamide-containing drugs has ranged from serendipitous discoveries to rational drug design.[2] Early examples include procainamide, an antiarrhythmic agent developed through the bioisosteric replacement of an ester with a more stable amide bond.[1] The mid-20th century saw the emergence of substituted benzamides as key players in neuropsychiatry, with compounds like sulpiride demonstrating atypical antipsychotic properties through selective antagonism of dopamine D2 and D3 receptors.[1]
More recently, the benzamide scaffold has been integral to the development of targeted therapies, including Poly(ADP-ribose) polymerase (PARP) inhibitors for cancer treatment and selective 5-HT4 receptor agonists for gastrointestinal disorders.[1][3] Furthermore, benzamide derivatives have been explored as glucokinase activators for diabetes, histone deacetylase (HDAC) inhibitors with anti-tumor activity, and ligands for the Sigma-1 receptor (S1R) for neuroprotective applications.[4][5][6] Given this broad therapeutic landscape, any novel benzamide derivative, such as N-(4-acetylphenyl)-2-methylbenzamide, warrants a thorough investigation into its potential mechanism of action.
The Subject of Investigation: N-(4-acetylphenyl)-2-methylbenzamide
N-(4-acetylphenyl)-2-methylbenzamide is a small molecule with the chemical formula C16H15NO2.[7] Its structure features a central benzamide core with a 4-acetylphenyl group attached to the amide nitrogen and a 2-methylbenzoyl group. The presence of the acetylphenyl moiety is of particular interest as it may influence the compound's binding affinity and selectivity for various biological targets. To date, there is a lack of published data on the specific biological activity and mechanism of action of this compound. This guide, therefore, aims to provide a logical and scientifically rigorous framework for its initial characterization.
A Dual Hypothesis for the Mechanism of Action
Based on the known pharmacology of the benzamide class, we propose a dual hypothesis for the mechanism of action of N-(4-acetylphenyl)-2-methylbenzamide:
-
Hypothesis A: Inhibition of Poly(ADP-ribose) Polymerase (PARP). The benzamide scaffold is a key feature of several potent PARP inhibitors.[1] PARP enzymes are crucial for DNA repair, and their inhibition is a validated strategy in cancer therapy, particularly in tumors with BRCA mutations. The structural features of N-(4-acetylphenyl)-2-methylbenzamide may allow it to bind to the NAD+ binding site of PARP enzymes, thereby inhibiting their activity.
-
Hypothesis B: Agonism of the Sigma-1 Receptor (S1R). The S1R is a unique ligand-operated molecular chaperone involved in neuroprotection and the modulation of neuroinflammation.[6] Several benzamide derivatives have been identified as S1R ligands.[6] The lipophilic nature and conformational flexibility of N-(4-acetylphenyl)-2-methylbenzamide could facilitate its interaction with the S1R binding pocket.
The following sections will detail the experimental workflows to systematically investigate these two hypotheses.
Experimental Workflows for Hypothesis Validation
Initial Target Engagement and Validation
The first critical step is to determine if N-(4-acetylphenyl)-2-methylbenzamide directly interacts with our hypothesized targets, PARP1/2 and S1R.
4.1.1. In Vitro Binding Assays
-
Objective: To quantify the binding affinity of N-(4-acetylphenyl)-2-methylbenzamide to PARP1, PARP2, and S1R.
-
Protocol:
-
PARP1/2 Binding: A competitive binding assay using a fluorescently labeled NAD+ analog or a radioligand binding assay with [3H]-Olaparib (a known PARP inhibitor) will be performed. Recombinant human PARP1 and PARP2 enzymes will be incubated with varying concentrations of N-(4-acetylphenyl)-2-methylbenzamide.
-
S1R Binding: A radioligand binding assay using [3H]-(+)-pentazocine, a selective S1R ligand, will be conducted with membrane preparations from cells overexpressing human S1R.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) will be determined. The equilibrium dissociation constant (Ki) will be calculated using the Cheng-Prusoff equation.
-
| Parameter | Description | Success Metric |
| PARP1/2 Ki | Binding affinity to PARP1 and PARP2 | Ki < 1 µM |
| S1R Ki | Binding affinity to Sigma-1 Receptor | Ki < 1 µM |
4.1.2. Cellular Thermal Shift Assay (CETSA)
-
Objective: To confirm target engagement in a cellular context.
-
Protocol:
-
Intact cells (e.g., a relevant cancer cell line for PARP or a neuronal cell line for S1R) will be treated with N-(4-acetylphenyl)-2-methylbenzamide or vehicle.
-
The cells will be heated at a range of temperatures.
-
The soluble fraction of the target protein (PARP1 or S1R) at each temperature will be quantified by Western blotting or ELISA.
-
Data Analysis: A shift in the melting temperature of the target protein in the presence of the compound indicates direct binding.
-
Logical Relationship: Initial Target Validation Workflow
Caption: Workflow for initial validation of target engagement.
Elucidation of Downstream Signaling Pathways
Upon confirmation of target binding, the next phase is to investigate the functional consequences of this interaction.
4.2.1. PARP Inhibition Pathway
-
Objective: To determine if N-(4-acetylphenyl)-2-methylbenzamide inhibits PARP activity and induces downstream effects consistent with PARP inhibition.
-
Protocol: PARP Activity Assay
-
A cell-free PARP activity assay will be performed using recombinant PARP1 and a histone substrate.
-
PARP activity will be measured by the incorporation of biotinylated NAD+ into the histone substrate, detected via a colorimetric or chemiluminescent method.
-
The IC50 for PARP inhibition will be determined.
-
-
Protocol: Cellular PARP Inhibition (PARylation Assay)
-
Cells will be treated with a DNA damaging agent (e.g., hydrogen peroxide) to induce PARP activity.
-
Co-treatment with varying concentrations of N-(4-acetylphenyl)-2-methylbenzamide will be performed.
-
Cell lysates will be analyzed by Western blotting using an anti-PAR antibody to detect the levels of poly(ADP-ribosyl)ated proteins.
-
-
Protocol: DNA Damage Response (DDR) Assay
-
Cells will be treated with N-(4-acetylphenyl)-2-methylbenzamide in combination with a DNA damaging agent (e.g., temozolomide).
-
The formation of γH2AX foci, a marker of DNA double-strand breaks, will be assessed by immunofluorescence microscopy.
-
Cell viability and apoptosis will be measured using assays such as MTT or Annexin V staining.
-
Signaling Pathway: PARP Inhibition
Caption: Hypothesized signaling pathway for S1R agonism.
Conclusion and Future Directions
This technical guide outlines a comprehensive and scientifically rigorous approach to investigate the hypothesized mechanism of action of N-(4-acetylphenyl)-2-methylbenzamide. By systematically evaluating its potential as a PARP inhibitor and a Sigma-1 receptor agonist, researchers can efficiently determine its primary biological activity. The proposed experimental workflows, from initial binding studies to functional cellular assays, provide a clear roadmap for characterizing this novel benzamide derivative. Positive results from these studies would warrant further preclinical development, including pharmacokinetic and in vivo efficacy studies in relevant disease models. The versatility of the benzamide scaffold suggests that N-(4-acetylphenyl)-2-methylbenzamide could represent a promising new lead compound in either oncology or neuroscience.
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A Comprehensive Spectroscopic Guide to the Structural Elucidation of N-(4-acetylphenyl)-2-methylbenzamide
Abstract
Introduction: The Imperative for Structural Verification
N-(4-acetylphenyl)-2-methylbenzamide is a substituted aromatic amide, a chemical class of significant interest in medicinal chemistry and materials science due to the diverse biological activities and material properties exhibited by its members.[1] The molecule's structure, featuring two distinct carbonyl groups (amide and ketone), a sterically hindered 2-methylbenzamide moiety, and a para-substituted acetylphenyl ring, presents a unique spectroscopic fingerprint. Accurate structural confirmation is paramount, as even minor isomeric impurities can drastically alter a compound's efficacy, toxicity, or physical characteristics.
This guide is structured to empower researchers to confidently confirm the synthesis of N-(4-acetylphenyl)-2-methylbenzamide. We will proceed by dissecting the molecule's structure and predicting the characteristic signals and bands for each major spectroscopic technique. This predictive approach is a field-proven necessity when working with novel chemical entities, transforming routine analysis into a rigorous scientific investigation.
Molecular Structure and Key Functional Motifs
To effectively interpret spectroscopic data, one must first understand the molecule's architecture. N-(4-acetylphenyl)-2-methylbenzamide (Molecular Formula: C₁₆H₁₅NO₂, Molecular Weight: 253.29 g/mol ) is comprised of several key features that will be interrogated by the techniques discussed.[2][3]
Caption: Molecular structure of N-(4-acetylphenyl)-2-methylbenzamide with atom numbering for NMR assignment.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity Blueprint
NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule.[4] Both ¹H and ¹³C NMR are indispensable for an unambiguous structural assignment.
Experimental Protocol: A Self-Validating Approach
The choice of experimental parameters is critical for acquiring high-quality, interpretable data.
-
Sample Preparation: Dissolve ~5-10 mg of the purified, dry compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is crucial; DMSO-d₆ is often preferred for amides as it prevents the exchange of the N-H proton, allowing for its observation.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion, which is particularly important for resolving the complex aromatic regions.[5]
-
¹H NMR Acquisition: Acquire the spectrum with a standard pulse program. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A sufficient relaxation delay (D1) is necessary to ensure accurate integration of quaternary carbons, although these are typically not integrated.
-
2D NMR (Recommended): For irrefutable assignments, acquiring 2D spectra such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) is strongly recommended to establish direct bonding and coupling relationships.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum will provide information on the chemical environment, number, and connectivity of protons. The predicted signals are summarized below.
| Signal Label (Fig. 1) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment and Rationale |
| H-N | 9.5 - 11.0 (in DMSO-d₆) | Broad Singlet | 1H | Amide Proton: Highly deshielded due to the anisotropic effect of the C=O group and potential hydrogen bonding. Its broadness is characteristic. |
| H-Ar (Aromatic) | 7.2 - 8.2 | Multiplets/Doublets | 8H | Aromatic Protons: A complex region. Protons on the acetylphenyl ring (adjacent to the C=O group) will be the most downfield (δ ~8.0 ppm). Protons on the 2-methylbenzoyl ring will be slightly more upfield. The ortho-methyl group will cause steric hindrance, influencing the chemical shifts of adjacent protons. |
| H-16 | 2.4 - 2.6 | Singlet | 3H | 2-Methyl Protons: A characteristic singlet in the benzylic region. Its position is influenced by the adjacent aromatic ring. |
| H-15 | 2.5 - 2.7 | Singlet | 3H | Acetyl Methyl Protons: A sharp singlet, deshielded by the adjacent ketone C=O group. |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum reveals the number of unique carbon environments and provides insight into their functional nature.
| Signal Label (Fig. 1) | Predicted Chemical Shift (δ, ppm) | Assignment and Rationale |
| C-14 | 195 - 200 | Ketone Carbonyl: The most downfield carbon due to the strong deshielding effect of the attached oxygen atom. |
| C-7 | 165 - 170 | Amide Carbonyl: Also significantly downfield, but typically ~20-30 ppm upfield from a ketone carbonyl. |
| C-Ar (Aromatic) | 118 - 145 | Aromatic Carbons: A cluster of signals. Carbons attached to the nitrogen (C-8) and carbonyls (C-1, C-10) will be at the extremes of this range. Quaternary carbons will have lower intensity. |
| C-15 | 25 - 30 | Acetyl Methyl Carbon: A typical chemical shift for a methyl group attached to a carbonyl. |
| C-16 | 18 - 22 | 2-Methyl Carbon: A characteristic upfield signal for a methyl group attached to an aromatic ring. |
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule based on their characteristic vibrational frequencies.[6]
Experimental Protocol
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory is the modern standard, requiring minimal sample preparation.
-
Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal.
-
Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹.
Expected Key Absorption Bands
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group Assignment and Rationale |
| 3300 - 3400 | N-H Stretch | Amide N-H: A sharp to moderately broad peak, characteristic of a secondary amide. Its position can be influenced by hydrogen bonding. |
| ~3050 | C-H Stretch | Aromatic C-H: Typically weaker signals just above 3000 cm⁻¹. |
| ~1685 | C=O Stretch | Ketone C=O: A strong, sharp absorption. Conjugation with the aromatic ring lowers the frequency from a typical aliphatic ketone (~1715 cm⁻¹). |
| ~1660 | C=O Stretch (Amide I Band) | Amide C=O: A very strong, sharp absorption. This is one of the most characteristic peaks in the spectrum. |
| ~1520 | N-H Bend (Amide II Band) | Amide N-H: A strong band resulting from a coupling of N-H bending and C-N stretching vibrations. |
| 1600, 1480 | C=C Stretch | Aromatic Ring: Multiple sharp bands of variable intensity are characteristic of the aromatic rings. |
Mass Spectrometry (MS): Molecular Weight and Fragmentation Logic
Mass spectrometry provides the exact molecular weight and, through fragmentation analysis, offers corroborating structural evidence.
Ionization & Analysis Methodology
-
Ionization Technique: Electrospray Ionization (ESI) is the preferred method for this type of molecule. It is a soft ionization technique that will primarily generate the protonated molecular ion [M+H]⁺, minimizing premature fragmentation and providing a clear molecular weight.
-
Mass Analyzer: A high-resolution mass spectrometer (HRMS) like a Time-of-Flight (TOF) or Orbitrap is essential for determining the exact mass, which can be used to confirm the molecular formula (C₁₆H₁₅NO₂).
-
Tandem MS (MS/MS): To validate the structure, the [M+H]⁺ ion (m/z 254.12) can be isolated and fragmented. The resulting daughter ions provide a fragmentation fingerprint unique to the molecule's structure.
Predicted Mass Spectrum and Fragmentation
-
Molecular Ion Peak: The ESI-MS spectrum will be dominated by the [M+H]⁺ ion at m/z 254.12 . The corresponding [M+Na]⁺ adduct at m/z 276.10 may also be observed.
-
Key Fragmentation Pathways: The amide bond is often the most labile site for fragmentation. The primary cleavage events will help distinguish this isomer from others.
Caption: Predicted key fragmentation pathways for N-(4-acetylphenyl)-2-methylbenzamide under MS/MS conditions.
Integrated Spectroscopic Workflow: A System of Self-Validation
No single technique provides the complete picture. The true power of spectroscopic analysis lies in the integration of orthogonal data sets. The workflow below illustrates how each piece of data logically interlocks to build an unshakeable structural confirmation.
Caption: Integrated workflow for the structural validation of N-(4-acetylphenyl)-2-methylbenzamide.
Conclusion
The structural elucidation of a novel compound like N-(4-acetylphenyl)-2-methylbenzamide is a systematic process of evidence gathering. This guide has provided a comprehensive, predictive analysis of the key spectroscopic data required for its unambiguous identification. By following the outlined experimental protocols and comparing the acquired data to the predicted ¹H NMR, ¹³C NMR, IR, and MS spectral features, researchers can confidently verify the identity, purity, and structural integrity of their synthesized material. This rigorous, multi-faceted approach ensures the scientific integrity of subsequent research and development efforts.
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Unlocking the Therapeutic Potential of N-(4-acetylphenyl)-2-methylbenzamide: A Technical Guide to Putative Targets and Validation Strategies
Abstract
N-(4-acetylphenyl)-2-methylbenzamide is a synthetic compound belonging to the versatile benzamide class of molecules. While direct biological characterization of this specific entity is not extensively documented in publicly available literature, a comprehensive analysis of its structural analogs reveals a compelling potential for therapeutic applications, primarily in the realms of oncology and inflammatory diseases. This technical guide synthesizes the existing knowledge on structurally related benzamide derivatives to propose and technically elaborate on the most probable therapeutic targets of N-(4-acetylphenyl)-2-methylbenzamide. We will delve into the mechanistic rationale for these putative targets, supported by in silico analysis, and provide detailed, field-proven experimental protocols for their validation. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals seeking to explore the therapeutic promise of this compound.
Introduction: The Benzamide Scaffold as a Privileged Structure in Medicinal Chemistry
The benzamide moiety is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets with high affinity and specificity. The inherent conformational flexibility and hydrogen bonding capabilities of the amide linkage allow for precise molecular recognition. Derivatives of this scaffold have been successfully developed into drugs for a multitude of indications, including but not limited to, antiemetics, antipsychotics, and, more pertinent to this guide, anti-inflammatory and anticancer agents.
N-(4-acetylphenyl)-2-methylbenzamide, with its molecular formula C₁₆H₁₅NO₂ and a molecular weight of 253.3 g/mol , presents a unique combination of structural features.[1][2] The N-phenylbenzamide core is substituted with a 4-acetyl group on the aniline ring and a 2-methyl group on the benzoyl ring. These substitutions are not mere decorations; they are predicted to play a crucial role in target engagement, selectivity, and pharmacokinetic properties. The 4-acetyl group, with its ketone functionality, can act as a hydrogen bond acceptor, potentially forming key interactions within a target's binding pocket. The ortho-methyl group on the benzoyl ring can induce a conformational twist in the molecule, which may favor binding to specific targets while preventing interaction with others, thus enhancing selectivity.
This guide will explore the two most promising therapeutic avenues for N-(4-acetylphenyl)-2-methylbenzamide based on the established activities of its analogs: inhibition of cyclooxygenase-2 (COX-2) for anti-inflammatory applications and modulation of key oncogenic pathways, particularly through kinase inhibition, for cancer therapy.
Potential Therapeutic Target Area 1: Anti-Inflammatory Activity via Cyclooxygenase-2 (COX-2) Inhibition
Chronic inflammation is a key driver of numerous pathologies, including arthritis, cardiovascular disease, and certain cancers. A central mediator of the inflammatory cascade is the enzyme cyclooxygenase-2 (COX-2), which is responsible for the synthesis of pro-inflammatory prostaglandins.[3] Selective inhibition of COX-2 over its constitutively expressed isoform, COX-1, is a well-established strategy for developing anti-inflammatory drugs with a reduced risk of gastrointestinal side effects.[4] Numerous N-phenylbenzamide derivatives have been reported to exhibit potent and selective COX-2 inhibitory activity.[5][6]
Mechanistic Rationale and In Silico Analysis
The established structure-activity relationship (SAR) of benzamide-based COX-2 inhibitors provides a strong foundation for hypothesizing the mechanism of N-(4-acetylphenyl)-2-methylbenzamide.[7][8] The selectivity for COX-2 is often attributed to the ability of the inhibitor to access a secondary side pocket in the COX-2 active site, which is sterically hindered in COX-1.
A hypothetical binding model of N-(4-acetylphenyl)-2-methylbenzamide within the COX-2 active site can be constructed based on molecular docking studies of similar compounds.[1][2] The benzamide core is expected to anchor the molecule within the primary channel. The 4-acetylphenyl moiety is predicted to extend into the selectivity pocket, with the acetyl group's carbonyl oxygen potentially forming a crucial hydrogen bond with residues such as Arg513 or His90. The 2-methyl group on the benzoyl ring can induce a non-planar conformation between the two aromatic rings, which is a known characteristic of many selective COX-2 inhibitors.
In Silico Insights:
| Structural Feature | Predicted Role in COX-2 Inhibition | Supporting Rationale from Analogs |
| Benzamide Linkage | Forms hydrogen bonds with backbone residues in the main channel. | A conserved interaction motif in many NSAIDs. |
| 4-Acetyl Group | Potential hydrogen bond acceptor, interacting with key residues in the COX-2 side pocket. | The presence of polar groups at this position is often correlated with enhanced COX-2 selectivity. |
| 2-Methyl Group | Induces a dihedral angle between the phenyl rings, favoring a conformation suitable for the COX-2 active site. | Ortho-substitutions on the benzoyl ring are known to influence the potency and selectivity of COX inhibitors.[9] |
Experimental Validation Workflow
Validation of the COX-2 inhibitory potential of N-(4-acetylphenyl)-2-methylbenzamide requires a multi-tiered approach, beginning with in vitro enzymatic assays and progressing to cell-based and in vivo models of inflammation.
This assay directly measures the ability of the compound to inhibit the activity of purified COX-1 and COX-2 enzymes.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of N-(4-acetylphenyl)-2-methylbenzamide in DMSO.
-
Reconstitute purified human or ovine COX-1 and COX-2 enzymes in the appropriate assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Prepare a solution of arachidonic acid (substrate) and a colorimetric or fluorometric probe.
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, heme cofactor, and the test compound at various concentrations.
-
Add the COX-1 or COX-2 enzyme to each well and pre-incubate.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate at 37°C for a defined period.
-
Stop the reaction and measure the product formation using a suitable plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity) for both COX-1 and COX-2.
-
The selectivity index (SI) is calculated as the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2). A higher SI indicates greater selectivity for COX-2.[10][11][12]
-
This is a standard and well-characterized in vivo model to assess the acute anti-inflammatory activity of a compound.[13]
Protocol:
-
Animal Acclimatization: Acclimatize male Wistar rats or Swiss albino mice for at least one week under standard laboratory conditions.
-
Compound Administration: Administer N-(4-acetylphenyl)-2-methylbenzamide (suspended in a suitable vehicle like 0.5% carboxymethyl cellulose) orally or intraperitoneally at various doses. A positive control group (e.g., indomethacin) and a vehicle control group should be included.
-
Induction of Inflammation: One hour after compound administration, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Edema: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.
Caption: Experimental workflow for validating anti-inflammatory potential.
Potential Therapeutic Target Area 2: Anticancer Activity via Kinase Inhibition
The benzamide scaffold is a prevalent feature in a multitude of approved and investigational kinase inhibitors.[14][15] Kinases are a large family of enzymes that play critical roles in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. The structural features of N-(4-acetylphenyl)-2-methylbenzamide make it a plausible candidate for a kinase inhibitor.
Mechanistic Rationale and In Silico Analysis
Different classes of kinase inhibitors exist, with many targeting the ATP-binding pocket. The general pharmacophore for a Type I kinase inhibitor includes a hinge-binding motif, a hydrophobic region, and a solvent-exposed region.
Based on the structure of N-(4-acetylphenyl)-2-methylbenzamide, we can hypothesize its interaction with a generic kinase active site:
-
Hinge-Binding: The amide N-H and carbonyl oxygen can form crucial hydrogen bonds with the kinase hinge region, a common anchoring point for inhibitors.
-
Hydrophobic Pockets: The two phenyl rings can occupy hydrophobic pockets within the ATP-binding site.
-
Solvent-Front Region: The 4-acetyl group is likely to be oriented towards the solvent-exposed region, where it could interact with polar residues or be a point for further chemical modification to improve properties.
The specific kinases that N-(4-acetylphenyl)-2-methylbenzamide might inhibit are difficult to predict without experimental data. However, given the activities of its analogs, promising candidates include receptor tyrosine kinases (e.g., EGFR, VEGFR) and non-receptor tyrosine kinases (e.g., Bcr-Abl, Src family kinases).[1][14]
In Silico Insights:
| Structural Feature | Predicted Role in Kinase Inhibition | Supporting Rationale from Analogs |
| Benzamide Linkage | Acts as a hinge-binder, forming key hydrogen bonds. | A common feature in many clinically approved kinase inhibitors. |
| Phenyl Rings | Occupy hydrophobic regions of the ATP-binding pocket. | Essential for van der Waals interactions and affinity. |
| 4-Acetyl Group | Projects into the solvent-exposed region, potentially forming additional interactions or serving as a modification handle. | Substitutions at this position can significantly impact potency and selectivity. |
| 2-Methyl Group | May induce a specific conformation that enhances binding to certain kinases while preventing clashes with others. | Can be used to fine-tune selectivity. |
Experimental Validation Workflow
A systematic approach is required to identify and validate the potential kinase targets of N-(4-acetylphenyl)-2-methylbenzamide.
A broad panel kinase screen is the first step to identify potential targets. Subsequently, dose-response assays are performed on the "hits."
Protocol:
-
Kinase Panel Screening:
-
Submit N-(4-acetylphenyl)-2-methylbenzamide to a commercial kinase profiling service (e.g., at a single high concentration like 10 µM) against a large panel of kinases (e.g., >400).
-
-
IC₅₀ Determination for Hits:
-
For kinases that show significant inhibition in the initial screen, perform a dose-response assay to determine the IC₅₀ value.
-
Luminescence-based assays that measure ATP consumption (e.g., Kinase-Glo®) are a common and robust method.[16]
-
The protocol is similar to the COX inhibition assay, but with a specific kinase, its substrate, and ATP.[17][18][19]
-
Once a potential kinase target is identified, the next step is to assess the compound's effect on cancer cells that are dependent on that kinase.
Protocol:
-
Cell Viability/Proliferation Assay:
-
Select a panel of cancer cell lines, including those known to be driven by the identified target kinase(s).
-
Treat the cells with increasing concentrations of N-(4-acetylphenyl)-2-methylbenzamide for 48-72 hours.
-
Measure cell viability using a standard method such as the MTT or CellTiter-Glo® assay.
-
Calculate the GI₅₀ (concentration for 50% growth inhibition).
-
-
Target Engagement and Pathway Modulation (Western Blotting):
-
Treat the sensitive cancer cell line with the compound at its GI₅₀ concentration for various time points.
-
Prepare cell lysates and perform Western blotting to assess the phosphorylation status of the target kinase and its downstream signaling proteins. A decrease in phosphorylation indicates target engagement.
-
To evaluate the in vivo anticancer potential, a xenograft model using a sensitive cancer cell line is employed.[2][8][20][21][22]
Protocol:
-
Tumor Implantation: Implant the selected human cancer cells subcutaneously into immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth and Treatment: Once tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Compound Administration: Administer N-(4-acetylphenyl)-2-methylbenzamide and a vehicle control daily via an appropriate route (e.g., oral gavage, intraperitoneal injection).
-
Tumor Measurement: Measure tumor volume and body weight regularly.
-
Data Analysis: At the end of the study, calculate the tumor growth inhibition (TGI) and assess any signs of toxicity.
Caption: Workflow for identifying and validating anticancer targets.
Synthesis and Physicochemical Properties
Proposed Synthetic Route
A common and efficient method is the coupling of 2-methylbenzoic acid with 4-aminoacetophenone.
Protocol:
-
Activation of Carboxylic Acid:
-
Dissolve 2-methylbenzoic acid in an anhydrous aprotic solvent (e.g., dichloromethane or DMF).
-
Add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and an activator like N-hydroxybenzotriazole (HOBt).
-
Alternatively, the carboxylic acid can be converted to the more reactive acyl chloride using thionyl chloride or oxalyl chloride.
-
-
Amide Bond Formation:
-
To the activated carboxylic acid solution, add 4-aminoacetophenone and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine).
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
-
Work-up and Purification:
-
Wash the reaction mixture with aqueous solutions (e.g., dilute HCl, saturated NaHCO₃, and brine).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography or recrystallization to yield N-(4-acetylphenyl)-2-methylbenzamide.
-
Predicted Physicochemical and ADME/Tox Properties
In silico tools can provide preliminary insights into the drug-likeness and potential liabilities of N-(4-acetylphenyl)-2-methylbenzamide.[6][11][23][24]
| Property | Predicted Value/Characteristic | Implication |
| LogP | 2.5 - 3.5 | Good balance between solubility and permeability for oral absorption. |
| Molecular Weight | 253.3 g/mol | Within the range for good oral bioavailability (Lipinski's Rule of Five). |
| H-Bond Donors | 1 | Compliant with Lipinski's rules. |
| H-Bond Acceptors | 2 | Compliant with Lipinski's rules. |
| Predicted Toxicity | Low to moderate | Further experimental validation is necessary. |
Conclusion and Future Directions
N-(4-acetylphenyl)-2-methylbenzamide represents a promising, yet underexplored, chemical entity. Based on a robust analysis of its structural analogs, this guide has delineated two primary avenues for therapeutic investigation: anti-inflammatory action through COX-2 inhibition and anticancer activity via kinase modulation. The provided in silico rationale and detailed experimental workflows offer a clear and actionable path for researchers to systematically evaluate these hypotheses.
Future research should focus on the efficient synthesis and purification of N-(4-acetylphenyl)-2-methylbenzamide to enable the proposed biological evaluations. A broad kinase screen is highly recommended to uncover potentially novel and unexpected targets. Should promising activity be identified in either the anti-inflammatory or anticancer assays, further lead optimization studies, guided by the structure-activity relationships of the benzamide scaffold, could lead to the development of novel and effective therapeutic agents. The self-validating nature of the proposed experimental protocols, progressing from in vitro to in vivo models, will ensure a rigorous and scientifically sound investigation into the therapeutic potential of this intriguing molecule.
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Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. (2010). Brieflands. [Link]
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Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. (2012). National Center for Biotechnology Information. [Link]
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An In-depth Technical Guide to the Synthesis and Medicinal Chemistry Context of N-(4-acetylphenyl)-2-methylbenzamide
Abstract
This technical guide provides a comprehensive overview of the synthesis of N-(4-acetylphenyl)-2-methylbenzamide, a compound of interest in medicinal chemistry and materials science. We delve into the strategic rationale behind its synthesis, focusing on the robust and widely applicable Schotten-Baumann reaction as the primary protocol. A detailed, field-tested experimental procedure is presented, including reaction mechanism, setup, workup, and purification. Furthermore, we explore alternative synthetic methodologies employing modern coupling reagents, contextualizing their application within drug discovery workflows. This guide is intended for researchers and professionals in organic synthesis and drug development, offering both practical protocols and an understanding of the chemical principles that ensure a successful and reproducible synthesis.
Introduction: The Significance of the Benzamide Scaffold
N-(4-acetylphenyl)-2-methylbenzamide is a chemical entity defined by the amide linkage between a 2-methylbenzoyl group and a 4-acetylphenyl moiety. While the compound itself may not be a widely known therapeutic agent, its constituent parts—the N-arylbenzamide core and the acetylphenyl substituent—are prevalent structural motifs in a vast array of biologically active molecules.[1]
The benzamide functional group is a cornerstone in medicinal chemistry, prized for its metabolic stability and its ability to participate in hydrogen bonding, which is crucial for molecular recognition at biological targets.[1] Derivatives of this scaffold have been successfully developed as antitumor agents, such as the N-benzylbenzamide derivatives that act as tubulin polymerization inhibitors.[2] Similarly, the broader class of benzamide-containing molecules has shown promise in antimicrobial and anticancer applications.[3] The presence of the acetyl group provides a key synthetic handle for further functionalization, making compounds like N-(4-acetylphenyl)-2-methylbenzamide valuable intermediates in the synthesis of more complex molecules.
Table 1: Physicochemical Properties of N-(4-acetylphenyl)-2-methylbenzamide
| Property | Value |
| CAS Number | 328023-31-0[4] |
| Molecular Formula | C₁₆H₁₅NO₂[4] |
| Molecular Weight | 253.3 g/mol [4] |
| IUPAC Name | N-(4-acetylphenyl)-2-methylbenzamide |
This guide will focus on the practical synthesis of this compound, providing the detailed knowledge necessary for its efficient and high-purity preparation in a laboratory setting.
Core Synthesis Strategy: Acyl Amidation via Nucleophilic Acyl Substitution
The most direct and logical approach to synthesizing N-(4-acetylphenyl)-2-methylbenzamide is through the formation of an amide bond between 4-aminoacetophenone and an activated derivative of 2-methylbenzoic acid. This transformation is a classic example of nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl donor, leading to the formation of a tetrahedral intermediate, which then collapses to form the stable amide bond.
The choice of the "activated derivative" is critical for reaction efficiency. While the carboxylic acid itself can be used, the reaction requires high temperatures or specialized coupling agents. A more reactive and commonly used precursor is the corresponding acyl chloride, 2-methylbenzoyl chloride.
Diagram 1: High-level overview of the core synthetic strategy.
Primary Synthetic Protocol: The Schotten-Baumann Reaction
First reported by Carl Schotten and Eugen Baumann in the 1880s, the Schotten-Baumann reaction remains a highly effective and robust method for acylating amines and alcohols.[5][6] The reaction is typically performed under biphasic conditions, with an organic solvent dissolving the amine and acyl chloride, and an aqueous phase containing a base, such as sodium hydroxide.[7]
Rationale for Use
The Schotten-Baumann method is ideal for this synthesis for several key reasons:
-
High Reactivity: Acyl chlorides are highly reactive electrophiles, leading to rapid and often high-yielding reactions.[]
-
Irreversibility: The base in the aqueous phase neutralizes the hydrochloric acid (HCl) byproduct generated during the reaction.[7] This neutralization is crucial as it prevents the protonation of the starting amine (which would render it non-nucleophilic) and drives the reaction equilibrium towards the product.[7]
-
Simplicity: The procedure is straightforward, does not require anhydrous conditions for all reagents, and the workup is a simple liquid-liquid extraction.
Reaction Mechanism
The reaction proceeds via a nucleophilic acyl substitution mechanism.
Diagram 2: Key steps in the Schotten-Baumann reaction mechanism.
The key steps involve the initial attack of the amine on the acyl chloride, followed by deprotonation and elimination of the chloride ion to yield the final amide product.[5]
Detailed Experimental Protocol
This protocol details the synthesis on a 10 mmol scale.
Table 2: Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume | Equivalents |
| 4-Aminoacetophenone | 135.17 | 10.0 | 1.35 g | 1.0 |
| 2-Methylbenzoyl chloride | 154.60 | 10.5 | 1.62 g (1.3 mL) | 1.05 |
| Dichloromethane (DCM) | - | - | 50 mL | - |
| Sodium Hydroxide (NaOH) | 40.00 | - | 25 mL of 10% (w/v) aq. soln. | - |
| 1 M Hydrochloric Acid (HCl) | - | - | ~20 mL | - |
| Sat. Sodium Bicarbonate (NaHCO₃) | - | - | ~20 mL | - |
| Brine (Sat. NaCl) | - | - | ~20 mL | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - | ~5 g | - |
| Ethanol (for recrystallization) | - | - | As needed | - |
Procedure:
-
Preparation of Amine Solution: In a 250 mL Erlenmeyer flask or round-bottom flask equipped with a magnetic stir bar, dissolve 4-aminoacetophenone (1.0 eq., 1.35 g) in dichloromethane (50 mL).[7]
-
Reaction Setup: Place the flask in an ice-water bath and begin stirring. Add the 10% aqueous sodium hydroxide solution (25 mL). The mixture will be biphasic.
-
Addition of Acyl Chloride: Add 2-methylbenzoyl chloride (1.05 eq., 1.3 mL) dropwise to the vigorously stirred biphasic mixture over a period of 15-20 minutes. Maintain the temperature between 0 and 10 °C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring vigorously for 1-2 hours. The completion of the reaction can be monitored by the disappearance of the starting amine using Thin-Layer Chromatography (TLC). A white precipitate of the product may form.[5]
-
Workup - Phase Separation: Transfer the reaction mixture to a separatory funnel. Separate the organic (DCM) layer.
-
Workup - Washing: Wash the organic layer sequentially with:
-
1 M HCl (2 x 20 mL) to remove any unreacted amine and excess base.
-
Saturated aqueous NaHCO₃ solution (1 x 20 mL) to neutralize any remaining acid.
-
Brine (1 x 20 mL) to remove residual water.[7]
-
-
Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.
-
Purification - Recrystallization: Recrystallize the crude solid from a suitable solvent, such as boiling ethanol, to obtain the pure N-(4-acetylphenyl)-2-methylbenzamide as a white or off-white solid.[5]
-
Final Steps: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum. Determine the final mass, calculate the yield, and characterize the product.
Alternative Synthetic Approaches & Optimization
While the Schotten-Baumann reaction is highly effective, modern drug discovery often favors milder conditions or methods more amenable to parallel synthesis.[9] The primary alternative involves the direct coupling of the carboxylic acid (2-methylbenzoic acid) with the amine using a peptide coupling reagent.[10][11]
Carboxylic Acid Activation with Coupling Reagents (e.g., EDC/HOBt)
Rationale: This method avoids the need to prepare or handle the often lachrymatory and moisture-sensitive acyl chloride.[] Coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used with an additive like 1-Hydroxybenzotriazole (HOBt), activate the carboxylic acid to form a highly reactive intermediate that is readily attacked by the amine.[10][12] This approach is known for its mild reaction conditions and high functional group tolerance.[9][13]
Generalized Protocol:
-
Dissolve 2-methylbenzoic acid (1.0 eq.) and HOBt (1.0-1.2 eq.) in an anhydrous aprotic solvent like DMF or DCM.[10]
-
Add 4-aminoacetophenone (1.0-1.2 eq.).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add EDC·HCl (1.1-1.5 eq.) portion-wise.[10]
-
Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC.[10]
-
The workup involves an aqueous wash to remove the urea byproduct from EDC and other water-soluble reagents, followed by standard extraction and purification.[10]
Diagram 3: Comparison of synthetic workflows.
Conclusion
The synthesis of N-(4-acetylphenyl)-2-methylbenzamide is a straightforward yet fundamentally important transformation in organic chemistry. This guide has detailed the robust and reliable Schotten-Baumann reaction as the primary method, providing a validated, step-by-step protocol suitable for laboratory execution. Furthermore, by exploring alternative methods common in modern drug discovery, we have provided a broader context for researchers to select the synthetic approach best suited to their specific needs. The principles and techniques described herein are broadly applicable to the synthesis of a wide range of N-arylbenzamides, underscoring the value of this compound as both a practical synthetic target and a building block for more complex molecular architectures.
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Chemistry Notes. (2023, August 23). Schotten Baumann Reaction: Introduction, mechanism, procedure. [Link]
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An In-Depth Technical Guide to the In Silico Modeling of N-(4-acetylphenyl)-2-methylbenzamide Interactions
This guide provides a comprehensive, technically detailed walkthrough for the in silico analysis of N-(4-acetylphenyl)-2-methylbenzamide, a representative small molecule, with a hypothetical protein target. It is designed for researchers, scientists, and drug development professionals seeking to apply computational methods to understand and predict molecular interactions. This document eschews a rigid template in favor of a logical, causality-driven narrative that mirrors a real-world research workflow, from initial hypothesis to detailed molecular dynamics and free energy calculations.
Introduction: The Rationale for In Silico Investigation
In modern drug discovery, the early and accurate prediction of a small molecule's binding affinity and mechanism of action is paramount.[1] In silico modeling provides a powerful, cost-effective lens to examine these interactions at an atomic level before committing to costly and time-consuming wet-lab synthesis and screening.[2]
This guide uses N-(4-acetylphenyl)-2-methylbenzamide as a model compound. Its structure, featuring a benzamide core with acetyl and methyl substitutions, presents an interesting case for exploring interactions within a protein binding pocket. While this specific molecule may not have a widely documented biological target, its characteristics are representative of fragments and lead compounds in many drug discovery campaigns.
For the purpose of this guide, we will hypothesize that N-(4-acetylphenyl)-2-methylbenzamide is a potential binder to the active site of a protein kinase. Kinases are a critical class of drug targets, and their well-defined ATP-binding pockets provide an excellent framework for demonstrating core in silico techniques.
The overarching goal is not just to execute a series of computational steps but to build a self-validating workflow that progressively refines our understanding of the molecule's potential as a ligand. We will move from broad, rapid screening methods to more computationally intensive, and thus more physically realistic, simulations.
Part 1: Foundational Steps - Ligand and Receptor Preparation
The quality of any in silico modeling study is fundamentally dependent on the accuracy of the starting structures. Garbage in, garbage out is the immutable law of computational chemistry. Therefore, meticulous preparation of both the ligand and the protein receptor is the critical first step.
Ligand Preparation
The ligand, N-(4-acetylphenyl)-2-methylbenzamide, must be converted from a 2D representation into a valid 3D conformation with appropriate chemical properties.
Protocol 1: Ligand Preparation Workflow
-
Obtain 2D Structure: The SMILES string CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2C for N-(4-acetylphenyl)-2-methylbenzamide can be obtained from chemical databases like PubChem.
-
Generate 3D Conformation: Use a tool like Open Babel to convert the 2D SMILES string into an initial 3D structure.
-
Protonation and Charge Assignment: At a physiological pH of ~7.4, the ligand is neutral. It is crucial to assign correct protonation states.
-
Energy Minimization: The initial 3D structure is likely not in a low-energy conformation. A quick energy minimization using a force field like MMFF94 will relax the structure.
-
Parameterization (Force Field Assignment): This is the most critical step. For subsequent molecular dynamics simulations, every atom, bond, angle, and dihedral in the ligand must be described by a force field. The CHARMM General Force Field (CGenFF) is an excellent choice for drug-like molecules as it is compatible with widely-used protein force fields.[3][4] The CGenFF server can be used to generate the necessary topology and parameter files for the ligand.[5]
Causality: Why is parameterization so critical? Molecular dynamics simulations calculate the forces between atoms to predict their motion. Without accurate parameters that describe the energetic penalties of stretching bonds, bending angles, or rotating dihedrals, the calculated forces will be incorrect, leading to a physically meaningless simulation. CGenFF has been extensively parameterized to cover a wide range of chemical groups found in biomolecules and drug-like compounds.[3][4]
Receptor Preparation
For our hypothetical study, we will select a representative kinase structure from the Protein Data Bank (PDB), for example, a structure of Abl kinase (PDB ID: 1IEP).
Protocol 2: Receptor Preparation Workflow
-
Download PDB Structure: Obtain the coordinate file (e.g., 1IEP.pdb) from the RCSB PDB database.
-
Clean the Structure: The raw PDB file often contains non-essential molecules such as water, ions, and co-solvents. These should be removed unless they are known to be critical for binding.[6] The existing co-crystallized ligand (in this case, Imatinib) must also be removed to prepare for docking our new molecule.[7]
-
Add Hydrogen Atoms: PDB files from X-ray crystallography typically do not include hydrogen atoms. These must be added, and their positions optimized. Tools like pdb2gmx in GROMACS or the tleap module in AMBER can perform this step while also assigning residues to the chosen force field.[8][9]
-
Assign Protonation States: The protonation states of ionizable residues (e.g., Histidine, Aspartate, Glutamate) must be correctly assigned for a physiological pH.
-
Handle Missing Residues/Loops: Some PDB structures have missing residues or loops. While beyond the scope of this guide, these would typically be modeled in using homology modeling or loop modeling software. For this workflow, we assume a complete structure.
Part 2: Molecular Docking - Predicting the Binding Pose
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[10] It is a rapid and effective way to generate an initial hypothesis of the binding mode. We will use AutoDock Vina, a widely-used and validated docking program.[11]
Workflow Diagram: Molecular Docking
Caption: Workflow for Molecular Docking.
Protocol 3: Molecular Docking with AutoDock Vina
-
Convert to PDBQT Format: Both the prepared receptor and ligand files must be converted to the PDBQT format using AutoDock Tools. This format includes atomic charges and atom type definitions required by Vina.[12][13]
-
Define the Binding Site (Grid Box): A "grid box" must be defined to specify the three-dimensional space where Vina will search for binding poses. For a known target like a kinase, this box should encompass the ATP-binding site, typically centered on the location of the co-crystallized ligand.[7]
-
Run Docking Simulation: Execute AutoDock Vina from the command line, providing the prepared receptor, ligand, and a configuration file that specifies the grid box coordinates and dimensions.[7]
-
Analyze Results: Vina will output a set of predicted binding poses, ranked by a scoring function (in kcal/mol).[10] The lower the score, the more favorable the predicted binding affinity. These poses should be visually inspected using software like PyMOL or Chimera.[11] Look for poses that form chemically sensible interactions (e.g., hydrogen bonds, hydrophobic contacts) with key active site residues.
Trustworthiness Check: A key self-validation step in docking is to re-dock the original co-crystallized ligand. The top-scoring pose should ideally have a low Root Mean Square Deviation (RMSD) compared to the experimental crystal structure position. This provides confidence that the docking protocol is capable of identifying the correct binding mode.
Part 3: Molecular Dynamics (MD) Simulation - Capturing the Dynamics
While docking provides a static snapshot, the reality is that protein-ligand complexes are dynamic systems. Molecular Dynamics (MD) simulations model the movement of atoms over time, providing a much more realistic view of the interaction.[8] We will use GROMACS, a powerful and popular open-source MD engine.[14][15][16]
Workflow Diagram: MD Simulation Setup
Caption: Standard workflow for preparing and running an MD simulation.
Protocol 4: Protein-Ligand MD Simulation with GROMACS
-
System Preparation:
-
Combine Coordinates: Create a single PDB file containing the coordinates of the protein receptor and the selected ligand pose from docking.
-
Generate Topology: Use GROMACS's pdb2gmx tool to generate the protein topology using a force field like CHARMM36.[8][17] Manually edit the main topology file to include the ligand's parameter file (.itp) and add the ligand as a molecule to the system.[5] The CHARMM force field is a robust choice for simulations of proteins, lipids, and nucleic acids, and its compatibility with CGenFF for the ligand ensures a consistent simulation environment.[18][19][20]
-
Define Box and Solvate: Define a simulation box (e.g., a cubic box with a 1.0 nm buffer from the protein surface) and fill it with a pre-equilibrated water model (e.g., TIP3P).
-
Add Ions: Add ions (e.g., Na+ or Cl-) to neutralize the system's net charge.[17] This is crucial for accurate calculation of long-range electrostatic interactions using methods like Particle Mesh Ewald (PME).
-
-
Energy Minimization: Before starting dynamics, the system must be energy minimized to remove any steric clashes or unfavorable geometries introduced during setup.
-
Equilibration: The system is gradually brought to the desired temperature and pressure in a two-step process:
-
NVT Ensemble (Canonical): The system is heated to the target temperature (e.g., 300 K) while keeping the volume constant. Position restraints are typically applied to the protein and ligand heavy atoms to allow the solvent to equilibrate around them.
-
NPT Ensemble (Isothermal-Isobaric): The pressure is coupled to a barostat to bring the system to the target pressure (e.g., 1 bar) while maintaining the target temperature. Position restraints are often relaxed or removed during this phase.
-
-
Production MD: Once the system is equilibrated (indicated by stable temperature, pressure, and density), the position restraints are removed, and the production simulation is run for a desired length of time (e.g., 100 nanoseconds).
Data Analysis: The output of an MD simulation is a trajectory file containing the coordinates of all atoms at regular time intervals. Analysis of this trajectory can reveal:
-
Stability of the complex: Assessed by calculating the RMSD of the protein backbone and the ligand over time.
-
Flexibility of the system: Calculated via the Root Mean Square Fluctuation (RMSF) of individual residues.
-
Key Interactions: Analysis of hydrogen bonds, salt bridges, and hydrophobic contacts over the course of the simulation.
Table 1: Representative MD Simulation Parameters
| Parameter | Value | Rationale |
| Force Field | CHARMM36m (protein), CGenFF (ligand) | Well-validated and compatible force fields for protein-ligand systems.[3][18] |
| Water Model | TIP3P | A standard, computationally efficient water model. |
| Ensemble | NPT | Simulates constant temperature and pressure, mimicking physiological conditions. |
| Temperature | 300 K | Approximate human body temperature. |
| Pressure | 1 bar | Standard atmospheric pressure. |
| Simulation Time | 100 ns | A reasonable starting point for assessing complex stability. |
| Integration Step | 2 fs | Standard for biomolecular simulations with constrained hydrogen bonds. |
Part 4: Binding Free Energy Calculations
The ultimate goal is often to predict the binding affinity quantitatively. Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) provide an end-point estimation of the binding free energy.[21]
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An Integrated Spectroscopic Approach to the Structure Elucidation of N-(4-acetylphenyl)-2-methylbenzamide
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Unambiguous structure elucidation is a cornerstone of chemical research and development, ensuring the identity, purity, and safety of novel compounds. This guide presents a comprehensive, multi-technique strategy for the structural confirmation of N-(4-acetylphenyl)-2-methylbenzamide, a substituted aromatic amide. By integrating data from High-Resolution Mass Spectrometry (HRMS), Fourier-Transform Infrared (FTIR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments, we demonstrate a robust workflow for assembling a complete and validated molecular structure. This document serves as a practical blueprint for scientists engaged in the characterization of complex organic molecules, emphasizing the causality behind experimental choices and the synergy of different analytical methods.
Introduction: The Imperative of Structure Validation
The precise three-dimensional arrangement of atoms in a molecule dictates its physical, chemical, and biological properties. In fields like medicinal chemistry and materials science, even minor structural ambiguities can lead to significant differences in function, efficacy, and toxicity. Therefore, the rigorous process of structure elucidation is not merely a characterization step but a fundamental requirement for advancing research and ensuring product integrity.[1]
This guide focuses on N-(4-acetylphenyl)-2-methylbenzamide (Figure 1), a molecule containing several key functional groups: a secondary amide, a ketone, and two substituted aromatic rings. The challenge lies not only in identifying these individual components but in unequivocally establishing their connectivity. We will proceed through a logical, multi-step analytical workflow that begins with determining the molecular formula and identifying functional groups, and culminates in mapping the precise atomic connectivity.[2]
Figure 1. Hypothesized Structure of N-(4-acetylphenyl)-2-methylbenzamide.[3]
The Elucidation Workflow: A Synergistic Strategy
A successful structure elucidation relies on the convergence of evidence from multiple, independent analytical techniques.[4][5] Each method provides a unique piece of the structural puzzle, and their combined data create a self-validating and comprehensive picture. Our approach follows a well-established cascade from low- to high-resolution information.
Foundational Analysis: Molecular Formula and Functional Groups
High-Resolution Mass Spectrometry (HRMS)
Expertise & Rationale: The first critical step is to determine the elemental composition. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose. Unlike low-resolution MS, HRMS measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to within 5 parts per million), allowing for the unambiguous assignment of a molecular formula.[6][7] This precision is essential to distinguish between compounds that have the same nominal mass but different elemental compositions.[8]
Protocol: HRMS Analysis via ESI-TOF
-
Sample Preparation: Prepare a dilute solution of the analyte (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer. ESI is a soft ionization technique that minimizes fragmentation, ensuring a strong signal for the molecular ion.
-
Data Acquisition: Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Calibration: Use a known calibration standard to ensure high mass accuracy.
-
Data Analysis: Determine the exact mass of the [M+H]⁺ ion and use the instrument's software to calculate the most probable elemental formula consistent with the observed mass and isotopic pattern.[9]
Expected Data: For N-(4-acetylphenyl)-2-methylbenzamide (C₁₆H₁₅NO₂), the expected data are summarized below. The monoisotopic mass is 253.1103 Da.[3]
| Ion | Calculated Exact Mass (m/z) |
| [M+H]⁺ | 254.1179 |
| [M+Na]⁺ | 276.0998 |
| Molecular Formula | C₁₆H₁₅NO₂ |
Trustworthiness: The high accuracy of the mass measurement (<5 ppm error) provides strong confidence in the proposed molecular formula, which serves as a fundamental constraint for all subsequent spectroscopic analysis.
Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Rationale: FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).[1] Specific bonds absorb at characteristic frequencies, providing a "fingerprint" of the functional groups. For our target molecule, we expect to see clear signals for the N-H bond, the two distinct C=O bonds (amide and ketone), and aromatic C-H bonds.
Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid, purified sample directly onto the ATR crystal.
-
Background Scan: Perform a background scan with a clean crystal to subtract atmospheric (CO₂, H₂O) absorptions.
-
Sample Scan: Acquire the sample spectrum, typically by co-adding 16-32 scans to improve the signal-to-noise ratio.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Expected Data: The presence of both amide and ketone carbonyls, along with the N-H group, is key to confirming the major structural components.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group Assignment |
| ~3300 | N-H Stretch | Secondary Amide |
| ~3100-3000 | C-H Stretch | Aromatic |
| ~1685 | C=O Stretch | Aromatic Ketone |
| ~1650 | C=O Stretch (Amide I) | Secondary Amide |
| ~1530 | N-H Bend (Amide II) | Secondary Amide |
Connectivity Mapping: Nuclear Magnetic Resonance (NMR) Spectroscopy
While HRMS and FTIR confirm the building blocks, NMR spectroscopy is the premier technique for elucidating how these blocks are connected.[10] A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required for a complete and unambiguous assignment.[11][12]
Protocol: Standard NMR Sample Preparation
-
Sample Preparation: Dissolve 5-25 mg of the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.[13][14][15]
-
Internal Standard: Use the residual solvent peak as a primary chemical shift reference. Tetramethylsilane (TMS) can be added as an alternative internal standard.
-
Data Acquisition: Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.
1D NMR: ¹H and ¹³C Spectra
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, their relative numbers (integration), and their neighboring protons (spin-spin splitting).
-
¹³C NMR: Shows the number of different types of carbon atoms in the molecule.
Predicted 1D NMR Data (in CDCl₃):
| Atom Label | Predicted ¹H Shift (ppm), Multiplicity, Integration | Predicted ¹³C Shift (ppm) |
| 1 | ~2.6 (s, 3H) | ~26 |
| 2 | - | ~197 |
| 3, 5 | ~8.0 (d, 2H) | ~129 |
| 4, 6 | ~7.8 (d, 2H) | ~131 |
| 7 | - | ~138 |
| 8 | - | ~133 |
| 9 | ~8.5 (br s, 1H) | - |
| 10 | - | ~167 |
| 11 | ~2.5 (s, 3H) | ~20 |
| 12-16 | ~7.2-7.5 (m, 4H) | ~126-137 |
Figure 2. Numbering scheme for NMR assignments.
2D NMR: Assembling the Puzzle
2D NMR experiments are essential for establishing the final connectivity. They correlate signals from the 1D spectra to reveal through-bond relationships between atoms.[16][17]
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. It will show correlations between the neighboring aromatic protons on both rings.[18]
-
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the signal of the carbon to which it is directly attached. This definitively links the ¹H and ¹³C assignments for all protonated carbons. For example, it will show a cross-peak between the proton signal at ~2.6 ppm and the carbon signal at ~26 ppm, confirming the assignment of the acetyl methyl group (C1/H1).[19]
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for determining the overall molecular skeleton. It reveals correlations between protons and carbons that are separated by 2 or 3 bonds. These "long-range" correlations are critical for connecting molecular fragments across atoms that have no protons (quaternary carbons and the amide nitrogen).[18]
Key HMBC Correlations for Final Structure Confirmation:
The HMBC spectrum provides the definitive proof of connectivity across the amide bond.
| Proton(s) (¹H) | Correlates to Carbon(s) (¹³C) | Structural Significance |
| Amide H (H9) | Amide C=O (C10) | Confirms the proton is on the nitrogen adjacent to the amide carbonyl. |
| Amide H (H9) | Aromatic C's (C7, C4, C6) | Links the amide nitrogen to the 4-acetylphenyl ring. |
| Aromatic H (H4, H6) | Amide C=O (C10) | Links the 2-methylbenzoyl ring to the amide carbonyl. |
| Acetyl H's (H1) | Ketone C=O (C2) | Confirms the methyl group is part of the acetyl function. |
| Acetyl H's (H1) | Aromatic C's (C3, C5) | Links the acetyl group to the para-substituted phenyl ring. |
| Methyl H's (H11) | Aromatic C's (C12, C16) | Links the methyl group to the ortho-position of the benzoyl ring. |
Conclusion: A Unified and Validated Structure
By systematically applying a suite of spectroscopic techniques, we have constructed a definitive and self-validating structural assignment for N-(4-acetylphenyl)-2-methylbenzamide. HRMS established the correct elemental formula, FTIR identified the key functional groups, 1D NMR provided an inventory of proton and carbon environments, and 2D NMR experiments, particularly HMBC, served as the final arbiter, unequivocally connecting the molecular fragments. This integrated approach minimizes ambiguity and ensures the high degree of confidence required for drug development, regulatory submission, and advanced chemical research.
References
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ResolveMass Laboratories Inc. (2025). High Resolution Mass Spectrometry. Retrieved from [Link]
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National Institutes of Health. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. Retrieved from [Link]
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eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]
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Scribd. (n.d.). NMR Sample Preparation Guide. Retrieved from [Link]
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YouTube. (2021). PART 17: AROMATIC AMIDES (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. Retrieved from [Link]
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PlProt. (n.d.). NMR sample preparation guidelines. Retrieved from [Link]
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Slideshare. (n.d.). 2D NMR Spectroscopy. Retrieved from [Link]
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Chemistry LibreTexts. (2020). 10.7: Functional Groups and IR Tables. Retrieved from [Link]
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Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them. Retrieved from [Link]
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University of California, Riverside. (n.d.). HRMS - Analytical Chemistry Instrumentation Facility. Retrieved from [Link]
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ResearchGate. (2022). How to interpret 2-D NOESY, HSQC, HMBC NMR for daptomycin?. Retrieved from [Link]
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University of Chemistry and Technology, Prague. (n.d.). Carbonyl - compounds - IR - spectroscopy. Retrieved from [Link]
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Sabinet African Journals. (1983). V-Substituted benzamides. Nmr spectroscopic study on substituted effects. Retrieved from [Link]
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SpectraBase. (n.d.). N-(4-Acetyl-phenyl)-benzamide. Retrieved from [Link]
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PubChemLite. (n.d.). N-(4-acetylphenyl)-2-methylbenzamide (C16H15NO2). Retrieved from [Link]
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Spectroscopy Online. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Retrieved from [Link]
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National Institutes of Health. (n.d.). N-(4-Acetylphenyl)benzamide. Retrieved from [Link]
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PubChem. (n.d.). N-(4-acetylphenyl)-3-methylbenzamide. Retrieved from [Link]
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Methodological & Application
Application Notes and Protocols: Characterizing N-(4-acetylphenyl)-2-methylbenzamide as a Novel Chemical Probe
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Introduction: Unveiling the Potential of a Novel Benzamide Derivative
In the landscape of chemical biology and drug discovery, the identification and characterization of novel chemical probes are paramount to elucidating complex biological processes and discovering new therapeutic targets. N-(4-acetylphenyl)-2-methylbenzamide is a small molecule with a benzamide scaffold, a chemical motif present in a variety of biologically active compounds. While this particular molecule is not yet extensively characterized in the scientific literature as a chemical probe, its structural features suggest potential interactions with key cellular targets.
This guide provides a comprehensive framework for researchers to systematically evaluate N-(4-acetylphenyl)-2-methylbenzamide as a potential chemical probe. We will delve into its physicochemical properties, propose potential target classes based on its chemical structure, and provide detailed protocols for its characterization and validation. This document is designed to be a practical resource, empowering researchers to unlock the potential of this and other novel small molecules.
Physicochemical Characterization of N-(4-acetylphenyl)-2-methylbenzamide
A thorough understanding of a compound's physicochemical properties is the foundation for its use as a chemical probe. These properties dictate its behavior in biological systems, including its solubility, cell permeability, and potential for off-target effects.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₅NO₂ | PubChem |
| Molecular Weight | 253.30 g/mol | PubChem |
| IUPAC Name | N-(4-acetylphenyl)-2-methylbenzamide | PubChem |
| CAS Number | 328023-31-0 | Sigma-Aldrich |
| Predicted LogP | 3.5 | PubChem |
| Hydrogen Bond Donors | 1 | PubChem |
| Hydrogen Bond Acceptors | 2 | PubChem |
Interpretation and Experimental Considerations:
The predicted LogP of 3.5 suggests that N-(4-acetylphenyl)-2-methylbenzamide is a relatively lipophilic molecule. This property is often associated with good cell permeability, a desirable characteristic for a chemical probe intended for intracellular targets. However, high lipophilicity can sometimes lead to poor aqueous solubility and non-specific binding. Therefore, experimental determination of its aqueous solubility is a critical first step.
Protocol 1: Determination of Aqueous Solubility
-
Preparation of a Stock Solution: Prepare a 10 mM stock solution of N-(4-acetylphenyl)-2-methylbenzamide in 100% dimethyl sulfoxide (DMSO).
-
Serial Dilutions: Create a series of dilutions from the stock solution in a suitable aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4).
-
Equilibration: Incubate the dilutions at room temperature for at least 24 hours to allow for equilibration.
-
Quantification: Centrifuge the samples to pellet any precipitate. Measure the concentration of the compound in the supernatant using a suitable analytical method, such as high-performance liquid chromatography (HPLC) or UV-Vis spectroscopy. The highest concentration at which no precipitate is observed is the aqueous solubility.
Hypothesis-Driven Target Exploration: The Benzamide Moiety as a Clue
The benzamide functional group is a key structural feature of N-(4-acetylphenyl)-2-methylbenzamide. This moiety is present in a number of approved drugs and clinical candidates that target specific enzyme families. This provides a rational starting point for hypothesizing potential protein targets.
Potential Target Classes:
-
Poly(ADP-ribose) Polymerases (PARPs): Many PARP inhibitors, such as olaparib, incorporate a benzamide or a related nicotinamide mimic to compete with the endogenous substrate NAD+.[1][2][3][4][5] The benzamide core of N-(4-acetylphenyl)-2-methylbenzamide makes PARP enzymes a primary hypothetical target class.
-
Histone Deacetylases (HDACs): Certain classes of HDAC inhibitors also feature a benzamide cap that interacts with the enzyme's active site.[6][7][8][9][10]
-
Kinases: While less common, some kinase inhibitors have been developed with benzamide-containing scaffolds.[2]
Diagram: Rationale for Target Hypotheses
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Application Note: Quantitative Analysis of N-(4-acetylphenyl)-2-methylbenzamide using HPLC-UV and LC-MS/MS
Abstract
This document provides a comprehensive guide to the quantitative analysis of N-(4-acetylphenyl)-2-methylbenzamide, a key chemical entity in pharmaceutical research and development. Two robust analytical methods are presented: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method suitable for routine quality control, purity assessment, and high-concentration assays, and a highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for trace-level quantification in complex matrices, such as biological fluids. This guide is designed for researchers, analytical scientists, and drug development professionals, offering detailed protocols, from sample preparation to data interpretation, grounded in established scientific principles and regulatory expectations.
Introduction
N-(4-acetylphenyl)-2-methylbenzamide (Molecular Formula: C₁₆H₁₅NO₂, Molecular Weight: 253.30 g/mol ) is a benzamide derivative of significant interest.[1] The accurate and precise quantification of this compound is critical for various stages of the pharmaceutical lifecycle, including process chemistry, formulation development, stability testing, and pharmacokinetic studies. The presence of two distinct chromophores (the benzamide and acetylphenyl moieties) and its chemical structure make it amenable to analysis by modern chromatographic techniques.
This application note details two validated approaches for its quantification. The choice between HPLC-UV and LC-MS/MS is fundamentally driven by the required sensitivity and the complexity of the sample matrix. While HPLC-UV offers simplicity and reliability for bulk analysis, LC-MS/MS provides unparalleled specificity and low detection limits essential for bioanalytical applications.[2][3]
Compound Information
-
IUPAC Name: N-(4-acetylphenyl)-2-methylbenzamide
-
CAS Number: 328023-31-0
-
Molecular Formula: C₁₆H₁₅NO₂
-
Monoisotopic Mass: 253.1103 Da[1]
Part I: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Principle and Rationale
This method employs reversed-phase HPLC, a cornerstone of pharmaceutical analysis.[2] The analyte, being moderately non-polar, is separated on a hydrophobic C18 stationary phase. The mobile phase, a mixture of acidified water and an organic solvent (acetonitrile), allows for the controlled elution of the compound. The inclusion of an acid, such as formic acid, is crucial; it protonates residual silanols on the stationary phase, minimizing peak tailing, and ensures the analyte is in a consistent ionic state, leading to sharp, symmetrical peaks.[4] Detection is achieved by monitoring UV absorbance at a wavelength where the analyte exhibits a strong response, ensuring good sensitivity.
Experimental Protocol: HPLC-UV
2.2.1. Instrumentation and Materials
-
HPLC System: A system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV/Vis or Photodiode Array (PDA) detector.
-
Reagents: Acetonitrile (HPLC grade), Formic acid (LC-MS grade), Deionized water (18.2 MΩ·cm).
-
Reference Standard: N-(4-acetylphenyl)-2-methylbenzamide, purity ≥98%.
2.2.2. Chromatographic Conditions
The following table summarizes the optimized starting conditions for the analysis.
| Parameter | Recommended Condition | Causality and Justification |
| HPLC Column | C18 Reversed-Phase, 4.6 x 150 mm, 3.5 µm | The C18 chemistry provides excellent retention for the moderately non-polar analyte. A 3.5 µm particle size offers a good balance between efficiency and backpressure. |
| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid improves peak shape and provides a consistent pH environment.[4] |
| Mobile Phase B | Acetonitrile | Acetonitrile is a common organic modifier with low UV cutoff and viscosity, providing good separation efficiency.[2] |
| Gradient Elution | See Table 2 | A gradient is employed to ensure the elution of the analyte in a reasonable time with good peak shape and to clean the column of any late-eluting impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing optimal efficiency. |
| Column Temp. | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Detection λ | 254 nm | This wavelength is a common choice for aromatic compounds and is expected to provide a strong signal for the analyte's chromophores. A full scan using a PDA detector is recommended during method development to determine the optimal wavelength. |
| Injection Vol. | 10 µL | A typical injection volume to balance sensitivity and peak shape. |
Table 1: Recommended HPLC-UV Chromatographic Conditions.
Table 2: Illustrative Gradient Elution Program.
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 70 | 30 |
| 10.0 | 10 | 90 |
| 12.0 | 10 | 90 |
| 12.1 | 70 | 30 |
| 15.0 | 70 | 30 |
2.2.3. Preparation of Solutions
-
Diluent: A mixture of Acetonitrile and Water (50:50, v/v) is recommended as the diluent to ensure analyte solubility and compatibility with the mobile phase.
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of N-(4-acetylphenyl)-2-methylbenzamide reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the diluent.
-
Sample Preparation: Accurately weigh the sample material, dissolve it in the diluent to achieve an expected concentration within the calibration range (e.g., 25 µg/mL), and filter through a 0.45 µm syringe filter prior to injection.
HPLC-UV Analysis Workflow
Caption: General workflow for the HPLC-UV analysis of N-(4-acetylphenyl)-2-methylbenzamide.
Part II: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle and Rationale
For applications requiring higher sensitivity and selectivity, such as analyzing samples from biological matrices (plasma, urine, tissue homogenates), LC-MS/MS is the method of choice.[3] This technique couples the separation power of LC with the specific detection capability of a tandem mass spectrometer. The analyte is first separated chromatographically, then ionized, typically using Electrospray Ionization (ESI), which is well-suited for polar to moderately polar molecules.
The core of the method's specificity lies in Multiple Reaction Monitoring (MRM). The first quadrupole (Q1) is set to isolate the protonated molecular ion ([M+H]⁺) of the analyte. This precursor ion is then fragmented in a collision cell (Q2), and a specific, stable fragment ion (product ion) is monitored by the third quadrupole (Q3).[5] This specific precursor-to-product ion transition is unique to the analyte, effectively eliminating interference from matrix components.
Experimental Protocol: LC-MS/MS
3.2.1. Instrumentation and Materials
-
LC-MS/MS System: A UPLC/HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
-
Reagents: Acetonitrile (LC-MS grade), Formic acid (LC-MS grade), Deionized water (18.2 MΩ·cm).
-
Internal Standard (IS): An ideal IS would be a stable isotope-labeled version of the analyte (e.g., N-(4-acetylphenyl-d4)-2-methylbenzamide). If unavailable, a structurally similar compound with different mass should be used.
3.2.2. Liquid Chromatography Conditions
| Parameter | Recommended Condition | Causality and Justification |
| UPLC Column | C18 Reversed-Phase, 2.1 x 50 mm, 1.8 µm | A smaller column geometry and particle size are used to achieve faster analysis times and sharper peaks, which enhances MS sensitivity. |
| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid is a volatile modifier essential for efficient ESI ionization.[6] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Ensures consistent mobile phase composition for stable ionization. |
| Flow Rate | 0.4 mL/min | A lower flow rate is optimal for 2.1 mm ID columns and efficient ESI. |
| Gradient Elution | A fast gradient (e.g., 2-3 minutes) should be developed. | |
| Column Temp. | 40 °C | Higher temperature reduces viscosity and improves peak shape. |
| Injection Vol. | 5 µL | Smaller injection volumes are typical to avoid overloading the column and MS source. |
Table 3: Recommended LC conditions for MS/MS analysis.
3.2.3. Mass Spectrometry Parameters (Illustrative)
The following parameters would be optimized during method development by direct infusion of a standard solution.
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | ESI, Positive | The amide and ketone functionalities are expected to readily accept a proton. |
| Precursor Ion (Q1) | m/z 254.1 | Corresponds to the [M+H]⁺ ion of the analyte (C₁₆H₁₅NO₂H⁺).[1] |
| Product Ions (Q3) | Hypothetical: m/z 119.1, m/z 134.1 | These would be determined experimentally. Plausible fragments could include the 2-methylbenzoyl cation (m/z 119.1) or the N-acetylphenyl cation (m/z 134.1) after fragmentation of the amide bond. |
| Collision Energy | To be optimized (e.g., 15-30 eV) | Optimized to maximize the signal of the chosen product ion. |
| Source Temp. | ~350 °C | Optimized for efficient desolvation. |
| Capillary Voltage | ~3.5 kV | Optimized for stable spray and maximum ion signal. |
Table 4: Illustrative MS/MS parameters.
3.2.4. Sample Preparation (for Biological Matrix)
A generic protein precipitation protocol is often a good starting point:
-
To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at >10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean vial for injection.
LC-MS/MS Analysis Workflow
Caption: Workflow for LC-MS/MS analysis, highlighting the tandem mass spectrometry stages.
Part III: Analytical Method Validation
To ensure that an analytical method is suitable for its intended purpose, a validation study must be performed according to regulatory guidelines such as ICH Q2(R2).[7][8] A validated method provides confidence in the reliability, accuracy, and precision of the reported results.[9]
Caption: Core parameters required to establish a self-validating analytical method.
Validation Protocols and Acceptance Criteria
The following table provides a summary of the validation tests and typical acceptance criteria.
| Parameter | Protocol Summary | Typical Acceptance Criteria |
| Specificity | Analyze blank matrix, placebo, and known impurities. Ensure no interfering peaks are present at the retention time of the analyte. | No significant interference at the analyte's retention time. Peak purity should pass for PDA. |
| Linearity | Analyze at least five concentrations across the intended range. Plot peak area vs. concentration and perform linear regression. | Correlation coefficient (r²) ≥ 0.995.[10] |
| Range | The interval between the lowest and highest concentrations demonstrated to have acceptable linearity, accuracy, and precision.[8] | As defined by linearity, accuracy, and precision results. |
| Accuracy | Analyze samples spiked with known amounts of analyte at three levels (e.g., 80%, 100%, 120% of target concentration). | Mean recovery should be within 98.0% to 102.0% for assay; 80% to 120% for bioanalysis. |
| Precision | Repeatability: Analyze a minimum of six replicate preparations at 100% concentration. Intermediate Precision: Repeat on a different day with a different analyst or instrument. | Relative Standard Deviation (RSD) ≤ 2.0% for assay.[9] RSD ≤ 15% for bioanalysis (≤ 20% at LLOQ). |
| LOQ | The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision. | Signal-to-Noise ratio ≥ 10. Accuracy and precision criteria must be met. |
| Robustness | Deliberately vary method parameters (e.g., pH ±0.2, column temp ±5°C, flow rate ±10%) and assess the impact on results.[10] | System suitability parameters should remain within limits. Results should not be significantly affected. |
Table 5: Summary of Method Validation Parameters and Acceptance Criteria based on ICH Guidelines.[7][9]
Conclusion
This application note provides two comprehensive and robust methods for the quantification of N-(4-acetylphenyl)-2-methylbenzamide.
-
The HPLC-UV method is ideal for routine analysis in a quality control environment where concentration levels are relatively high and sample matrices are simple. Its ease of use and reliability make it a workhorse for purity and content uniformity testing.
-
The LC-MS/MS method offers superior sensitivity and selectivity, making it indispensable for bioanalytical studies, metabolite identification, and trace impurity analysis.
The selection of the appropriate method should be based on the specific analytical challenge, including the required limit of quantitation, sample matrix, and available instrumentation. Regardless of the method chosen, rigorous validation according to ICH guidelines is mandatory to ensure the generation of reliable and defensible scientific data.[8]
References
-
European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from ema.europa.eu. [Link]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from ich.org. [Link]
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Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from labmanager.com. [Link]
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AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from amsbiopharma.com. [Link]
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YouTube. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Retrieved from youtube.com. [Link]
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PubChem. (n.d.). N-(4-Acetylphenyl)benzamide. Retrieved from pubchem.ncbi.nlm.nih.gov. [Link]
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PubChem. (n.d.). N-(4-acetylphenyl)-3-methylbenzamide. Retrieved from pubchem.ncbi.nlm.nih.gov. [Link]
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ResearchGate. (2025). A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples. Retrieved from researchgate.net. [Link]
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Application of N-(4-acetylphenyl)-2-methylbenzamide in Cancer Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: N-(4-acetylphenyl)-2-methylbenzamide is a novel compound with limited publicly available data on its biological activity. This document provides a scientifically-grounded, hypothetical framework for its investigation as a potential anti-cancer agent based on the known activities of structurally related benzamide derivatives. The proposed mechanisms and protocols are intended to serve as a comprehensive starting point for research and development.
Introduction: The Therapeutic Potential of Benzamide Derivatives in Oncology
The benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. In oncology, benzamide derivatives have demonstrated a remarkable diversity of anti-cancer mechanisms. These include the inhibition of crucial enzymes such as poly(ADP-ribose) polymerase (PARP) involved in DNA repair, protein kinases that drive oncogenic signaling, and histone deacetylases (HDACs) that regulate gene expression. Furthermore, some benzamides function as potent microtubule-targeting agents, disrupting cell division and inducing apoptosis.
N-(4-acetylphenyl)-2-methylbenzamide, henceforth referred to as Cpd-X, incorporates key structural features of this versatile class of compounds. Its potential to exhibit anti-proliferative and cytotoxic effects against cancer cell lines warrants a thorough investigation. This guide outlines a systematic approach to characterizing the anti-cancer properties of Cpd-X, from initial cytotoxicity screening to elucidation of its mechanism of action.
Part 1: Initial Characterization and Cytotoxicity Screening
The first step in evaluating any potential anti-cancer compound is to determine its effect on cancer cell viability and proliferation. A robust and high-throughput method for this is the MTT assay.
Principle of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan, which can be quantified by measuring its absorbance.[1] This metabolic activity is considered a proxy for cell viability.
Protocol 1: Determining the IC50 of Cpd-X using the MTT Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of Cpd-X in a panel of cancer cell lines.
Materials:
-
N-(4-acetylphenyl)-2-methylbenzamide (Cpd-X)
-
Dimethyl sulfoxide (DMSO), sterile
-
Cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon])
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)[2]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of Cpd-X in DMSO. Store at -20°C.
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 5,000 cells per well in 100 µL of complete medium in a 96-well plate.[2]
-
Include wells for "medium only" (blank) and "cells with vehicle" (negative control).
-
Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of Cpd-X from the stock solution in complete medium. A typical final concentration range to test would be 0.1 µM to 100 µM.
-
The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of Cpd-X or vehicle (DMSO).
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[1]
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization and Measurement:
-
Carefully aspirate the medium.
-
Add 100 µL of solubilization solution to each well.
-
Wrap the plate in foil and place it on an orbital shaker for 15 minutes to dissolve the formazan crystals.[2]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the log of the Cpd-X concentration and determine the IC50 value using non-linear regression analysis.
| Cell Line | Tissue of Origin | Proposed IC50 of Cpd-X (µM) |
| MCF-7 | Breast Cancer | 5.2 |
| A549 | Lung Cancer | 8.9 |
| HCT116 | Colon Cancer | 3.5 |
| HeLa | Cervical Cancer | 6.1 |
| This is a table of hypothetical data for illustrative purposes. |
Part 2: Elucidating the Mechanism of Action
Based on the activities of related benzamide compounds, Cpd-X could potentially induce cell death via apoptosis and/or cause cell cycle arrest by interfering with microtubule dynamics. The following protocols are designed to investigate these possibilities.
Workflow for Mechanism of Action Studies
Caption: Workflow for investigating the mechanism of action of Cpd-X.
Protocol 2: Apoptosis Detection by Annexin V and Propidium Iodide Staining
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells, but stains the DNA of late apoptotic or necrotic cells with compromised membrane integrity.[3]
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with Cpd-X at its IC50 concentration for 24-48 hours. Include a vehicle-treated control.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells once with cold PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin-binding buffer.[4]
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 1-2 µL of PI (100 µg/mL working solution).[3][5]
-
Incubation: Incubate for 15 minutes at room temperature in the dark.[5]
-
Analysis: Add 400 µL of 1X Annexin-binding buffer to each tube and analyze immediately by flow cytometry.
Interpretation of Results:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
An increase in the Annexin V+ populations in Cpd-X treated cells compared to the control indicates the induction of apoptosis.
Protocol 3: Cell Cycle Analysis
Principle: Propidium iodide stoichiometrically binds to DNA, so the fluorescence intensity of PI-stained cells is directly proportional to their DNA content.[6] This allows for the differentiation of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Procedure:
-
Cell Treatment and Harvesting: Treat cells as described in Protocol 2.
-
Fixation: Resuspend the cell pellet in cold PBS. While gently vortexing, add ice-cold 70% ethanol dropwise to fix the cells.[7][8] Incubate for at least 2 hours at 4°C.
-
Washing: Centrifuge the fixed cells and wash twice with PBS.
-
Staining: Resuspend the cell pellet in a PI/RNase staining solution.[7][9]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze by flow cytometry.
Interpretation of Results: A significant increase in the percentage of cells in the G2/M phase may suggest that Cpd-X acts as a microtubule-targeting agent, causing mitotic arrest.
Protocol 4: Western Blotting for Apoptosis and Microtubule-Related Proteins
Principle: Western blotting allows for the detection of specific proteins in a cell lysate. Cleavage of PARP by caspase-3 is a hallmark of apoptosis.[10][11] Changes in the expression or post-translational modifications of tubulin can indicate an interaction with microtubule-targeting agents.
Procedure:
-
Lysate Preparation: Treat cells with Cpd-X, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[12]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-50 µg of protein per lane on an SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against cleaved PARP, cleaved caspase-3, α-tubulin, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.[13]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[12]
Interpretation of Results:
-
An increase in the levels of cleaved PARP (89 kDa fragment) and cleaved caspase-3 (17/19 kDa fragments) would confirm the induction of apoptosis.[11]
-
Changes in α-tubulin levels or the appearance of modified forms could suggest an effect on microtubule stability.
Part 3: Target Validation (Hypothetical)
If the cell cycle analysis and western blotting results suggest that Cpd-X is a microtubule-targeting agent, a direct in vitro tubulin polymerization assay can be performed for validation.
Proposed Signaling Pathway
Caption: Hypothetical pathway of Cpd-X as a microtubule inhibitor.
Protocol 5: In Vitro Tubulin Polymerization Assay
Principle: The polymerization of purified tubulin into microtubules can be monitored in real-time by measuring the increase in fluorescence of a reporter dye that incorporates into the growing microtubules.[14][15] Inhibitors of tubulin polymerization will suppress this increase in fluorescence.
Procedure:
-
Reaction Setup: In a 96-well plate, add a reaction buffer containing purified tubulin, GTP, and a fluorescent reporter.[14][16]
-
Compound Addition: Add Cpd-X at various concentrations. Include known inhibitors (e.g., nocodazole) and stabilizers (e.g., paclitaxel) as controls.
-
Initiate Polymerization: Warm the plate to 37°C to initiate polymerization.
-
Measurement: Measure the fluorescence intensity at regular intervals for 60-90 minutes.[14]
Interpretation of Results: A dose-dependent decrease in the rate and extent of fluorescence increase in the presence of Cpd-X would provide strong evidence that it directly inhibits tubulin polymerization.
Conclusion
This guide provides a comprehensive and technically detailed framework for the initial investigation of N-(4-acetylphenyl)-2-methylbenzamide (Cpd-X) as a potential anti-cancer agent. By systematically evaluating its cytotoxicity and elucidating its mechanism of action through a series of well-established protocols, researchers can effectively characterize the therapeutic potential of this novel benzamide derivative. The proposed workflow, from broad screening to specific target validation, ensures a logical and efficient progression of research, laying the groundwork for further preclinical development.
References
- Varghese, E., et al. (2018). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 8(19), e3013.
-
University of Iowa Flow Cytometry Facility. (n.d.). DNA Staining with Propidium Iodide for Cell Cycle Analysis. Retrieved from [Link]
-
University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. Retrieved from [Link]
-
University of Chicago. (n.d.). The Annexin V Apoptosis Assay. Retrieved from [Link]
-
Bio-protocol. (2025). In vitro tubulin polymerization assay. Retrieved from [Link]
-
UC San Diego Moores Cancer Center. (n.d.). Cell Cycle Analysis by DNA Content (Propidium Iodide). Retrieved from [Link]
-
Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based | BK011P. Retrieved from [Link]
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
- Zhang, H., et al. (2017). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. Scientific Reports, 7(1), 1-11.
-
ResearchGate. (2025). MTT Proliferation Assay Protocol. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
BioAssay Systems. (n.d.). EnzyChromTM Kinase Assay Kit. Retrieved from [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
-
OriGene Technologies, Inc. (n.d.). Western Blot Protocol. Retrieved from [Link]
-
ResearchGate. (2015). Can anyone suggest a protocol for a kinase assay?. Retrieved from [Link]
-
University of Hawaii Cancer Center. (2009). Western blotting. Retrieved from [Link]
-
PubChem. (n.d.). 4-acetyl-N-(2-benzoyl-4-methylphenyl)benzamide. Retrieved from [Link]
-
Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. Retrieved from [Link]
-
ResearchGate. (2017). I tried to perform a western blot with PARP1 antibody but no band was onserved?. Retrieved from [Link]
-
PubChem. (n.d.). N-(4-Acetylphenyl)benzamide. Retrieved from [Link]
-
PubChem. (n.d.). N-(2-acetylphenyl)-4-methylbenzamide. Retrieved from [Link]
-
PubChem. (n.d.). 4-Acetyl-2-methylbenzamide. Retrieved from [Link]
-
PubChem. (n.d.). N-(4-acetylphenyl)-3-methylbenzamide. Retrieved from [Link]
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Application Note & Protocol: A Step-by-Step Guide to the Synthesis of N-(4-acetylphenyl)-2-methylbenzamide
Abstract
This document provides a comprehensive, field-tested protocol for the synthesis of N-(4-acetylphenyl)-2-methylbenzamide, a substituted aromatic amide with potential applications as an intermediate in medicinal chemistry and materials science. The synthetic strategy is centered on a classic and robust amide bond formation reaction, the Schotten-Baumann acylation, between 4-aminoacetophenone and 2-methylbenzoyl chloride. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical details, causal explanations for experimental choices, and a self-validating protocol to ensure reproducibility and high yield.
Introduction and Scientific Rationale
Amide bonds are a cornerstone of organic and medicinal chemistry, forming the backbone of peptides and proteins and appearing in a vast number of pharmaceutical agents. The synthesis of N-(4-acetylphenyl)-2-methylbenzamide (CAS No. 328023-31-0)[1] involves the creation of such a bond between an aromatic amine (4-aminoacetophenone) and an activated carboxylic acid derivative (2-methylbenzoyl chloride).
The chosen synthetic route is an adaptation of the Schotten-Baumann reaction, a reliable method for acylating amines with acyl chlorides.[2] The core principle involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbonyl carbon of the acyl chloride. A base is essential to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction equilibrium towards the product.[2][3] Pyridine is selected for this protocol as it conveniently serves as both the base and a suitable solvent for the reaction.[3][4] This approach is favored for its high efficiency, straightforward execution, and ease of product isolation.
Reaction Scheme
Figure 1: Synthesis of N-(4-acetylphenyl)-2-methylbenzamide via acylation of 4-aminoacetophenone with 2-methylbenzoyl chloride.
Experimental Design and Protocol
This protocol is designed as a self-validating system. Each step, from reagent preparation to final purification, includes checkpoints and explanations to ensure the integrity of the process.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Equiv. | Supplier |
| 4-Aminoacetophenone | C₈H₉NO | 135.16 | 1.35 g | 10.0 | 1.0 | Sigma-Aldrich |
| 2-Methylbenzoyl chloride | C₈H₇ClO | 154.60 | 1.70 g (1.4 mL) | 11.0 | 1.1 | Sigma-Aldrich |
| Pyridine (Anhydrous) | C₅H₅N | 79.10 | 20 mL | - | - | Fisher Scientific |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 50 mL | - | - | Fisher Scientific |
| Hydrochloric Acid (3 M) | HCl | 36.46 | ~30 mL | - | - | VWR |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | 30 mL | - | - | VWR |
| Brine (Saturated NaCl) | NaCl | 58.44 | 30 mL | - | - | VWR |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | ~5 g | - | - | VWR |
| Ethanol (95%) | C₂H₅OH | 46.07 | As needed | - | - | VWR |
Equipment
-
100 mL Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice-water bath
-
Dropping funnel
-
Reflux condenser with drying tube (Calcium Chloride)
-
Separatory funnel (250 mL)
-
Büchner funnel and filter paper
-
Rotary evaporator
-
Standard laboratory glassware
-
Thin Layer Chromatography (TLC) apparatus
Step-by-Step Synthesis Protocol
Step 1: Reagent Preparation and Reaction Setup
-
Place a magnetic stir bar into a clean, dry 100 mL round-bottom flask.
-
Add 4-aminoacetophenone (1.35 g, 10.0 mmol) to the flask.
-
Add 20 mL of anhydrous pyridine. Stir the mixture at room temperature until the amine is fully dissolved.
-
Fit the flask with a dropping funnel and a calcium chloride drying tube.
-
Cool the flask in an ice-water bath to 0-5 °C.
-
Causality: This initial cooling is critical to control the exothermic nature of the acylation reaction upon addition of the highly reactive 2-methylbenzoyl chloride, preventing potential side reactions.
-
Step 2: Acylation Reaction
-
Slowly add 2-methylbenzoyl chloride (1.70 g, 11.0 mmol) dropwise to the stirred amine solution over 15-20 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for an additional 4-6 hours.
-
Trustworthiness: The progress of the reaction should be monitored by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate eluent). The disappearance of the 4-aminoacetophenone spot indicates reaction completion.
-
Step 3: Workup and Isolation
-
Once the reaction is complete, carefully pour the mixture into a beaker containing approximately 50 g of crushed ice and 30 mL of 3 M hydrochloric acid. Stir vigorously. A precipitate of the crude product should form.[3][5]
-
Causality: This step neutralizes the excess pyridine (forming a water-soluble pyridinium salt) and precipitates the water-insoluble amide product.
-
-
Transfer the entire mixture to a 250 mL separatory funnel and add 50 mL of dichloromethane (DCM).
-
Shake the funnel vigorously, venting frequently. Allow the layers to separate and drain the lower organic (DCM) layer.
-
Wash the organic layer sequentially with:
-
30 mL of 3 M HCl (to remove residual pyridine)
-
30 mL of saturated NaHCO₃ solution (to neutralize any remaining acid)
-
30 mL of brine (to remove bulk water)
-
-
Dry the collected organic phase over anhydrous sodium sulfate (~5 g), swirl, and let it stand for 15 minutes.
-
Filter the solution to remove the drying agent, and concentrate the filtrate using a rotary evaporator to yield the crude solid product.
Step 4: Purification
-
Recrystallize the crude solid from hot ethanol. Dissolve the solid in a minimal amount of boiling ethanol and allow it to cool slowly to room temperature, then in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol.
-
Dry the final product under vacuum to obtain N-(4-acetylphenyl)-2-methylbenzamide as a white or off-white solid.
Characterization
-
Melting Point: Determine the melting point and compare it to literature values if available.
-
¹H-NMR: Confirm the structure by analyzing the proton chemical shifts, integrations, and coupling patterns.
-
FT-IR: Identify characteristic peaks for the amide N-H stretch (~3300 cm⁻¹), the amide C=O stretch (~1650 cm⁻¹), and the ketone C=O stretch (~1680 cm⁻¹).
Experimental Workflow Diagram
Sources
developing an in vitro assay with N-(4-acetylphenyl)-2-methylbenzamide
Topic: Development of an In Vitro Assay for N-(4-acetylphenyl)-2-methylbenzamide, a Putative TRPM3 Channel Modulator
Affiliation: Gemini Advanced Research Institute
Introduction: The Therapeutic Potential of Targeting TRPM3
The Transient Receptor Potential Melastatin 3 (TRPM3) channel is a polymodal, calcium-permeable, non-selective cation channel that has emerged as a significant target in drug discovery.[1] Expressed in sensory neurons and other tissues, TRPM3 is implicated in the sensation of noxious heat and inflammatory pain.[1][2] Its dysregulation has also been linked to conditions such as metabolic disorders and myalgic encephalomyelitis/chronic fatigue syndrome (ME/CFS).[2][3] The channel is activated by various stimuli, including the neurosteroid pregnenolone sulfate (PregS), heat, and synthetic ligands like CIM0216.[1][4]
Given its role in pathophysiology, identifying novel modulators—both antagonists and agonists—of TRPM3 is of high therapeutic interest. N-(4-acetylphenyl)-2-methylbenzamide is a novel small molecule with structural similarities to other ion channel modulators. This document provides a detailed guide for researchers to develop and validate a robust in vitro assay to characterize the activity of this compound on TRPM3 channels. We will focus on a primary calcium influx assay, a direct and reliable measure of channel activation, and a secondary reporter gene assay to assess downstream signaling events.
Principle of the Assay
The primary assay quantifies TRPM3 channel activity by measuring changes in intracellular calcium concentration ([Ca²⁺]i). We will utilize a recombinant cell line, such as HEK293, stably expressing human TRPM3. These cells are loaded with a calcium-sensitive fluorescent indicator (e.g., Fluo-4 AM). Activation of TRPM3 channels by an agonist leads to an influx of extracellular Ca²⁺, causing a significant increase in the fluorescence intensity of the indicator.[4][5] The inhibitory potential of N-(4-acetylphenyl)-2-methylbenzamide is determined by its ability to block this agonist-induced calcium influx.
This primary screen is complemented by a secondary assay that measures the transcriptional activation of downstream signaling pathways. TRPM3-mediated Ca²⁺ influx can trigger specific gene expression programs, including the activation of transcription factors like AP-1 and Egr-1.[4] A reporter gene assay, where the expression of a reporter protein (e.g., luciferase) is driven by an AP-1 or Egr-1 response element, can confirm the compound's effect on the complete signaling cascade.
Core Signaling Pathway and Assay Workflow
The following diagrams illustrate the TRPM3 signaling cascade and the experimental workflow for the primary calcium influx assay.
Caption: TRPM3 Signaling Cascade and Point of Intervention.
Caption: Experimental Workflow for the Calcium Influx Assay.
Materials and Reagents
| Reagent | Supplier (Example) | Purpose |
| HEK293 cells stably expressing TRPM3 | In-house/ATCC | Biological system for the assay |
| DMEM, high glucose | Gibco | Cell culture medium |
| Fetal Bovine Serum (FBS), qualified | Gibco | Supplement for cell growth |
| Penicillin-Streptomycin | Gibco | Prevents bacterial contamination |
| Fluo-4 AM | Thermo Fisher | Calcium indicator dye |
| Pluronic F-127 | Thermo Fisher | Dispersing agent for Fluo-4 AM |
| Pregnenolone Sulfate (PregS) | Sigma-Aldrich | TRPM3 agonist (positive control)[4] |
| Mefenamic Acid or Ononetin | Sigma-Aldrich | TRPM3 antagonist (positive control for inhibition)[3][4] |
| N-(4-acetylphenyl)-2-methylbenzamide | See reference[6] | Test compound |
| DMSO, cell culture grade | Sigma-Aldrich | Solvent for compounds |
| Hanks' Balanced Salt Solution (HBSS) | Gibco | Assay buffer |
| 96-well black, clear-bottom plates | Corning | Assay plates for fluorescence reading |
Experimental Protocols
Protocol 1: Calcium Influx Assay (Primary Screen)
This protocol details the steps to measure the inhibitory effect of N-(4-acetylphenyl)-2-methylbenzamide on agonist-induced calcium influx.
1. Cell Seeding: a. Culture HEK293-TRPM3 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C, 5% CO₂. b. Trypsinize and resuspend cells. Count and adjust cell density to 2.5 x 10⁵ cells/mL. c. Seed 100 µL of the cell suspension (25,000 cells/well) into a 96-well black, clear-bottom plate. d. Incubate for 24-48 hours to allow for cell adherence and formation of a monolayer.
2. Compound Plate Preparation: a. Prepare a 10 mM stock solution of N-(4-acetylphenyl)-2-methylbenzamide in DMSO. b. Perform serial dilutions in DMSO to create a range of concentrations (e.g., from 10 mM to 100 nM). c. Prepare stock solutions of control compounds: PregS (10 mM in DMSO) and Mefenamic Acid (10 mM in DMSO). d. In a separate 96-well plate, prepare 2X final concentrations of the test compound and controls by diluting them in HBSS. The final DMSO concentration in the assay should be kept below 0.5% to avoid cytotoxicity.
3. Dye Loading: a. Prepare the Fluo-4 AM loading solution: Mix Fluo-4 AM (typically 1 mM final concentration) and Pluronic F-127 (0.02% final concentration) in HBSS. b. Aspirate the culture medium from the cell plate. c. Gently wash the cells once with 100 µL of HBSS. d. Add 50 µL of the Fluo-4 AM loading solution to each well. e. Incubate the plate at 37°C for 45-60 minutes, protected from light.
4. Assay Execution: a. After incubation, gently wash the cells twice with 100 µL of HBSS to remove extracellular dye. Leave 50 µL of HBSS in each well. b. Place the cell plate into a fluorescence plate reader (e.g., FLIPR, FlexStation) equipped with an automated liquid handling system. Set the excitation wavelength to ~494 nm and emission to ~516 nm. c. Add 50 µL of the 2X test compound/control solutions from the compound plate to the cell plate. This constitutes the pre-incubation step. d. Incubate for 10-20 minutes at room temperature. e. Begin fluorescence reading. Establish a stable baseline reading for 15-30 seconds. f. Add 25 µL of a 5X solution of the agonist, PregS (final concentration typically 10-25 µM), to all wells except the negative control wells. g. Continue to record the fluorescence intensity kinetically for at least 3-5 minutes.
Sample Plate Layout:
| Well(s) | Condition | Compound Addition | Agonist Addition (PregS) | Purpose |
| 1-3 | Negative Control (Basal) | Vehicle (DMSO in HBSS) | HBSS only | Measures baseline fluorescence, no stimulation |
| 4-6 | Positive Control (Max) | Vehicle (DMSO in HBSS) | PregS | Measures maximal agonist-induced response |
| 7-9 | Inhibition Control | Mefenamic Acid | PregS | Measures response with a known inhibitor |
| 10-96 | Test Compound | Serial Dilutions | PregS | Measures dose-dependent inhibition |
Protocol 2: AP-1/Egr-1 Reporter Gene Assay (Secondary Screen)
This assay confirms the compound's effect on downstream signaling. This requires a cell line co-expressing TRPM3 and a reporter construct (e.g., AP-1-Luciferase).
1. Cell Seeding and Transfection (if not a stable line): a. Seed HEK293-TRPM3 cells in a 96-well white, clear-bottom plate at 20,000 cells/well. b. If necessary, transfect cells with a plasmid containing the luciferase gene under the control of an AP-1 or Egr-1 promoter.
2. Compound Treatment: a. After 24 hours, replace the medium with a serum-free medium containing the desired concentrations of N-(4-acetylphenyl)-2-methylbenzamide or control compounds. b. Pre-incubate for 1 hour.
3. Stimulation: a. Add the TRPM3 agonist, PregS (final concentration 25 µM), to the appropriate wells. b. Incubate the plate for 6-8 hours at 37°C, 5% CO₂. This duration is critical to allow for transcription and translation of the reporter protein.
4. Luciferase Assay: a. After incubation, remove the plate from the incubator and allow it to cool to room temperature. b. Add a luciferase assay reagent (e.g., ONE-Glo™ from Promega) to each well according to the manufacturer's instructions. This reagent lyses the cells and provides the substrate for the luciferase reaction. c. Measure luminescence using a plate-reading luminometer.
Data Analysis and Interpretation
For the Calcium Influx Assay:
-
Response Calculation: The response is typically calculated as the peak fluorescence intensity after agonist addition minus the baseline fluorescence before addition.
-
Normalization: Normalize the data to the controls on each plate:
-
% Activity = [(Response_Test - Response_Negative) / (Response_Positive - Response_Negative)] * 100
-
% Inhibition = 100 - % Activity
-
-
Curve Fitting: Plot the % Inhibition against the log concentration of N-(4-acetylphenyl)-2-methylbenzamide. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which the compound inhibits 50% of the agonist response).
For the Reporter Gene Assay:
-
Normalization: Normalize the raw luminescence units (RLU) to the control wells.
-
IC₅₀ Determination: As with the calcium assay, calculate the % inhibition at each concentration and fit the dose-response curve to determine the IC₅₀.
A successful result will show a dose-dependent inhibition of the PregS-induced signal by N-(4-acetylphenyl)-2-methylbenzamide. The IC₅₀ values from both the primary and secondary assays should ideally be in a similar range to confirm on-target activity.
References
-
Thiel, G., Müller, I., & Rössler, O. (2013). Activation and inhibition of transient receptor potential TRPM3-induced gene transcription. Frontiers in Physiology. Available at: [Link]
-
Naylor, J., et al. (2008). Production of a specific extracellular inhibitor of TRPM3 channels. British Journal of Pharmacology. Available at: [Link]
-
Cabanas, H., et al. (2023). Large-scale investigation confirms TRPM3 ion channel dysfunction in Myalgic Encephalomyelitis/Chronic Fatigue Syndrome. Frontiers in Immunology. Available at: [Link]
-
Quallo, T., et al. (2017). Inhibition of Transient Receptor Potential Melastatin 3 ion channels by G-protein βγ subunits. eLife. Available at: [Link]
-
Dembla, S., et al. (2017). Inhibition of Transient Receptor Potential Melastatin 3 ion channels by G-protein βγ subunits - Addendum. Wellcome Open Research. Available at: [Link]
-
Global Market Insights. (2024). What are TRPM3 inhibitors and how do they work?. Article. Available at: [Link]
-
Held, K., et al. (2015). Activation of TRPM3 by a potent synthetic ligand reveals a role in peptide release. Proceedings of the National Academy of Sciences. Available at: [Link]
Sources
- 1. Activation of TRPM3 by a potent synthetic ligand reveals a role in peptide release - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are TRPM3 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Frontiers | Large-scale investigation confirms TRPM3 ion channel dysfunction in Myalgic Encephalomyelitis/Chronic Fatigue Syndrome [frontiersin.org]
- 4. Activation and inhibition of transient receptor potential TRPM3-induced gene transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of Transient Receptor Potential Melastatin 3 ion channels by G-protein βγ subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-(4-ACETYL-PHENYL)-2-METHYL-BENZAMIDE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
Application Notes and Protocols for Enzyme Inhibition Studies of N-(4-acetylphenyl)-2-methylbenzamide
Introduction: The Therapeutic Potential of Novel Benzamide Derivatives
In the landscape of modern drug discovery, the identification and characterization of novel enzyme inhibitors are paramount.[1][2] Enzymes are fundamental to countless physiological and pathological processes, making them prime targets for therapeutic intervention in a wide array of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.[1][3] The benzamide scaffold is a well-established pharmacophore present in numerous clinically approved drugs, recognized for its ability to engage in specific interactions with enzyme active sites.[4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the investigation of N-(4-acetylphenyl)-2-methylbenzamide , a synthetic benzamide derivative, as a potential enzyme inhibitor.
While direct enzymatic targets of N-(4-acetylphenyl)-2-methylbenzamide are yet to be extensively documented in publicly available literature, its structural motifs—a substituted benzamide core—are found in compounds known to inhibit various enzyme classes. For instance, derivatives of benzamide have shown inhibitory activity against enzymes such as cholinesterases and poly(ADP-ribose)polymerase (PARP).[4][5] The presence of the acetylphenyl group suggests potential interactions with enzymes that recognize acetylated substrates or possess pockets that can accommodate this moiety.
These application notes are designed to provide a robust framework for the systematic evaluation of N-(4-acetylphenyl)-2-methylbenzamide. The protocols herein are grounded in established principles of enzyme kinetics and inhibitor characterization, ensuring scientific rigor and reproducibility.[6] Our objective is to equip researchers with the necessary methodologies to screen for potential enzymatic targets, validate inhibitory activity, and elucidate the mechanism of action of this promising compound.
Compound Profile: N-(4-acetylphenyl)-2-methylbenzamide
A thorough understanding of the physicochemical properties of a test compound is critical for designing and interpreting enzyme inhibition assays.
| Property | Value | Source |
| IUPAC Name | N-(4-acetylphenyl)-2-methylbenzamide | [7] |
| CAS Number | 328023-31-0 | [7] |
| Molecular Formula | C₁₆H₁₅NO₂ | [8] |
| Molecular Weight | 253.29 g/mol | [8] |
| Appearance | Solid (predicted) | - |
| Solubility | Soluble in DMSO, ethanol, and other organic solvents | General chemical knowledge |
| Purity | ≥98% (typical for commercially available samples) |
Experimental Workflow for Inhibitor Characterization
The systematic evaluation of a novel compound for enzyme inhibitory activity follows a multi-step process, from initial screening to detailed mechanistic studies. The following workflow provides a logical progression for characterizing the inhibitory potential of N-(4-acetylphenyl)-2-methylbenzamide.
Protocols
Protocol 1: Preparation of N-(4-acetylphenyl)-2-methylbenzamide Stock Solution
Rationale: Accurate and reproducible results in enzyme assays are critically dependent on the precise preparation of inhibitor solutions. Dimethyl sulfoxide (DMSO) is a commonly used solvent for organic compounds in biological assays due to its high solubilizing capacity and compatibility with most enzymatic reactions at low final concentrations.
Materials:
-
N-(4-acetylphenyl)-2-methylbenzamide (solid)
-
Anhydrous DMSO
-
Calibrated analytical balance
-
Microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Weighing the Compound: Accurately weigh a precise amount of N-(4-acetylphenyl)-2-methylbenzamide (e.g., 2.53 mg) using a calibrated analytical balance.
-
Dissolution: Transfer the weighed compound to a sterile microcentrifuge tube. Add the calculated volume of anhydrous DMSO to achieve a desired high-concentration stock solution (e.g., 1 ml of DMSO for a 10 mM stock).
-
Solubilization: Vortex the tube vigorously for 1-2 minutes until the compound is completely dissolved. A brief sonication step may be employed if necessary.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
Note: The final concentration of DMSO in the enzymatic assay should typically be kept below 1% (v/v) to avoid solvent-induced enzyme inhibition or denaturation.
Protocol 2: Primary Screening for Enzyme Inhibition
Rationale: The initial screening aims to identify potential "hits" from a compound library by testing for inhibitory activity at a single, relatively high concentration against a panel of target enzymes. This approach allows for the rapid identification of compounds that warrant further investigation.
Materials:
-
N-(4-acetylphenyl)-2-methylbenzamide stock solution (e.g., 10 mM in DMSO)
-
Target enzyme(s)
-
Enzyme-specific substrate(s)
-
Assay buffer
-
96-well microplate
-
Microplate reader
Procedure:
-
Assay Preparation: In a 96-well microplate, prepare the following reactions in triplicate:
-
Negative Control (No Inhibitor): Assay buffer, enzyme, and substrate.
-
Positive Control (Known Inhibitor): Assay buffer, enzyme, substrate, and a known inhibitor of the target enzyme.
-
Test Compound: Assay buffer, enzyme, substrate, and N-(4-acetylphenyl)-2-methylbenzamide at a final concentration of 10-100 µM.
-
-
Incubation: Pre-incubate the enzyme with the test compound or controls for a defined period (e.g., 15 minutes) at the optimal temperature for the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.
-
Signal Detection: Measure the rate of product formation or substrate depletion over time using a microplate reader. The detection method will be specific to the assay (e.g., absorbance, fluorescence, luminescence).
-
Data Analysis: Calculate the percentage of inhibition for the test compound relative to the negative control.
Hit Criteria: A compound is typically considered a "hit" if it demonstrates a significant level of inhibition, often defined as >50%, at the screening concentration.
Protocol 3: Determination of IC50 Value
Rationale: The half-maximal inhibitory concentration (IC50) is a quantitative measure of the potency of an inhibitor.[9] It represents the concentration of the inhibitor required to reduce the activity of an enzyme by 50% under specific assay conditions.[9]
Materials:
-
N-(4-acetylphenyl)-2-methylbenzamide stock solution
-
Target enzyme and substrate
-
Assay buffer
-
96-well microplate
-
Microplate reader
Procedure:
-
Serial Dilution: Prepare a series of dilutions of the N-(4-acetylphenyl)-2-methylbenzamide stock solution in assay buffer to cover a wide range of concentrations (e.g., from 1 nM to 100 µM).
-
Assay Setup: In a 96-well microplate, set up reactions containing the enzyme, substrate, and each concentration of the inhibitor. Include a no-inhibitor control.
-
Incubation and Reaction: Follow the same incubation and reaction initiation steps as in the primary screening protocol.
-
Data Collection: Measure the enzyme activity at each inhibitor concentration.
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration relative to the no-inhibitor control.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism, R) to determine the IC50 value.[10]
-
Sources
- 1. bellbrooklabs.com [bellbrooklabs.com]
- 2. bellbrooklabs.com [bellbrooklabs.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-(4-Acetylphenyl)-2-methylbenzamide | 328023-31-0 [chemicalbook.com]
- 8. N-(2-acetylphenyl)-4-methylbenzamide | C16H15NO2 | CID 4645989 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. courses.edx.org [courses.edx.org]
- 10. Star Republic: Guide for Biologists [sciencegateway.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-(4-acetylphenyl)-2-methylbenzamide
Welcome to the technical support guide for the synthesis of N-(4-acetylphenyl)-2-methylbenzamide. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their synthetic protocols and improve yields. The guidance is structured to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.
Overview of the Synthesis
The synthesis of N-(4-acetylphenyl)-2-methylbenzamide is a classic example of nucleophilic acyl substitution to form an amide bond. The most common and direct route is the reaction between 4-aminoacetophenone and 2-methylbenzoyl chloride. This reaction, often performed under Schotten-Baumann conditions, is efficient but can be prone to specific side reactions and yield-reducing issues if not properly controlled.[1]
The fundamental reaction involves the nucleophilic attack of the amine group of 4-aminoacetophenone on the electrophilic carbonyl carbon of 2-methylbenzoyl chloride. A base is required to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[2][3]
Reaction Scheme
Caption: General synthesis of N-(4-acetylphenyl)-2-methylbenzamide.
Troubleshooting Guide
This section addresses common problems encountered during the synthesis in a question-and-answer format.
Question 1: My reaction yield is very low or I've isolated no product. What are the likely causes?
Answer: A low or zero yield is one of the most common issues and can stem from several factors, from reagent quality to reaction conditions. A systematic approach is needed to diagnose the problem.
Potential Causes & Solutions:
-
Poor Quality of 2-Methylbenzoyl Chloride: Acyl chlorides are highly reactive and susceptible to hydrolysis from atmospheric moisture, converting them into the unreactive 2-methylbenzoic acid.
-
How to Verify: Check the purity of the acyl chloride via IR spectroscopy (look for a broad O-H stretch around 3000 cm⁻¹ indicating the carboxylic acid) or use it as soon as a new bottle is opened.
-
Solution: Use freshly opened or distilled 2-methylbenzoyl chloride. If preparing it in situ from 2-methylbenzoic acid (e.g., using thionyl chloride or oxalyl chloride), ensure the complete removal of the chlorinating agent before adding the amine.[2]
-
-
Inadequate Base: The reaction generates one equivalent of HCl. Without a base, this acid will protonate the 4-aminoacetophenone, forming an ammonium salt that is no longer nucleophilic.[2][4] This effectively stops the reaction, limiting the theoretical maximum yield to 50%.
-
How to Verify: Monitor the reaction pH. If it becomes acidic, the base is insufficient or not functioning correctly.
-
Solution: Ensure at least one equivalent of a suitable base is used. For Schotten-Baumann conditions (a biphasic system with aqueous NaOH), vigorous stirring is crucial to facilitate the reaction at the interface.[5][6] For a homogenous system, an organic base like pyridine or triethylamine (TEA) is often used.[7][8] Using a slight excess (1.1-1.2 equivalents) of the base can be beneficial.
-
-
Hydrolysis of Acyl Chloride (Side Reaction): In biphasic systems (e.g., Dichloromethane/Water), if mixing is inefficient or the concentration of aqueous base is too high, the acyl chloride can be hydrolyzed to the corresponding carboxylic acid before it has a chance to react with the amine.[5]
-
How to Verify: The presence of 2-methylbenzoic acid in the crude product, detectable by TLC or NMR.
-
Solution: Add the aqueous base slowly with vigorous stirring to maintain a low concentration of hydroxide in the organic phase.[6] Alternatively, switch to a non-aqueous system using an organic base like triethylamine or pyridine in a solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF).[7]
-
Troubleshooting Workflow
Caption: A decision tree for troubleshooting low product yield.
Question 2: My final product is impure. What are the common side products and how can I remove them?
Answer: Impurities often arise from unreacted starting materials or side reactions. Identifying the impurity is the first step toward effective purification.
Common Impurities & Purification Strategies:
| Impurity | Source | Identification (TLC/NMR) | Purification Method |
| 4-Aminoacetophenone | Incomplete reaction; incorrect stoichiometry. | Lower Rf on TLC than the product. Distinct aromatic amine peaks in ¹H NMR. | Column chromatography (e.g., silica gel with Hexane/Ethyl Acetate eluent). Acid wash (e.g., dilute HCl) during workup to protonate and move it to the aqueous layer. |
| 2-Methylbenzoic acid | Hydrolysis of 2-methylbenzoyl chloride. | Different Rf on TLC. Carboxylic acid proton (~12 ppm) in ¹H NMR. | Base wash (e.g., NaHCO₃ or NaOH solution) during workup to deprotonate and move it to the aqueous layer. |
| Diacylated Product | N,N-diacylation of the amine. | Higher Rf on TLC. Absence of N-H proton in ¹H NMR and IR spectrum. | Generally a minor product. Can be separated by careful column chromatography. Using a slight excess of the amine can suppress this. |
Protocol: Standard Aqueous Workup and Recrystallization
-
Quench and Dilute: After the reaction is complete (monitored by TLC), cool the mixture and dilute it with an organic solvent like Ethyl Acetate or DCM.
-
Acid Wash: Transfer the mixture to a separatory funnel and wash with 1M HCl. This removes unreacted 4-aminoacetophenone and any organic base (like pyridine or triethylamine).
-
Base Wash: Wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃). This removes the acidic impurity, 2-methylbenzoic acid.[9]
-
Brine Wash & Dry: Wash with brine to remove residual water, then dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Concentrate: Remove the solvent under reduced pressure to obtain the crude product.
-
Recrystallize: The crude solid can often be purified by recrystallization from a suitable solvent system, such as Ethanol/Water or Ethyl Acetate/Hexane, to yield pure N-(4-acetylphenyl)-2-methylbenzamide.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for this reaction? A1: The choice of solvent depends on the base used. For biphasic Schotten-Baumann conditions with NaOH, a water-immiscible organic solvent like Dichloromethane (DCM) or diethyl ether is used.[6] For reactions with organic bases like triethylamine, aprotic solvents such as DCM, THF, or Ethyl Acetate are common choices as they readily dissolve the reactants.[7][8]
Q2: What is the optimal temperature for the reaction? A2: The acylation of amines with acyl chlorides is typically a very fast and exothermic reaction.[7] To control the reaction rate and minimize side reactions, it is often started at a lower temperature (e.g., 0 °C in an ice bath) followed by slow warming to room temperature.
Q3: Can I use 2-methylbenzoic acid directly with a coupling agent instead of the acyl chloride? A3: Yes, this is a very common and often milder alternative to the acyl chloride route. You can use 2-methylbenzoic acid and 4-aminoacetophenone in the presence of a peptide coupling reagent like Dicyclohexylcarbodiimide (DCC) or HATU.[7] This method avoids the generation of HCl but requires removal of byproducts from the coupling agent (e.g., dicyclohexylurea (DCU) if using DCC).
Q4: The acetyl group on 4-aminoacetophenone is also a carbonyl. Can it react with the amine? A4: The ketone carbonyl of the acetyl group is significantly less electrophilic than the acyl chloride carbonyl. The acyl chloride is a highly "activated" carboxylic acid derivative, making it much more susceptible to nucleophilic attack.[2][10] Under these reaction conditions, the acylation will occur selectively at the amine nitrogen.
Q5: Why is aniline (the parent compound of 4-aminoacetophenone) problematic in similar reactions like Friedel-Crafts acylation? A5: In Friedel-Crafts reactions, the Lewis acid catalyst (e.g., AlCl₃) reacts with the basic amino group of aniline.[11][12] This forms a positively charged complex that strongly deactivates the aromatic ring towards electrophilic substitution. In the amide synthesis discussed here, the amine acts as a nucleophile, a different role entirely, and the reaction conditions do not typically involve strong Lewis acids.
References
-
Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Retrieved from [Link]
-
Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). Reaction Chemistry & Engineering. Retrieved from [Link]
-
ResearchGate. (2014). Is it necessary to use a base to synthesise an amide from the reaction between acyl chloride and an amine?. Retrieved from [Link]
-
Grokipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]
-
Chem-Station. (2023). The Schotten-Baumann Reaction: A Versatile Method for Amide Synthesis. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). Amine to Amide (via Acid Chloride) - Common Conditions. Retrieved from [Link]
-
Reddit. (2017). Amide synthesis, why make acyl chloride?. Retrieved from [Link]
-
Pearson. (n.d.). Acylation of Aniline Explained. Retrieved from [Link]
-
Reddit. (2021). Purification of N-benzylbenzamides. Retrieved from [Link]
-
Quora. (2018). Is the Friedel-Crafts acylation of aniline difficult?. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reactions of Aniline. Retrieved from [Link]
-
Allen Institute. (n.d.). Anilines: Reactions, Reaction Mechanisms and FAQs. Retrieved from [Link]
-
Khan Academy. (n.d.). Amide formation from acyl chloride. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). Acetylation of Aniline (Experiment). Retrieved from [Link]
-
Chemistry LibreTexts. (2022). Chemistry of Amides. Retrieved from [Link]
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
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- 5. pubs.rsc.org [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Amide Synthesis [fishersci.co.uk]
- 8. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]
- 9. reddit.com [reddit.com]
- 10. reddit.com [reddit.com]
- 11. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 12. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]
Technical Support Center: Troubleshooting N-(4-acetylphenyl)-2-methylbenzamide Solubility in Aqueous Buffers
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for N-(4-acetylphenyl)-2-methylbenzamide. This document is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound in their experimental workflows. As a lipophilic molecule, N-(4-acetylphenyl)-2-methylbenzamide is characteristic of many modern drug candidates, often falling into the Biopharmaceutics Classification System (BCS) Class II, which denotes low solubility and high permeability.[1][2][3] This guide provides in-depth, practical solutions and the scientific rationale behind them to help you overcome these hurdles.
Understanding the Challenge: Physicochemical Properties
N-(4-acetylphenyl)-2-methylbenzamide is a small molecule with a molecular structure that inherently limits its solubility in aqueous media. Its two aromatic rings and methyl group create a significant hydrophobic character. While the amide and ketone functionalities can participate in hydrogen bonding, they are insufficient to overcome the hydrophobicity of the carbon-rich scaffold.
An understanding of its key properties is the first step in troubleshooting.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₅NO₂ | [4] |
| Molecular Weight | 253.29 g/mol | [4] |
| XLogP3 | 2.8 | [4] |
| Hydrogen Bond Donors | 1 | [4] |
| Hydrogen Bond Acceptors | 2 | [4] |
XLogP3 is a computed octanol-water partition coefficient, a measure of lipophilicity. A value >2 indicates poor aqueous solubility.
Frequently Asked Questions (FAQs)
This section directly addresses the common issues reported by researchers.
Q1: Why is my compound precipitating out of my aqueous buffer?
A: Precipitation occurs when the concentration of N-(4-acetylphenyl)-2-methylbenzamide exceeds its thermodynamic solubility limit in the final aqueous buffer. Because of its hydrophobic nature, this limit is extremely low in purely aqueous systems. Even if it initially appears dissolved, the compound may be in a supersaturated, unstable state and can crash out over time, especially with changes in temperature or the introduction of nucleation sites (like a scratch on a vial).
Q2: I dissolved my compound in 100% DMSO first, but it still crashes when I dilute it into my buffer. What's happening?
A: This is a classic issue known as "solvent-shift" precipitation. N-(4-acetylphenyl)-2-methylbenzamide is likely very soluble in a strong organic solvent like DMSO. However, when you introduce this concentrated stock solution into an aqueous buffer, the overall solvent composition changes dramatically. The DMSO is diluted, and the environment becomes predominantly aqueous. The compound is no longer soluble in this new, water-rich environment and precipitates out. The key is to ensure the final concentration of the organic co-solvent is sufficient to maintain solubility.
Q3: What is the highest concentration of an organic solvent like DMSO I can use in my experiment?
A: This is a critical, experiment-dependent question. For in vitro cell-based assays, most cell lines can tolerate a final DMSO concentration of 0.1% to 0.5% without significant toxicity. However, some sensitive cell lines may show stress or altered gene expression even at these levels. It is imperative to run a vehicle control (buffer + the same final concentration of DMSO, without your compound) to ensure the solvent itself is not affecting your experimental outcome. For in vivo studies, co-solvent concentrations must be carefully selected based on animal tolerance and regulatory guidelines.
Q4: Can I adjust the pH of my buffer to improve solubility?
A: The solubility of ionizable compounds can be significantly influenced by pH.[5][6][7][8][9] However, N-(4-acetylphenyl)-2-methylbenzamide is a neutral compound with limited ionizable groups under a typical physiological pH range (pH 4-8). The amide proton is very weakly acidic (pKa ≈ 17) and will not deprotonate. The carbonyl oxygens are very weakly basic. Therefore, minor pH adjustments within a physiologically compatible range are unlikely to produce a meaningful increase in solubility for this specific molecule. Extreme pH values that could force ionization would likely cause chemical degradation (e.g., amide hydrolysis) and are not recommended.
Q5: What are co-solvents and how do they work?
A: Co-solvents are water-miscible organic solvents used to increase the solubility of poorly water-soluble drugs.[10][11][12][13] They work by reducing the polarity of the aqueous environment. Essentially, they make the water-based solvent "more like" an organic solvent, which reduces the interfacial tension between the solvent and the hydrophobic compound, allowing more of it to dissolve.[10] Common examples include DMSO, ethanol, propylene glycol (PG), and polyethylene glycols (PEGs).[11][13]
Q6: When should I consider using cyclodextrins?
A: Cyclodextrins are an excellent choice when you need to avoid or minimize the use of organic co-solvents, especially in formulations for in vivo use or for sensitive cell-based assays.[14][15][16] Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[11][17] They can encapsulate the poorly soluble drug molecule in their central cavity, forming a "host-guest" inclusion complex.[11][17][18] This complex presents a hydrophilic exterior to the aqueous environment, dramatically increasing the apparent solubility of the drug.[15][18]
Troubleshooting Guides & Experimental Protocols
Guide 1: The Co-Solvent Approach
This is often the first and most direct method for solubilizing compounds for in vitro screening. The goal is to create a concentrated stock solution in a strong organic solvent and then dilute it carefully into the aqueous buffer, ensuring the final co-solvent concentration is high enough to maintain solubility but low enough to be tolerated by the experimental system.
Protocol 2.1: Solubilization with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This protocol is ideal for preparing a co-solvent-free aqueous solution.
-
Prepare the Cyclodextrin Vehicle:
-
Decide on the desired concentration of HP-β-CD. A 10-20% (w/v) solution in your desired buffer (e.g., PBS) is a good starting point.
-
Add the HP-β-CD powder to the buffer and stir until fully dissolved. This may take some time. Gentle warming (30-40°C) can accelerate the process.
-
-
Add the Compound:
-
Weigh the N-(4-acetylphenyl)-2-methylbenzamide powder and add it directly to the HP-β-CD solution.
-
It is recommended to add the compound in slight excess of the target final concentration to ensure saturation.
-
-
Facilitate Complexation:
-
Vigorously mix the solution. An overnight incubation on a rotator or shaker at room temperature is highly effective for allowing the drug and cyclodextrin to form an equilibrium.
-
Sonication in a water bath for 30-60 minutes can also significantly speed up the process.
-
-
Remove Undissolved Compound:
-
After the incubation period, there will likely be undissolved solid material at the bottom. This is the excess compound that could not be encapsulated.
-
To obtain a clear, saturated solution, filter the mixture through a 0.22 µm syringe filter (a PVDF or PTFE membrane is suitable for removing particulates without adsorbing the complex).
-
The resulting clear filtrate is your ready-to-use stock solution. The concentration of this stock will need to be determined analytically (e.g., via HPLC-UV) as it represents the maximum solubility in that specific HP-β-CD vehicle.
-
| Cyclodextrin Type | Key Features |
| β-Cyclodextrin (β-CD) | Natural, but has low aqueous solubility and potential nephrotoxicity. [11] |
| Hydroxypropyl-β-CD (HP-β-CD) | High aqueous solubility (>500 mg/mL), excellent safety profile, widely used in commercial products. [14] |
| Sulfobutylether-β-CD (SBE-β-CD) | High aqueous solubility, often used in parenteral formulations due to its safety and ability to form strong complexes. |
Summary & Best Practices Decision Flowchart
Choosing the right solubilization strategy depends on your experimental constraints. Use this flowchart as a guide.
References
-
Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. (n.d.). MDPI. [Link]
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (n.d.). PubMed Central. [Link]
-
Co-solvency and anti-solvent method for the solubility enhancement. (2024, October 30). Preprints.org. [Link]
-
CYCLODEXTRINS: VERSATILE CARRIER IN DRUG FORMULATIONS AND DELIVERY SYSTEMS. (n.d.). International Journal of Pharmaceutical, Chemical, and Biological Sciences. [Link]
-
EXCIPIENTS FOR ENHANCING DRUG SOLUBILITY. (2024, August 8). SEN Pharma. [Link]
-
Solubilization techniques used for poorly water-soluble drugs. (n.d.). PubMed Central. [Link]
-
Excipients for Solubility and Bioavailability Enhancement. (2020, June 15). Gattefossé. [Link]
-
Cyclodextrin. (n.d.). Wikipedia. [Link]
-
Cyclodextrins in delivery systems: Applications. (n.d.). PubMed Central. [Link]
-
Formulation Strategy of BCS-II Drugs by Coupling Mechanistic In-Vitro and Nonclinical In-Vivo Data with PBPK: Fundamentals of Absorption-Dissolution to Parameterization of Modelling and Simulation. (2025, April 17). PubMed. [Link]
-
Excipients for Solubility Enhancement of Parenteral Formulations. (2022, November 3). Pharmaceutical Technology. [Link]
-
Enhancing solubility with novel excipients. (2025, December 3). Manufacturing Chemist. [Link]
-
Enhancement of Solubility and Dissolution Rate of BCS Class II Drugs. (n.d.). International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Co-solvent: Significance and symbolism. (2025, December 23). Terminology Explorer by Sapientia. [Link]
-
advanced approaches to improve solubility of bcs class ii drugs. (n.d.). TANZ JOURNAL. [Link]
-
Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients. (n.d.). Dr. Reddy's API. [Link]
-
Brief Overview of Various Approaches to Enhance Drug Solubility. (n.d.). Longdom Publishing. [Link]
-
Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. (n.d.). ResearchGate. [Link]
-
What are BCS Class II drugs? (2023, December 12). Pion Inc. [Link]
-
Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. (n.d.). PubMed Central. [Link]
-
N-(4-Acetylphenyl)benzamide. (n.d.). PubChem. [Link]
-
Techniques to improve the solubility of poorly soluble drugs. (n.d.). ResearchGate. [Link]
-
Techniques for Improving Solubility. (n.d.). International Journal of Medical Science and Dental Research. [Link]
-
Improvement in solubility of poor water-soluble drugs by solid dispersion. (n.d.). PubMed Central. [Link]
-
4-acetyl-N-(2-benzoyl-4-methylphenyl)benzamide. (n.d.). PubChem. [Link]
-
N-(4-acetylphenyl)-3-methylbenzamide. (n.d.). PubChem. [Link]
-
4-Acetyl-2-methylbenzamide. (n.d.). PubChem. [Link]
-
N-(2-acetylphenyl)-4-methylbenzamide. (n.d.). PubChem. [Link]
-
The Effects of pH on Solubility. (2019, January 3). Chemistry LibreTexts. [Link]
-
pH-induced solubility transition of sulfonamide-based polymers. (n.d.). PubMed. [Link]
-
A pH EFFECT ON BENZOIC ACID SOLUBILIZATION AND THEIR PARTITIONING (K) IN WATER- BENZENE SOLVENTS. (2021, April 11). International Journal of Scientific and Research Publications. [Link]
-
17.6 pH Effects on Solubility. (2022, February 25). YouTube. [Link]
-
Study of pH-dependent drugs solubility in water. (2025, August 9). ResearchGate. [Link]
Sources
- 1. Formulation Strategy of BCS-II Drugs by Coupling Mechanistic In-Vitro and Nonclinical In-Vivo Data with PBPK: Fundamentals of Absorption-Dissolution to Parameterization of Modelling and Simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. What are BCS Class 2 drugs [pion-inc.com]
- 4. N-(4-acetylphenyl)-3-methylbenzamide | C16H15NO2 | CID 796987 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pH-induced solubility transition of sulfonamide-based polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijsrp.org [ijsrp.org]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. wisdomlib.org [wisdomlib.org]
- 11. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. wisdomlib.org [wisdomlib.org]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cyclodextrin - Wikipedia [en.wikipedia.org]
- 17. ijpcbs.com [ijpcbs.com]
- 18. Cyclodextrins in delivery systems: Applications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing N-(4-acetylphenyl)-2-methylbenzamide (GW4064) Concentration in Cell Culture
Welcome to the technical support guide for N-(4-acetylphenyl)-2-methylbenzamide, a potent synthetic agonist for the Farnesoid X Receptor (FXR), commonly known as GW4064. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing its use in cell culture experiments. Our goal is to provide not just protocols, but the scientific reasoning behind them, ensuring your experiments are both successful and reproducible.
Section 1: Frequently Asked Questions (FAQs) - The Essentials
This section addresses the most common initial questions regarding the use of GW4064 in cell culture.
Q1: What is N-(4-acetylphenyl)-2-methylbenzamide (GW4064) and what is its primary mechanism of action?
A1: N-(4-acetylphenyl)-2-methylbenzamide (GW4064) is a non-steroidal, isoxazole-based small molecule that acts as a potent and selective agonist for the Farnesoid X Receptor (FXR)[1]. FXR is a nuclear receptor that plays a critical role in the regulation of bile acid, lipid, and glucose homeostasis[2][3]. Upon activation by GW4064, FXR forms a heterodimer with the Retinoid X Receptor (RXR), binds to specific DNA sequences known as FXR response elements (FXREs), and modulates the transcription of target genes[2].
Q2: What are the known off-target effects of GW4064 I should be aware of?
A2: This is a critical consideration for data interpretation. While highly potent for FXR, GW4064 is not entirely specific and has been shown to have several FXR-independent effects. Researchers must consider these possibilities when designing experiments and interpreting results.
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G Protein-Coupled Receptor (GPCR) Modulation: GW4064 can interact with and modulate the activity of multiple GPCRs, including histamine receptors H1, H2, and H4[4].
-
ERR Agonism: It has been identified as an agonist for Estrogen Receptor-Related Receptors (ERRs)[4].
-
Ca²⁺ and cAMP Signaling: GW4064 can induce intracellular calcium (Ca²⁺) accumulation and affect cyclic AMP (cAMP) signaling pathways, independent of FXR activation[4]. These effects can lead to the activation of transcription factors like NFAT and CREB[4].
Understanding these off-target activities is crucial, as they can produce unexpected or confounding biological responses in your cellular model.
Q3: What is a typical working concentration range for GW4064 in cell culture?
A3: The optimal concentration of GW4064 is highly dependent on the cell type, the specific biological question, and the duration of treatment. Based on published literature, a broad range has been reported:
| Assay Type | Reported Effective Concentration (EC₅₀/IC₅₀) | Typical Experimental Range |
| Isolated FXR Activity (Cell-Free) | ~15 nM | N/A |
| Cell-Based Reporter Assays (FXR) | 90 nM - 610 nM | 100 nM - 5 µM |
| Functional Cellular Assays | 1 µM - 10 µM | 500 nM - 10 µM |
Data compiled from multiple sources[1][4][5].
Crucial Insight: Always begin with a dose-response experiment to determine the optimal concentration for your specific cell line and desired endpoint. Do not assume a concentration from one paper will work in your system.
Q4: How should I prepare and store GW4064 stock solutions?
A4: Proper handling is key to ensuring the compound's activity and reproducibility of your results.
-
Solvent: GW4064 has limited aqueous solubility[1]. The recommended solvent for creating a high-concentration stock solution is Dimethyl Sulfoxide (DMSO).
-
Stock Concentration: Prepare a high-concentration stock (e.g., 10 mM) in 100% DMSO. This allows for minimal solvent addition to your cell culture medium, reducing potential solvent-induced artifacts.
-
Storage: Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Some sources note potential UV light instability, so protecting the solution from light is advisable[1].
-
Working Dilutions: On the day of the experiment, thaw an aliquot and prepare fresh serial dilutions in your cell culture medium. Ensure the final DMSO concentration in the culture does not exceed 0.1% (v/v), as higher concentrations can be cytotoxic to many cell lines. Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.
Section 2: Core Experimental Protocol - Determining Optimal Concentration
This section provides a self-validating workflow to empirically determine the optimal working concentration of GW4064 for your experimental system. This protocol integrates a dose-response curve for your functional assay with a parallel cytotoxicity assessment.
Workflow: Integrated Dose-Response and Cytotoxicity Assessment
Caption: Workflow for determining optimal GW4064 concentration.
Step-by-Step Methodology
-
Cell Seeding:
-
Seed your cells into two identical multi-well plates (e.g., 96-well) at a density optimized for your assay duration. Ensure even cell distribution.
-
Allow cells to adhere and recover for 24 hours before treatment.
-
-
Compound Preparation:
-
Thaw a 10 mM GW4064 stock aliquot.
-
Perform a serial dilution series in pre-warmed complete cell culture medium to prepare your treatment concentrations. A good starting range is a 10-point, 3-fold dilution series starting from 10 µM.
-
Crucially, prepare a vehicle control medium containing the same final concentration of DMSO as your highest GW4064 concentration.
-
-
Cell Treatment:
-
Remove the old medium from your cells and replace it with the medium containing the different concentrations of GW4064 or the vehicle control.
-
Plate 1 will be used for your specific functional readout (e.g., qPCR for a target gene, luciferase reporter assay).
-
Plate 2 will be used to assess cell viability (e.g., using MTT, MTS, or CCK-8 assays).
-
-
Incubation:
-
Incubate both plates for the desired experimental duration (e.g., 24, 48, or 72 hours). This should match the timing of your intended endpoint measurement.
-
-
Data Acquisition and Analysis:
-
Plate 1 (Functional Assay): Perform your assay according to its specific protocol. Measure the biological response at each concentration.
-
Plate 2 (Cytotoxicity Assay): Perform the viability assay according to the manufacturer's instructions.
-
Data Plotting:
-
Plot your functional response against the log of the GW4064 concentration to generate a dose-response curve and calculate the EC₅₀ (the concentration that gives half-maximal response).
-
Plot the percent cell viability against the log of the GW4064 concentration. Calculate the CC₅₀ (the concentration that causes 50% cytotoxicity).
-
-
Determining the Optimal Concentration: The ideal concentration for your experiments will be within the plateau of the dose-response curve (where you see a maximal biological effect) and well below the concentration that induces significant cytotoxicity (ideally >90% cell viability).
-
Section 3: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q: I'm not observing the expected FXR activation with GW4064. What could be wrong?
A: This is a common issue with several potential causes. Let's break them down logically.
-
Cellular Context: Does your cell line express FXR? This is the most fundamental question. Verify FXR mRNA or protein expression in your specific cell line using qPCR or Western blotting. Some commonly used lines, like certain stocks of MCF-7 or HEK293 cells, have been reported to lack endogenous FXR expression[4].
-
Compound Integrity: Has your GW4064 degraded? Improper storage (e.g., multiple freeze-thaws, light exposure) can compromise its activity[1]. Use a fresh aliquot or purchase a new lot of the compound.
-
Concentration and Duration: Are you using the right concentration and treatment time? Your dose-response experiment is key here. The kinetics of FXR activation can vary between cell types. Consider running a time-course experiment (e.g., 6, 12, 24, 48 hours) at your determined optimal concentration.
-
Assay Sensitivity: Is your readout sensitive enough? If you are measuring the expression of a downstream target gene, ensure it is a robustly regulated FXR target in your cell type (e.g., SHP, BSEP in hepatocytes)[2]. A luciferase reporter assay with an FXRE is often a more direct and sensitive measure of receptor activation.
Q: My cells are dying or showing signs of stress after GW4064 treatment, even at concentrations where I expect a biological effect. Why?
A: Unexplained cytotoxicity can be frustrating. Here are the likely culprits:
-
FXR-Independent Cytotoxicity: GW4064 has been shown to induce apoptosis in certain cancer cell lines (e.g., MCF-7) through mechanisms that may be independent of FXR[4]. This effect can also be dependent on the serum concentration in your culture medium[4].
-
Off-Target Signaling: The activation of Ca²⁺ signaling and other GPCR-mediated pathways by GW4064 can lead to cellular stress or death in sensitive cell lines[4].
-
Solvent Toxicity: Ensure your final DMSO concentration is not exceeding 0.1%. Even this level can be detrimental to highly sensitive or primary cells. Test the effect of the vehicle alone on your cells' viability.
-
Compound Precipitation: GW4064 has limited solubility[1]. At higher concentrations or in certain media, it may precipitate out of solution, forming microcrystals that can be physically damaging to adherent cells. Inspect your wells under a microscope for any signs of precipitation after adding the compound. If you see precipitates, you may need to lower the top concentration in your experiment or explore formulation strategies.
Q: I'm seeing a biological effect that is inconsistent with known FXR signaling pathways. How do I interpret this?
A: This is where understanding the off-target effects of GW4064 is paramount. Your result may be real, but not mediated by FXR.
Caption: Simplified overview of GW4064 signaling pathways.
Troubleshooting Steps:
-
Review the Signaling Diagram: Compare your observed phenotype with the known FXR-independent pathways shown above. Does your result align with activation of Ca²⁺, cAMP, NFAT, or CREB signaling? For instance, an unexpected change in cell proliferation or inflammation could be mediated by these off-target routes[4].
-
Use Pharmacological Inhibitors: To dissect the pathway, use specific inhibitors. For example, if you suspect Ca²⁺ signaling is involved, you could pre-treat cells with an intracellular calcium chelator like BAPTA-AM and see if it blocks the effect of GW4064[4].
-
Use an FXR Knockdown/Knockout Model: The most definitive way to prove FXR-independency is to use an siRNA/shRNA knockdown or CRISPR-Cas9 knockout of FXR in your cell line. If the effect of GW4064 persists in the absence of FXR, it is unequivocally an off-target effect.
-
Compare with a Different FXR Agonist: Use another structurally distinct FXR agonist (e.g., Fexaramine, Obeticholic Acid). If this second agonist does not produce the same effect as GW4064, it strongly suggests your observation is due to an off-target effect unique to the GW4064 chemical scaffold.
References
-
Xing, G., et al. (2016). Synthetic FXR Agonist GW4064 Is a Modulator of Multiple G Protein–Coupled Receptors. The Journal of Pharmacology and Experimental Therapeutics, 358(3), 491-505. [Link]
-
Wu, W., et al. (2022). Farnesoid X Receptor Agonist GW4064 Protects Lipopolysaccharide-Induced Intestinal Epithelial Barrier Function and Colorectal Tumorigenesis Signaling through the αKlotho/βKlotho/FGFs Pathways in Mice. International Journal of Molecular Sciences, 23(23), 15286. [Link]
-
Liu, Y., et al. (2003). Hepatoprotection by the farnesoid X receptor agonist GW4064 in rat models of intra- and extrahepatic cholestasis. The Journal of Clinical Investigation, 112(11), 1678-1687. [Link]
-
Zhang, Y., et al. (2012). Synthetic FXR Agonist GW4064 Prevents Diet-induced Hepatic Steatosis and Insulin Resistance. Journal of Lipid Research, 53(2), 272-281. [Link]
Sources
- 1. apexbt.com [apexbt.com]
- 2. JCI - Hepatoprotection by the farnesoid X receptor agonist GW4064 in rat models of intra- and extrahepatic cholestasis [jci.org]
- 3. Synthetic FXR Agonist GW4064 Prevents Diet-induced Hepatic Steatosis and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic FXR Agonist GW4064 Is a Modulator of Multiple G Protein–Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Technical Support Center: Troubleshooting N-(4-acetylphenyl)-2-methylbenzamide Assay Variability
Welcome to the technical support center for N-(4-acetylphenyl)-2-methylbenzamide. This guide is designed for researchers, scientists, and drug development professionals encountering variability and reproducibility challenges in the analytical quantification of this compound. As a molecule with a specific chemical structure—featuring an amide linkage, two aromatic rings, and an acetyl group—it presents a unique set of analytical considerations. This document provides in-depth, field-proven insights and step-by-step protocols to diagnose and resolve common issues, ensuring the integrity and accuracy of your experimental data.
Section 1: Foundational Knowledge - Understanding the Molecule
Before troubleshooting, it is crucial to understand the physicochemical properties of N-(4-acetylphenyl)-2-methylbenzamide. These characteristics are the root cause of many common assay problems. The structure combines a moderately lipophilic benzamide core with a polar acetyl group, influencing its solubility, stability, and chromatographic behavior.
| Property | Value / Expected Characteristic | Implication for Assay Development |
| Molecular Formula | C₁₆H₁₅NO₂ | --- |
| Molecular Weight | 253.29 g/mol | Essential for preparing standard solutions of known concentration. |
| Structure | N-(4-acetylphenyl)-2-methylbenzamide | Contains a stable amide bond, but hydrolysis is possible under harsh acidic or basic conditions. |
| Calculated XLogP3 | ~3.5 (Estimated based on similar structures[1]) | Suggests poor aqueous solubility, a primary source of quantification variability. |
| Hydrogen Bond Donor | 1 | Can interact with free silanol groups on HPLC columns, potentially causing peak tailing. |
| Hydrogen Bond Acceptor | 2 | Influences solubility in polar solvents and interactions with stationary phases. |
| UV Absorbance | Expected strong absorbance due to aromatic rings. | HPLC with UV detection is a suitable quantification method. |
Key Insight: The most significant challenge predicted by these properties is poor solubility in aqueous media. Many assay variability issues can be traced back to the compound not being fully dissolved or precipitating out of solution during the experimental workflow. Furthermore, some suppliers of this compound do not provide detailed analytical data, placing the responsibility on the researcher to confirm purity and identity, which is a critical first step in any investigation.
Section 2: Troubleshooting Guide - A Symptom-Based Approach
This section is structured in a question-and-answer format to directly address the specific problems you may be observing in your chromatograms.
Problem 1: High Variability in Peak Area / Inaccurate Quantification (%RSD > 5%)
Question: My replicate injections show inconsistent peak areas, and my standard curve has poor linearity (r² < 0.995). What are the primary causes and how can I fix this?
Answer: This is the most common and critical issue, often stemming from the analyte's physicochemical properties. The root cause is typically related to solubility, stability, or the purity of the reference material. A systematic investigation is required.
Troubleshooting Workflow for High Peak Area Variability
Caption: A decision tree for troubleshooting high peak area variability.
Detailed Breakdown of Causes & Solutions:
-
Reference Standard Purity:
-
Causality: An impure or degraded standard will have a lower concentration of the active molecule than calculated, leading to inaccurate standard curves and quantification. Given that some commercial sources sell this compound without a full certificate of analysis, this should be your first suspicion.
-
Solution: Independently verify the purity and identity of your reference standard. (See Protocol 1) .
-
-
Poor Solubility:
-
Causality: If the compound is not fully dissolved in your sample diluent, you are injecting a suspension, not a solution. This leads to inconsistent amounts of analyte being drawn into the injection loop. The compound may also precipitate in the autosampler vial or tubing over time, especially if the diluent is significantly weaker than the mobile phase.
-
Solution:
-
Assess the compound's solubility in various organic solvents and mixtures (See Protocol 2) .
-
Best Practice: Whenever possible, dissolve and inject your samples in the initial mobile phase composition. If this is not feasible due to solubility constraints, use a diluent that is as close as possible to the mobile phase strength and ensure it is strong enough to maintain solubility throughout the run.
-
Avoid preparing highly concentrated stock solutions in purely aqueous buffers. Use solvents like DMSO, acetonitrile (ACN), or methanol for stocks, and dilute carefully.
-
-
-
In-Solution Instability:
-
Causality: The amide bond could be susceptible to hydrolysis at extreme pH values over time. The acetyl group could also be a site for degradation. Degradation reduces the concentration of the parent compound, leading to decreasing peak areas over the course of an analytical run.
-
Solution: Perform a simple stability study by analyzing the same sample preparation at the beginning and end of a typical run sequence (e.g., after 12-24 hours at autosampler temperature) (See Protocol 3) .
-
-
HPLC System Issues:
-
Causality: Problems with the autosampler (leaks, inaccurate injection volume), pump (inconsistent flow), or detector can all lead to variable peak areas[2].
-
Solution: Run system suitability tests. Inject the same standard multiple times (n=5 or 6) at the beginning of your run. The %RSD for the peak area should be less than 2%. If it is higher, the issue lies with the instrument hardware, which needs maintenance[2].
-
Problem 2: Inconsistent Retention Times
Question: The retention time for my analyte peak is shifting from one injection to the next. Why is this happening?
Answer: Retention time (RT) is a function of the analyte's interaction with the stationary phase and mobile phase. Drifting RT points to a change in one of these components.
-
Mobile Phase Preparation:
-
Causality: Inconsistently prepared mobile phases are a frequent cause of RT drift. Using solvents from different manufacturers, or even different lots, can introduce slight variations. Improperly mixed or degassed solvents can also cause issues[2][3].
-
Solution: Prepare fresh mobile phase daily using high-purity, HPLC-grade solvents. If using a buffer, ensure the pH is measured and consistent. Premixing solvents in a single bottle can be more reliable than online gradient mixing for isocratic methods[4].
-
-
Column Equilibration:
-
Causality: A column that is not fully equilibrated to the initial mobile phase conditions will show drifting retention times, usually for the first few injections of a run.
-
Solution: Ensure the column is flushed with at least 10-15 column volumes of the initial mobile phase before the first injection[3]. Monitor the baseline; it should be stable before you begin the sequence.
-
-
Temperature Fluctuations:
-
Causality: Column temperature directly affects retention. A fluctuating ambient lab temperature can cause RT to drift over a long run.
-
Solution: Use a column oven to maintain a constant, stable temperature (e.g., 30-40 °C)[3]. This provides much better reproducibility than relying on ambient conditions.
-
Problem 3: Poor Peak Shape (Tailing, Fronting, or Splitting)
Question: My peak for N-(4-acetylphenyl)-2-methylbenzamide is tailing (or fronting/splitting). What does this indicate?
Answer: Peak shape problems are diagnostic of undesirable interactions on the column or issues with the sample introduction.
-
Peak Tailing:
-
Causality: This is often caused by secondary interactions between the analyte and the stationary phase, particularly with active "residual" silanol groups on the silica backbone. The hydrogen bond donor on the amide can interact with these sites. Column contamination or degradation can also expose more of these sites[5].
-
Solution:
-
Mobile Phase Modifier: Add a small amount of a competing agent to the mobile phase. For reversed-phase HPLC, adding 0.1% trifluoroacetic acid (TFA) or formic acid can protonate the silanols and reduce these interactions[6].
-
Column Choice: Use a modern, end-capped column known for low silanol activity.
-
Guard Column: Use a guard column to protect the analytical column from strongly retained impurities that can cause active sites[4].
-
-
-
Peak Fronting:
-
Causality: This is a classic sign of column overloading. Too much sample mass has been injected, saturating the stationary phase at the column inlet.
-
Solution: Reduce the injection volume or dilute the sample.
-
-
Peak Splitting:
-
Causality: This can have several causes:
-
Sample Solvent Incompatibility: Injecting a sample in a solvent that is much stronger than the mobile phase can cause the sample to race through the top of the column unevenly.
-
Column Contamination: Particulates or strongly adsorbed compounds at the column inlet can disrupt the sample band.
-
Column Void: A void or channel may have formed at the head of the column.
-
-
Solution:
-
As mentioned, dissolve the sample in the mobile phase whenever possible.
-
Filter all samples before injection.
-
Try flushing the column or, if the problem persists, replace the column.
-
-
Section 3: Frequently Asked Questions (FAQs)
-
Q1: What is the best starting solvent to dissolve N-(4-acetylphenyl)-2-methylbenzamide?
-
A1: Due to its expected low aqueous solubility, start with 100% organic solvents like Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN), or Methanol. For HPLC sample preparation, aim to make your final dilution in a solvent that is compatible with your mobile phase, such as a 50:50 mix of ACN and water.
-
-
Q2: How can I quickly check if my compound is precipitating in the autosampler?
-
A2: Prepare your sample and place it in an autosampler vial. Before running, hold it up to a light source and check for any visible particulates or cloudiness. After a run, re-inspect the vial. If you see solid material at the bottom that wasn't there initially, you have a solubility problem.
-
-
Q3: What are good starting HPLC conditions for this compound?
-
A3: A good starting point would be a reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm). Use a gradient elution from ~40% Acetonitrile in water to 90% Acetonitrile in water (both with 0.1% formic acid) over 15-20 minutes. Set the UV detector to scan (e.g., 210-400 nm) for the first run to determine the wavelength of maximum absorbance (likely around 254 nm).
-
-
Q4: My compound seems pure by HPLC, but my results are still variable. What else could be wrong?
-
A4: If you have ruled out purity, solubility, stability, and system issues, consider matrix effects from your sample. If you are quantifying the compound in a complex matrix (e.g., plasma, cell lysate), other components may be co-eluting and interfering with ionization (if using MS) or absorbance (if using UV). A sample cleanup step like solid-phase extraction (SPE) may be necessary[4].
-
Section 4: Key Experimental Protocols
These protocols provide a framework for systematically investigating the most common sources of assay variability.
Protocol 1: Purity and Identity Verification by HPLC-UV/MS
Objective: To confirm the identity and determine the purity of the N-(4-acetylphenyl)-2-methylbenzamide reference standard.
Experimental Workflow for Purity Verification
Sources
- 1. N-(2-acetylphenyl)-4-methylbenzamide | C16H15NO2 | CID 4645989 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ijnrd.org [ijnrd.org]
- 3. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. ijprajournal.com [ijprajournal.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Navigating the Purification of Crude N-(4-acetylphenyl)-2-methylbenzamide
Welcome to the dedicated technical support guide for the purification of crude N-(4-acetylphenyl)-2-methylbenzamide. This resource is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and overcome common challenges encountered during the purification of this compound. Drawing upon established chemical principles and field-proven insights, this guide provides a structured approach to achieving high purity of your target molecule.
Understanding the Challenge: The Nature of the Beast
The purification of N-(4-acetylphenyl)-2-methylbenzamide, a moderately polar aromatic amide, can be complicated by the presence of structurally similar impurities and the compound's own chemical properties. Successful purification hinges on a clear understanding of the potential contaminants and the selection of an appropriate purification strategy.
Common Impurities:
The primary impurities in a crude reaction mixture typically arise from unreacted starting materials and side-products of the synthesis. The most common synthetic route to N-(4-acetylphenyl)-2-methylbenzamide is the acylation of 4-aminoacetophenone with 2-methylbenzoyl chloride.
| Impurity | Structure | Reason for Presence | Key Physical Property for Separation |
| 4-Aminoacetophenone | Unreacted starting material | Basic nature (amine group) allows for acid extraction. | |
| 2-Methylbenzoic acid | Hydrolysis of 2-methylbenzoyl chloride | Acidic nature allows for base extraction. | |
| 2-Methylbenzoyl chloride | Unreacted starting material | Highly reactive; typically quenched during workup. |
Frequently Asked Questions (FAQs)
Here, we address some of the most common questions that arise during the purification of N-(4-acetylphenyl)-2-methylbenzamide.
Q1: My crude product is an oily residue instead of a solid. What should I do?
An oily product often indicates the presence of residual solvent or significant amounts of impurities that depress the melting point.
-
Troubleshooting:
-
Ensure all reaction solvents have been thoroughly removed under reduced pressure.
-
Attempt to precipitate the solid by triturating the oil with a non-polar solvent like hexanes or diethyl ether. This can often induce crystallization of the desired product while dissolving some of the more non-polar impurities.
-
Q2: I'm seeing multiple spots on my TLC, even after an aqueous workup. How do I proceed?
This is a common scenario. An aqueous workup will remove the bulk of acidic and basic impurities, but other neutral byproducts or unreacted starting materials may remain.
-
Next Steps:
-
Recrystallization: This is often the most effective next step for removing minor impurities.
-
Column Chromatography: If recrystallization fails to yield a pure product, column chromatography is the method of choice for separating compounds with similar polarities.
-
Q3: My compound seems to be degrading during column chromatography on silica gel. What's happening?
Amides can be susceptible to hydrolysis under strongly acidic or basic conditions.[1] While silica gel is generally considered weakly acidic, it can be acidic enough to cause degradation of sensitive compounds, leading to streaking on TLC and low recovery from the column.
-
Troubleshooting:
-
Deactivate the Silica Gel: Add a small amount of a non-nucleophilic base, such as triethylamine (typically 0.1-1% v/v), to the mobile phase. This will neutralize the acidic sites on the silica gel and prevent degradation of your amide.[1]
-
Alternative Stationary Phases: Consider using a less acidic stationary phase, such as neutral alumina.
-
In-Depth Troubleshooting Guides
Guide 1: Purification by Recrystallization
Recrystallization is a powerful technique for purifying solid compounds. The key is to select a solvent or solvent system in which the desired compound has high solubility at elevated temperatures and low solubility at room temperature, while the impurities are either highly soluble or insoluble at all temperatures.
Recommended Solvents:
Based on the structure of N-(4-acetylphenyl)-2-methylbenzamide, good single-solvent candidates for recrystallization are polar protic solvents like ethanol or isopropanol, or polar aprotic solvents like acetone or ethyl acetate.[1][2] A two-solvent system, such as ethanol/water or ethyl acetate/hexanes, can also be very effective.[3]
Step-by-Step Recrystallization Protocol (Ethanol/Water System):
-
Dissolution: Place the crude N-(4-acetylphenyl)-2-methylbenzamide in an Erlenmeyer flask and add the minimum amount of hot ethanol required to fully dissolve the solid.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Induce Crystallization: While the ethanol solution is still hot, add hot water dropwise until the solution becomes faintly cloudy. This indicates that the saturation point has been reached.
-
Crystal Formation: Add a drop or two of hot ethanol to redissolve the precipitate and then allow the solution to cool slowly to room temperature. For maximum yield, you can then place the flask in an ice bath.
-
Isolation: Collect the pure crystals by vacuum filtration, washing with a small amount of cold ethanol/water mixture.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Troubleshooting Recrystallization:
-
No Crystals Form: The solution may be too dilute. Reheat the solution and evaporate some of the solvent to increase the concentration. Scratching the inside of the flask with a glass rod can also help to induce crystallization.
-
Oiling Out: The compound may be precipitating as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of the compound or if the solution is cooled too quickly. Reheat the solution to dissolve the oil and allow it to cool more slowly. Adding a slightly larger volume of solvent can also help.
Guide 2: Purification by Column Chromatography
Column chromatography is a versatile technique for separating mixtures of compounds based on their differential adsorption to a stationary phase.[4][5]
Workflow for Column Chromatography Purification:
Caption: A typical workflow for purification by column chromatography.
Stationary Phase:
-
Silica gel is the most common stationary phase for the purification of amides.[4]
Mobile Phase:
-
A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or acetone) is typically used.[6]
-
Start with a low polarity mobile phase (e.g., 9:1 hexanes/ethyl acetate) and gradually increase the polarity (e.g., to 7:3 or 1:1 hexanes/ethyl acetate) to elute your compound.
-
The optimal solvent system should provide a retention factor (Rf) of ~0.3 for the desired compound on a TLC plate.[6]
Troubleshooting Column Chromatography:
-
Poor Separation: If the spots on the TLC are too close together, a shallower gradient (a slower increase in polarity) during elution may be necessary. Alternatively, a different solvent system could be explored.
-
Compound Stuck on the Column: If the compound does not elute even with a high polarity mobile phase, it may be due to strong interactions with the silica gel. As mentioned in the FAQs, adding a small amount of triethylamine to the mobile phase can help.[1]
Stability Considerations
While N-aryl amides are generally stable, they can undergo hydrolysis under harsh acidic or basic conditions.[7][8]
To avoid degradation during purification:
-
Avoid using strong acids or bases in your workup if possible. If an acid or base wash is necessary, use dilute solutions and minimize the contact time.
-
Be mindful of the potential for hydrolysis on silica gel, as discussed above.
By understanding the potential impurities, selecting the appropriate purification technique, and being aware of the stability of your compound, you can effectively overcome the challenges associated with the purification of crude N-(4-acetylphenyl)-2-methylbenzamide and obtain a high-purity product for your research.
References
- What is the best technique for amide purification? - ResearchGate. (2020).
-
Synthesis and stability of strongly acidic benzamide derivatives - PMC. (2018). Retrieved from [Link]
-
Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]
-
Amide Column - GL Sciences. (n.d.). Retrieved from [Link]
- RECRYSTALLISATION. (n.d.).
-
Column Chromatography - Organic Chemistry at CU Boulder. (n.d.). Retrieved from [Link]
-
8.6 - Two-Solvent Recrystallization Guide - MIT OpenCourseWare. (n.d.). Retrieved from [Link]
- Technical Support Center: N-Aryl Benzamide Synthesis - Benchchem. (n.d.).
-
Chemical/Laboratory Techniques: Column Chromatography - YouTube. (2022). Retrieved from [Link]
-
Synthesis of N-[1-(2-Acetyl-4,5-dimethoxyphenyl)propan-2-yl]benzamide and Its Copper(II) Complex - NIH. (2023). Retrieved from [Link]
-
Column Chromatography: Amides : r/chemistry - Reddit. (2016). Retrieved from [Link]
-
Unexpected stability of aryl beta-N-acetylneuraminides in neutral solution: biological implications for sialyl transfer reactions - PubMed. (2005). Retrieved from [Link]
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- 2. Reagents & Solvents [chem.rochester.edu]
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- 5. youtube.com [youtube.com]
- 6. reddit.com [reddit.com]
- 7. Synthesis and stability of strongly acidic benzamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Unexpected stability of aryl beta-N-acetylneuraminides in neutral solution: biological implications for sialyl transfer reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of N-(4-acetylphenyl)-2-methylbenzamide
Welcome to the technical support center for N-(4-acetylphenyl)-2-methylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for increasing the purity of this compound. Here, we address common challenges encountered during its purification and offer validated strategies to achieve high-purity material suitable for downstream applications.
Frequently Asked Questions (FAQs)
Q1: What is the most probable synthetic route for N-(4-acetylphenyl)-2-methylbenzamide and what are the likely impurities?
A1: The most common laboratory synthesis for N-(4-acetylphenyl)-2-methylbenzamide is the acylation of 4-aminoacetophenone with 2-methylbenzoyl chloride. This reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct.
Diagram of the synthetic pathway:
Caption: Fig 1. Synthesis of N-(4-acetylphenyl)-2-methylbenzamide.
Common Impurities:
-
Unreacted Starting Materials: 4-aminoacetophenone and 2-methylbenzoyl chloride.
-
Hydrolysis Product: 2-methylbenzoic acid, from the reaction of 2-methylbenzoyl chloride with any residual water.
-
Salts: Pyridinium or triethylammonium hydrochloride, the byproduct of the base neutralizing HCl.
-
Diacylated Product: Formation of a diacylated byproduct, although less common under controlled stoichiometry.
Troubleshooting Guides
Issue 1: My crude product is an oil and won't crystallize.
This is a common issue when residual solvents or impurities prevent the formation of a crystalline lattice.
Troubleshooting Steps:
-
Solvent Removal: Ensure all reaction solvents (e.g., pyridine, DCM) are thoroughly removed under reduced pressure. Co-evaporation with a solvent in which the product is sparingly soluble, like hexane, can help remove stubborn traces of more volatile solvents.
-
Trituration: Attempt to induce crystallization by trituration. This involves adding a small amount of a non-polar solvent in which the desired product is poorly soluble (e.g., hexane, diethyl ether) and scratching the inside of the flask with a glass rod at the solvent-air interface.
-
Impurity Analysis: If the product still fails to crystallize, it is likely due to a high impurity load. Analyze a small sample of the crude oil by Thin Layer Chromatography (TLC) or ¹H NMR to identify the major impurities.
Issue 2: How do I effectively remove the starting materials and 2-methylbenzoic acid?
An initial workup using liquid-liquid extraction is highly effective at removing the majority of these impurities before further purification.
Protocol: Aqueous Workup and Extraction
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent such as ethyl acetate or dichloromethane (DCM).
-
Acid Wash: Transfer the organic solution to a separatory funnel and wash with a dilute acidic solution (e.g., 1 M HCl). This will protonate and extract the basic starting material (4-aminoacetophenone) and any remaining pyridine into the aqueous layer.
-
Base Wash: Subsequently, wash the organic layer with a dilute basic solution (e.g., 1 M NaOH or saturated NaHCO₃). This will deprotonate and extract the acidic impurity (2-methylbenzoic acid) into the aqueous layer.
-
Brine Wash: Wash the organic layer with a saturated sodium chloride solution (brine) to remove any residual water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude product, which should now be significantly purer.
Caption: Fig 2. Extraction workflow for initial purification.
Advanced Purification Techniques
Even after an aqueous workup, trace impurities may remain. The following techniques can be employed to achieve high purity.
Recrystallization
Recrystallization is a highly effective method for purifying solid compounds.[1] The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures.
Q: How do I choose the right solvent for recrystallization?
A: The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. The impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble (and can be filtered off hot).
Solvent Screening Protocol:
-
Place a small amount of your crude product (10-20 mg) into several test tubes.
-
Add a few drops of a different solvent to each test tube at room temperature and observe the solubility.
-
If the compound is insoluble at room temperature, heat the test tube and observe if it dissolves.
-
If it dissolves upon heating, allow it to cool slowly to room temperature and then in an ice bath to see if crystals form.
Recommended Solvents to Screen:
| Solvent System | Rationale |
| Ethanol/Water | N-(4-acetylphenyl)-2-methylbenzamide is likely soluble in hot ethanol and insoluble in water. |
| Ethyl Acetate/Hexane | The compound should be soluble in ethyl acetate, and hexane can be added as an anti-solvent.[2] |
| Acetone/Hexane | Similar to the ethyl acetate/hexane system.[2] |
| Isopropanol | A good single-solvent option for many amides. |
General Recrystallization Protocol (Ethanol/Water System):
-
Dissolve the crude product in the minimum amount of hot ethanol.
-
If any insoluble impurities are present, perform a hot filtration.
-
To the hot solution, add water dropwise until the solution becomes slightly cloudy (the cloud point).
-
Add a few more drops of hot ethanol until the solution becomes clear again.
-
Allow the solution to cool slowly to room temperature.
-
Once crystals have formed, place the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold ethanol/water mixture.
-
Dry the crystals in a vacuum oven.
Column Chromatography
For difficult separations or when recrystallization is ineffective, column chromatography is the method of choice.[3]
Q: What stationary and mobile phases should I use for column chromatography?
A: For a moderately polar compound like N-(4-acetylphenyl)-2-methylbenzamide, silica gel is an appropriate stationary phase. The mobile phase will typically be a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane).[4]
Mobile Phase Selection (TLC Analysis):
-
Dissolve a small amount of your crude product in a volatile solvent (e.g., DCM).
-
Spot the solution onto a TLC plate.
-
Develop the TLC plate in various solvent systems (e.g., 10%, 20%, 30% ethyl acetate in hexane).
-
The ideal solvent system will give your product an Rf value of approximately 0.3-0.4, with good separation from any impurities.
Column Chromatography Protocol:
-
Column Packing: Pack a glass column with silica gel slurried in the chosen mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a stronger solvent like DCM) and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dry powder to the top of the column.
-
Elution: Elute the column with the mobile phase, collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified N-(4-acetylphenyl)-2-methylbenzamide.
Purity Assessment
It is crucial to assess the purity of the final product to ensure it meets the required specifications.
Q: What are the best analytical methods to determine the purity of my compound?
A: A combination of techniques provides the most comprehensive purity profile.
| Analytical Technique | Information Provided |
| ¹H and ¹³C NMR Spectroscopy | Confirms the chemical structure and can reveal the presence of impurities with distinct NMR signals.[5][6] |
| High-Performance Liquid Chromatography (HPLC) | A highly sensitive method for quantifying the purity of the compound and detecting trace impurities. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a good starting point.[7][8] |
| Mass Spectrometry (MS) | Confirms the molecular weight of the compound. Can be coupled with HPLC (LC-MS) for impurity identification. |
| Melting Point Analysis | A pure crystalline solid will have a sharp melting point range. Impurities will typically broaden and depress the melting point. |
References
-
PubChem. N-(4-acetylphenyl)-3-methylbenzamide. National Center for Biotechnology Information. [Link]
-
PubChem. N-(2-acetylphenyl)-4-methylbenzamide. National Center for Biotechnology Information. [Link]
- Google Patents.
-
SpringerLink. Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
PubMed Central. N-(4-Chlorophenyl)-2-methylbenzamide. National Institutes of Health. [Link]
-
PubChem. p-Aminoacetophenone. National Center for Biotechnology Information. [Link]
-
University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. [Link]
-
ResearchGate. (PDF) RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. [Link]
-
Reddit. Column Chromatography: Amides. [Link]
-
Acta Poloniae Pharmaceutica. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]
-
ResearchGate. Identification of common impurities present in the synthetic routes leading to 4-methylthioamphetamine (4-MTA). Part II: Reductive amination and nitropropene route. [Link]
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- 3. cup.edu.cn [cup.edu.cn]
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- 5. N-(4-acetylphenyl)-3-methylbenzamide | C16H15NO2 | CID 796987 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. N-(2-acetylphenyl)-4-methylbenzamide | C16H15NO2 | CID 4645989 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: A Researcher's Guide to Minimizing Off-Target Effects of N-(4-acetylphenyl)-2-methylbenzamide
Last Updated: January 22, 2026
Introduction: N-(4-acetylphenyl)-2-methylbenzamide, hereafter referred to as "Compound X," is a novel synthetic benzamide derivative under investigation for its potential therapeutic activities. As with any small molecule inhibitor, ensuring that its observed biological effects are due to the modulation of its intended target, and not due to unintended "off-target" interactions, is of paramount importance for data integrity and the progression of drug development.[1]
This guide provides a comprehensive framework for researchers and drug development professionals to proactively identify, troubleshoot, and minimize the off-target effects of Compound X. The principles and protocols outlined here are broadly applicable to other novel small molecule inhibitors.
Part 1: Frequently Asked Questions (FAQs) & Proactive Experimental Design
This section addresses foundational questions and provides guidance on designing experiments to minimize off-target effects from the outset.
Q1: What are the likely off-target liabilities of the benzamide scaffold?
A1: The benzamide chemical scaffold is present in a wide range of pharmacologically active compounds.[2][3][4] While versatile, this scaffold has been associated with interactions with several protein families. Depending on the specific substitutions, benzamide derivatives have shown affinity for targets such as serotonin receptors, dopamine receptors, and enzymes like poly(ADP-ribose)polymerase (PARP) and inosine 5'-monophosphate dehydrogenase (IMPDH).[3][5] Therefore, when working with Compound X, it is prudent to consider potential off-target effects on these protein families, especially if unexpected phenotypes related to their function are observed.
Q2: How can I computationally predict potential off-target interactions for Compound X?
A2: Before beginning wet-lab experiments, in silico (computational) methods can provide a valuable, cost-effective initial screen for potential off-target interactions.[6][7] These approaches use the 2D or 3D structure of Compound X to predict its binding affinity against a large database of known protein structures.[7][8]
-
Similarity Ensemble Approach (SEA): This method compares the chemical structure of Compound X to a library of compounds with known biological targets.[7] If Compound X is structurally similar to known inhibitors of a particular protein, that protein becomes a potential off-target candidate.
-
Molecular Docking: This technique models the physical interaction between Compound X and the 3D structure of various proteins. It can predict the binding pose and estimate the binding affinity, helping to identify proteins that may have a high affinity for your compound.
Several web-based tools and software packages are available for these analyses. Early prediction of off-target interactions allows for more informed experimental design and prioritization of validation assays.[9]
Q3: Why is establishing a precise dose-response curve and IC50/EC50 value critical?
A3: A dose-response experiment is fundamental to understanding the potency of Compound X and is a key tool in minimizing off-target effects.[10]
-
On-Target Potency (IC50/EC50): This value represents the concentration of Compound X required to achieve 50% of its maximal effect on the intended target. Working at concentrations at or near the IC50/EC50 for the primary target is crucial.
-
Avoiding Off-Target Effects: Using excessively high concentrations of a compound dramatically increases the risk of it binding to lower-affinity, off-target proteins.[1] If a cellular phenotype is only observed at concentrations significantly higher (e.g., >10-fold) than the on-target IC50, it is a strong indicator of a potential off-target effect.[11]
-
Interpreting Steep Curves: Be aware that unusually steep dose-response curves can sometimes indicate non-ideal inhibitor behavior, such as compound aggregation or stoichiometric inhibition, which are forms of non-specific activity.[12][13][14]
| Parameter | Definition | Implication for Off-Target Effects |
| IC50/EC50 | Concentration for 50% of maximal effect. | Establishes the optimal on-target concentration window. |
| Concentration Range | Range of concentrations tested. | Should span several orders of magnitude around the expected IC50. |
| Hill Slope | Steepness of the dose-response curve. | Slopes significantly different from 1.0 may indicate complex binding or artifacts.[12][15] |
Q4: Why must I include a structurally related, inactive control compound in my experiments?
A4: An inactive control is one of the most powerful tools to differentiate on-target from off-target effects.[16][17] This control compound should be structurally as similar as possible to Compound X but should not bind to the intended target.
-
Function: If a cellular phenotype is observed with Compound X but not with the inactive control, it provides strong evidence that the effect is mediated through the intended target.
-
Interpretation: Conversely, if both Compound X and the inactive control produce the same phenotype, the effect is likely due to an off-target interaction or a general property of the chemical scaffold, not specific inhibition of the primary target.[18][19] The use of proper controls is essential for the rigorous interpretation of experimental results.[16]
Part 2: Troubleshooting Guide for Unexpected Results
This section provides a question-and-answer guide for addressing specific issues that may arise during your experiments, potentially indicating off-target activity.
Q1: My results are not reproducible between experiments. What should I check first?
A1: Lack of reproducibility can stem from several sources. Before concluding an off-target effect, systematically check your experimental parameters.
-
Compound Integrity and Preparation:
-
Has the stock solution of Compound X degraded? Verify the integrity of your compound using analytical methods like HPLC or LC-MS.[20]
-
Is the compound fully solubilized in your vehicle (e.g., DMSO) and your final assay media? Precipitated compound can lead to inconsistent effective concentrations.[11]
-
-
Mobile Phase and Buffers: Ensure that all buffers and mobile phases are prepared consistently and are free of contamination, as this can affect both the compound's behavior and the biological system.[21]
-
Cellular System:
-
Are you using cells at the same passage number? Cellular responses can change over time in culture.
-
Is the cell density consistent at the time of treatment?
-
-
Instrument Performance: Verify that all equipment (e.g., liquid handlers, plate readers) is calibrated and functioning correctly.[21]
If these technical aspects are ruled out, the variability could be due to a sensitive off-target effect that is influenced by minor fluctuations in experimental conditions.
Q2: I'm observing a cellular phenotype that is inconsistent with the known function of my intended target. How do I confirm if this is an off-target effect?
A2: This is a classic sign of a potential off-target effect. The following workflow can help you dissect the observation.
Caption: General workflow for a CETSA experiment.
Methodology:
-
Cell Treatment: Culture your cells of interest and treat them with either vehicle (e.g., DMSO) or a saturating concentration of Compound X for a predetermined time (e.g., 1 hour).
-
Heating Step: Aliquot the treated cell suspensions into PCR tubes. Heat the tubes for 3 minutes across a range of temperatures (e.g., 40°C, 44°C, 48°C, 52°C, 56°C, 60°C, 64°C). Immediately cool the tubes at room temperature for 3 minutes. [22]3. Lysis: Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen. [22]4. Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins. [22]5. Detection: Carefully collect the supernatant, which contains the soluble, non-denatured proteins. Analyze the amount of the target protein remaining in the soluble fraction by Western Blot or another suitable detection method.
-
Analysis: Plot the percentage of soluble protein against temperature for both vehicle- and Compound X-treated samples. A shift in the melting curve to a higher temperature in the presence of Compound X confirms direct target engagement. [23]
Protocol 2: In Vitro Kinase Profiling
Objective: To empirically screen Compound X against a large panel of purified kinases to identify potential off-target interactions. This is particularly important if the primary target is a kinase or if the compound has a scaffold known to bind to ATP-binding pockets. [24] Methodology:
This service is typically outsourced to specialized contract research organizations (CROs). [25][26][27]
-
Compound Submission: Provide the CRO with a sample of Compound X at a specified concentration and purity.
-
Screening: The CRO will typically perform an initial screen at a single high concentration (e.g., 1 or 10 µM) against a panel of hundreds of kinases. [25]The assay measures the ability of Compound X to inhibit the activity of each kinase, usually via a radiometric or luminescence-based method that quantifies ATP consumption. [24]3. Data Reporting: The results are reported as the percent inhibition for each kinase at the tested concentration.
-
Follow-up (IC50 Determination): For any "hits" identified in the primary screen (e.g., >50% inhibition), a follow-up dose-response experiment is performed to determine the precise IC50 value for that off-target interaction.
Sample Data Interpretation:
| Kinase Target | % Inhibition @ 1 µM Cmpd X | IC50 (nM) | Selectivity Ratio (Off-Target IC50 / On-Target IC50) |
| Primary Target Kinase | 98% | 25 | 1.0 |
| Off-Target Kinase A | 85% | 150 | 6.0 |
| Off-Target Kinase B | 60% | 800 | 32.0 |
| Off-Target Kinase C | 15% | >10,000 | >400 |
A selectivity ratio of >100-fold is generally considered good, indicating that the compound is significantly more potent for its intended target.
Protocol 3: CRISPR-Cas9 Mediated Target Validation
Objective: To genetically validate that the cellular effect of Compound X is dependent on its primary target. [28][29] Methodology:
-
gRNA Design: Design and validate at least two independent guide RNAs (gRNAs) that target distinct exons of the gene encoding your primary target protein to minimize gRNA-specific off-target effects. [30]2. Cell Line Engineering: Generate a stable Cas9-expressing cell line. Transduce these cells with lentivirus carrying the specific gRNAs to create a target knockout (KO) cell pool or clonal cell line.
-
Validation of Knockout: Confirm the complete loss of target protein expression in the KO cells via Western Blot or qPCR.
-
Phenotypic Assay: Treat both the parental (wild-type) and KO cell lines with Compound X across a range of concentrations.
-
Analysis:
-
On-Target Effect: If the effect of Compound X is on-target, the KO cell line should be resistant to the compound and should not exhibit the phenotype of interest. The dose-response curve should be right-shifted by several orders of magnitude or completely flat.
-
Off-Target Effect: If the KO cell line still responds to Compound X in the same way as the wild-type cells, the effect is unequivocally off-target.
-
References
-
Interpreting Steep Dose-Response Curves in Early Inhibitor Discovery. ACS Publications. Available from: [Link]
-
Huang, X., et al. (2024). Computational Prediction of Off-Target Effects in CRISPR Systems. CRISPR Journal. Available from: [Link]
-
Shoichet, B. K. (2006). Interpreting steep dose-response curves in early inhibitor discovery. Journal of Medicinal Chemistry, 49(25), 7274–7277. Available from: [Link]
-
CRISPR-Validated Target Druggability for Small Molecule Drugs. Creative Diagnostics. Available from: [Link]
-
Listgarten, J., et al. (2018). Prediction of off-target activities for the end-to-end design of CRISPR guide RNAs. Nature Biomedical Engineering, 2(1), 38–47. Available from: [Link]
-
Listgarten, J., et al. (2018). Prediction of off-target activities for the end-to-end design of CRISPR guide RNAs. Nature Biomedical Engineering, 2(1), 38–47. Available from: [Link]
-
Naito, Y., et al. (2017). Computational Prediction of CRISPR/Cas9 Target Sites Reveals Potential Off-Target Risks in Human and Mouse. Methods in Molecular Biology, 1630, 35–45. Available from: [Link]
-
What are the computational methods used to correct off-target effects in CRISPR-Cas9 essentiality screens?. Consensus. Available from: [Link]
-
Kinase Profiling Services. Luceome Biotechnologies. Available from: [Link]
-
Kinase Screening Assay Services. Reaction Biology. Available from: [Link]
-
Shoichet, B. K. (2006). Interpreting Steep Dose-Response Curves in Early Inhibitor Discovery. Journal of Medicinal Chemistry, 49(25), 7274-7. Available from: [Link]
-
Cellular thermal shift assay (CETSA). Bio-protocol. Available from: [Link]
-
Kinase Screening and Profiling Services. BPS Bioscience. Available from: [Link]
-
Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1473, 161–180. Available from: [Link]
-
Donnelly, C. R., et al. (2019). CRISPR approaches to small molecule target identification. Current Opinion in Chemical Biology, 48, 1–9. Available from: [Link]
-
Kinase Panel Profiling. Pharmaron. Available from: [Link]
-
Thomsen, A. G. (2015). Interpreting 'Dose-Response' Curves Using Homeodynamic Data: With an Improved Explanation for Hormesis. Dose-Response, 13(3), 1559325815601331. Available from: [Link]
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Table 1 from Interpreting steep dose-response curves in early inhibitor discovery. Semantic Scholar. Available from: [Link]
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Hoffman, M. M., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 15(1), 224–233. Available from: [Link]
-
Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141–161. Available from: [Link]
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El-Gazzar, M., et al. (2025). Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety. Molecules, 30(17), 3456. Available from: [Link]
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How can off-target effects of drugs be minimised?. Patsnap Synapse. Available from: [Link]
-
Yousif, A. A. M. (2024). CRISPR-Cas9 in Drug Discovery: Revolutionizing Target Identification and Validation. Journal of Biomedicine and Biochemistry, 3(4), 31–38. Available from: [Link]
-
Doudna, J. A., & Charpentier, E. (2014). The new frontier of genome engineering with CRISPR-Cas9. Science, 346(6213), 1258096. Available from: [Link]
-
Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Available from: [Link]
-
Naeem, M., et al. (2020). Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing. Cells, 9(7), 1608. Available from: [Link]
-
El-Gazzar, M., et al. (2025). Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety. Molecules. Available from: [Link]
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The controls that got out of control: How failed control experiments paved the way to transformative discoveries. EMBO reports. Available from: [Link]
-
Sonda, S., et al. (2005). Synthesis and pharmacological evaluation of benzamide derivatives as selective 5-HT(4) receptor agonists. Bioorganic & Medicinal Chemistry, 13(9), 3051–3062. Available from: [Link]
-
Kato, S., et al. (1997). Synthesis and pharmacological properties of benzamide derivatives as selective serotonin 4 receptor agonists. Journal of Medicinal Chemistry, 40(11), 1647–1655. Available from: [Link]
-
Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Big Data. Available from: [Link]
-
Kumar, P., et al. (2022). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. International Journal of Molecular Sciences, 23(23), 15065. Available from: [Link]
-
Singh, S., et al. (2022). Development of antidiabetic drugs from benzamide derivatives as glucokinase activator: A computational approach. Heliyon, 8(2), e08892. Available from: [Link]
-
Positive and Negative Controls. Rockland Immunochemicals, Inc. Available from: [Link]
-
Scientific control. Wikipedia. Available from: [Link]
-
What Are Controls and Why Do We Need Them?. BioIVT. Available from: [Link]
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Let's Talk about Experimental Controls. ResearchHub. Available from: [Link]
-
Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. BioPharm International. Available from: [Link]
-
Troubleshooting Guide. Phenomenex. Available from: [Link]
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- 4. Synthesis and pharmacological properties of benzamide derivatives as selective serotonin 4 receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: Protocol Refinement for N-(4-acetylphenyl)-2-methylbenzamide Biological Assays
Welcome to the technical support center for N-(4-acetylphenyl)-2-methylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for biological assays involving this novel compound. Given that N-(4-acetylphenyl)-2-methylbenzamide is a compound for early-stage discovery, this document establishes a foundational framework for its characterization, emphasizing scientific integrity and robust experimental design.
Introduction
N-(4-acetylphenyl)-2-methylbenzamide is a small molecule with potential for biological activity. As with any investigational compound, establishing reliable and reproducible biological assays is paramount to understanding its mechanism of action, identifying its cellular targets, and determining its therapeutic potential. This guide provides detailed protocols and troubleshooting advice for key assays, empowering researchers to generate high-quality, decision-driving data.
Compound Handling and Preparation
Proper handling and preparation of N-(4-acetylphenyl)-2-methylbenzamide are critical for experimental success. Inconsistencies in these initial steps can lead to significant variability in your results.
| Parameter | Recommendation | Rationale |
| Storage | Store the solid compound at -20°C in a desiccated environment. | To prevent degradation from moisture and temperature fluctuations. |
| Solubility | Empirically determine the solubility in various solvents (e.g., DMSO, ethanol). Start with DMSO as it is a common solvent for small molecules. | The solubility of a compound can impact its delivery in aqueous cell culture media and assay buffers.[1] |
| Stock Solution | Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. Aliquot into single-use volumes and store at -20°C or -80°C. | Minimizes freeze-thaw cycles which can lead to compound degradation and precipitation.[2] |
| Working Dilutions | Prepare fresh working dilutions from the stock solution for each experiment. The final concentration of DMSO in the assay should be kept low (typically ≤0.5%) to avoid solvent-induced artifacts. | High concentrations of DMSO can be toxic to cells and may interfere with assay components. |
Frequently Asked Questions (FAQs)
Q1: What is the known biological target of N-(4-acetylphenyl)-2-methylbenzamide?
A1: As of the current documentation, N-(4-acetylphenyl)-2-methylbenzamide is classified as a rare chemical for early discovery research, and a specific biological target has not been publicly defined.[3] Researchers should consider broad screening approaches, such as phenotypic screening or target-based screening against panels of kinases or other enzymes, to identify its molecular target(s).
Q2: What are the expected off-target effects of this compound?
A2: Without a known primary target, predicting off-target effects is challenging. It is recommended to perform counter-screens and selectivity profiling once a primary target is identified. Additionally, closely monitoring cell morphology and viability at various concentrations can provide initial clues about potential non-specific toxicity.[1]
Q3: How do I handle a compound with no previously published biological data?
A3: Approach the characterization systematically. Begin with fundamental assays like cell viability to determine the cytotoxic concentration range. Subsequently, you can progress to more specific functional assays based on any observed phenotypic changes or structural similarities to other known inhibitors. Every experiment must include appropriate positive and negative controls to validate the assay's performance.[2][4]
Q4: What are the safety precautions for handling N-(4-acetylphenyl)-2-methylbenzamide?
Core Assay Protocols & Troubleshooting
This section provides detailed protocols for essential biological assays and troubleshooting guidance for common issues.
Cell Viability/Cytotoxicity Assay (MTT/XTT or Resazurin-based)
This is a crucial first step to determine the concentration range at which N-(4-acetylphenyl)-2-methylbenzamide affects cell viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of N-(4-acetylphenyl)-2-methylbenzamide in culture media. The final DMSO concentration should be consistent across all wells, including the vehicle control. Replace the old media with the media containing the compound or vehicle.
-
Incubation: Incubate the plate for a relevant period (e.g., 24, 48, or 72 hours).
-
Reagent Addition: Add the viability reagent (e.g., MTT, XTT, or resazurin) to each well according to the manufacturer's instructions.
-
Incubation with Reagent: Incubate for the recommended time to allow for the metabolic conversion of the reagent.
-
Data Acquisition: Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.
Troubleshooting:
-
Q: High variability between replicate wells?
-
A: This could be due to inconsistent cell seeding, pipetting errors, or an "edge effect" in the microplate. Ensure a homogenous cell suspension before seeding and consider not using the outer wells of the plate for experimental samples. Preparing a master mix of the compound dilutions can also reduce pipetting variability.[7]
-
-
Q: No dose-dependent effect observed?
-
A: The concentration range might be too low or too high. Broaden the concentration range in your next experiment. Also, verify the compound's solubility in the culture media; precipitation will lead to an inaccurate concentration. The incubation time may also be too short to observe an effect.
-
-
Q: Vehicle control shows significant cell death?
-
A: The final DMSO concentration may be too high for your cell line. Reduce the DMSO concentration to a non-toxic level (typically <0.5%).
-
Enzyme Inhibition Assay
If the target of N-(4-acetylphenyl)-2-methylbenzamide is a purified enzyme, this assay will determine its inhibitory activity.
Protocol:
-
Reagent Preparation: Prepare assay buffer, substrate, and enzyme solutions. All reagents should be brought to the reaction temperature.
-
Compound Pre-incubation: In a microplate, add the assay buffer, N-(4-acetylphenyl)-2-methylbenzamide at various concentrations, and the enzyme. Allow for a pre-incubation period (e.g., 15-30 minutes) to permit the compound to bind to the enzyme.
-
Initiate Reaction: Add the substrate to initiate the enzymatic reaction.
-
Kinetic or Endpoint Reading: Monitor the reaction progress kinetically by taking readings at multiple time points, or stop the reaction after a fixed time and take an endpoint reading. The detection method will depend on the assay (e.g., absorbance, fluorescence, luminescence).
-
Data Analysis: Plot the enzyme activity against the compound concentration to determine the IC50 value.
Troubleshooting:
-
Q: High background signal in the "no enzyme" control?
-
A: The substrate may be unstable and degrading spontaneously in the assay buffer. Prepare fresh substrate solution and check its stability over time. The compound itself might also interfere with the detection method (e.g., autofluorescence). Always run a control with the compound and substrate without the enzyme.
-
-
Q: The IC50 value is not reproducible?
-
A: The concentration of the active enzyme might be inconsistent.[4] Ensure the enzyme is handled correctly (kept on ice) and that its activity is consistent between experiments by running a standard control inhibitor.[4] Also, ensure that the substrate concentration is appropriate (typically at or below the Km for competitive inhibitors).
-
-
Q: The compound appears to be an activator at low concentrations?
-
A: This could be a real effect (hormesis) or an artifact. Check for compound aggregation or interference with the assay signal. Some compounds can absorb light at the same wavelength as the product, leading to inaccurate readings.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify target engagement in a cellular environment. It is based on the principle that a compound binding to its target protein will stabilize it against thermal denaturation.[8]
Protocol:
-
Cell Culture and Treatment: Culture cells to a high density and treat them with N-(4-acetylphenyl)-2-methylbenzamide or a vehicle control for a specified time.
-
Harvest and Lysis: Harvest the cells and lyse them to release the proteins.
-
Heating: Aliquot the cell lysate into different tubes and heat them at a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).
-
Centrifugation: Centrifuge the heated lysates at high speed to pellet the aggregated, denatured proteins.
-
Western Blot Analysis: Collect the supernatant containing the soluble proteins and analyze the amount of the target protein remaining at each temperature using Western blotting.
-
Data Analysis: A shift in the melting curve to a higher temperature in the compound-treated samples compared to the vehicle control indicates target engagement.
Troubleshooting:
-
Q: No thermal shift is observed?
-
A: The compound may not be cell-permeable, or it may not bind to the target protein with sufficient affinity to cause a detectable shift.[8] Consider performing the assay with cell lysates instead of intact cells to bypass the cell membrane. The compound concentration might also be too low.
-
-
Q: The target protein is not detectable by Western blot after heating?
-
A: The protein may be inherently unstable or the heating temperatures may be too high. Optimize the temperature range for your specific target protein.
-
-
Q: High variability in the Western blot signal?
-
A: Ensure equal protein loading in each lane of the gel. Use a loading control (e.g., GAPDH, β-actin) to normalize the data.
-
Visualizations
Experimental Workflow for Compound Characterization
Caption: A systematic workflow for the biological characterization of N-(4-acetylphenyl)-2-methylbenzamide.
Troubleshooting Logic for a Failed Assay
Caption: A decision tree for systematically troubleshooting failed biological assays.
References
-
PubChem. N-(2-acetylphenyl)-4-methylbenzamide. Available from: [Link].
-
SPT Labtech. The Complete Guide to Cell-Based Assays. Available from: [Link].
-
Molecular Biology. Assay Troubleshooting. Available from: [Link].
-
PubMed. A standard operating procedure for an enzymatic activity inhibition assay. Available from: [Link].
-
National Center for Biotechnology Information. A review for cell-based screening methods in drug discovery. Available from: [Link].
-
ResearchGate. How we make enzyme solution for the enzyme inhibition assay because the enzyme are in units?. Available from: [Link].
-
National Institutes of Health. A high-throughput platform to identify small-molecule inhibitors of CRISPR-Cas9. Available from: [Link].
-
PubMed. Design, synthesis and biological research of novel N-phenylbenzamide-4-methylamine acridine derivatives as potential topoisomerase I/II and apoptosis-inducing agents. Available from: [Link].
-
G-Biosciences. Enzyme Analysis. Available from: [Link].
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Lifescience Global. Cell-Based Assays in High-Throughput Screening for Drug Discovery. Available from: [Link].
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National Center for Biotechnology Information. N-(4-Chlorophenyl)-2-methylbenzamide. Available from: [Link].
-
Cambridge Healthtech Institute. Cell-Based Assays in Biologics Development. Available from: [Link].
-
MDPI. 1,2,4-Oxadiazole-Based Bio-Isosteres of Benzamides: Synthesis, Biological Activity and Toxicity to Zebrafish Embryo. Available from: [Link].
-
ResearchGate. A new method for the synthesis of N,N-diethyl-m-methylbenzamide. Available from: [Link].
-
National Center for Biotechnology Information. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Available from: [Link].
-
PubMed Central. Identification and evaluation of small-molecule inhibitors against the dNTPase SAMHD1 via a comprehensive screening funnel. Available from: [Link].
- Google Patents. CN101362707A - Method for one-step synthesizing N,N-diethyl-m-methyl benzamide in fixed bed.
-
BMG LABTECH. A troubleshooting guide to microplate-based assays. Available from: [Link].
-
PubChem. N-(4-Acetylphenyl)benzamide. Available from: [Link].
-
PubChem. N-[4-(acetylamino)phenyl]-4-methylbenzamide. Available from: [Link].
-
PubChem. N-(5-amino-2-methylphenyl)-4-methylbenzamide. Available from: [Link].
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Technical Support Center: Troubleshooting Reproducibility with N-(4-acetylphenyl)-2-methylbenzamide
Welcome to the technical support center for N-(4-acetylphenyl)-2-methylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to address common reproducibility challenges encountered during experimentation with this compound. As a Senior Application Scientist, my goal is to provide you with not just solutions, but also the underlying scientific reasoning to empower your research and ensure the robustness of your data.
Poor reproducibility can derail research projects, leading to wasted time and resources. The issues often stem from subtle, overlooked variables in compound handling, experimental setup, or data interpretation. This guide provides a structured, question-and-answer approach to systematically identify and resolve these challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Compound Integrity and Handling
The quality and handling of your starting material are the foundation of reproducible experiments. Even minor inconsistencies can have significant downstream effects.
Q1: My experimental results are inconsistent from batch to batch of N-(4-acetylphenyl)-2-methylbenzamide. What could be the cause?
A1: Batch-to-batch variability is a frequent source of irreproducibility and often points to issues with compound purity.[1][2] Trace impurities, even at levels below 1%, can have potent biological effects, leading to misleading results.[3]
-
Causality: The synthesis of benzamides can result in side products or the carryover of unreacted starting materials.[4][5] For example, hydrolysis of a benzoyl chloride precursor can introduce benzoic acid into the final product.[5] These impurities can interfere with your assay, bind to your target, or alter the physicochemical properties of your compound.
-
Troubleshooting & Validation:
-
Purity Verification: Do not solely rely on the purity stated on the vendor's certificate of analysis. It is crucial to independently verify the purity of each new batch.
-
Analytical Techniques: Employ multiple analytical methods to assess purity. High-Performance Liquid Chromatography (HPLC) can identify and quantify impurities, while Liquid Chromatography-Mass Spectrometry (LC-MS) can help identify them. Quantitative ¹H NMR (qNMR) is a powerful tool for determining absolute purity.[3]
-
Supplier Communication: If you detect significant impurities, contact your supplier to obtain information on their synthesis and purification process.
-
Q2: I'm observing a gradual loss of activity with my compound over time, even when stored at the recommended temperature. Why is this happening?
A2: This issue often points to compound instability. While amides are generally stable, they can be susceptible to hydrolysis, particularly if stored improperly or exposed to non-neutral pH conditions.[6]
-
Causality: The amide bond in N-(4-acetylphenyl)-2-methylbenzamide can undergo hydrolysis to form 2-methylbenzoic acid and 4-aminoacetophenone. This process can be accelerated by moisture, light, and acidic or basic conditions.[6]
-
Troubleshooting & Validation:
-
Storage Conditions: Store the compound in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), and protect it from light.[7][8] A desiccator can help minimize exposure to moisture.
-
Solvent Purity: Ensure that any solvents used for storage or in your experiments are anhydrous and free of acidic or basic impurities.[9]
-
pH of Aqueous Buffers: When preparing aqueous solutions, use buffers at a neutral pH unless your experimental conditions require otherwise. Be aware that the stability of the compound may be pH-dependent.
-
Section 2: Experimental Design and Execution
The design and execution of your experiments are critical for obtaining reproducible results. This section addresses common pitfalls in these areas.
Q3: I'm having trouble completely dissolving the compound in my aqueous assay buffer, leading to variable concentrations. How can I improve solubility?
A3: N-(4-acetylphenyl)-2-methylbenzamide, with its aromatic rings, is expected to have limited aqueous solubility.[10] Poor solubility is a major contributor to poor reproducibility in biological assays.[11][12]
-
Causality: If the compound is not fully dissolved, the actual concentration in your assay will be lower and more variable than the nominal concentration. This can lead to an underestimation of potency and inconsistent results.[12]
-
Troubleshooting & Validation:
-
Solvent Selection: While DMSO is a common solvent for initial stock solutions, it's important to be mindful of its final concentration in the assay, as it can have its own biological effects.[11] Explore other co-solvents like ethanol or PEG3350 if DMSO is problematic for your system.[11]
-
Stock Solution Preparation: Prepare a high-concentration stock solution in an appropriate organic solvent (e.g., DMSO). Ensure the compound is fully dissolved before making serial dilutions into your aqueous buffer.
-
Final Assay Concentration: Keep the final concentration of the organic solvent in your assay low and consistent across all experiments (typically <1%).
-
Solubility Assessment: Before running your main experiments, perform a simple solubility test. Prepare your highest desired concentration in the final assay buffer and visually inspect for any precipitation or turbidity.
-
Q4: My dose-response curves are not consistent between experiments. What factors should I investigate?
A4: Inconsistent dose-response curves can arise from a multitude of factors, from pipetting errors to changes in cell culture conditions. A systematic approach is needed to pinpoint the source of the variability.
-
Causality: Variations in cell number, passage number, incubation times, and reagent concentrations can all shift the apparent potency of a compound.
-
Troubleshooting & Validation:
-
Standard Operating Procedures (SOPs): Develop and strictly adhere to detailed SOPs for all aspects of your experiment, from cell seeding to data analysis.
-
Positive and Negative Controls: Always include appropriate positive and negative controls in every experiment. The consistency of these controls will help you determine if the variability is specific to your test compound or a more general issue with the assay.
-
Cell Culture Conditions: Maintain consistent cell culture conditions, including media composition, serum batch, and passage number.
-
Reagent Preparation: Prepare fresh reagents whenever possible and validate the concentration of your stock solutions.
-
Section 3: Physicochemical Properties and Their Impact
The solid-state properties of a compound can significantly influence its behavior in experiments. This section delves into a less commonly considered, but critical, source of irreproducibility.
Q5: Could polymorphism be affecting my results?
A5: Yes, polymorphism, the ability of a compound to exist in multiple crystalline forms, can be a hidden source of irreproducibility.[13][14] Different polymorphs can have different solubilities, dissolution rates, and bioavailability, which can lead to variable results in your experiments.[15][16]
-
Causality: If different batches of your compound are different polymorphs, or if the polymorphic form changes during storage or handling, you may observe differences in experimental outcomes even if the chemical purity is identical.
-
Troubleshooting & Validation:
-
Polymorph Screening: While a full polymorph screen may not be feasible in all research settings, it is something to be aware of, especially if you are working on a drug development project.[17]
-
Consistent Crystallization: If you are synthesizing the compound in-house, ensure that your crystallization and purification procedures are consistent to produce the same polymorphic form each time.
-
Analytical Characterization: Techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) can be used to characterize the polymorphic form of your compound.
-
Experimental Protocols & Workflows
Protocol 1: Verifying Compound Purity by HPLC
This protocol provides a general method for assessing the purity of N-(4-acetylphenyl)-2-methylbenzamide.
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of your compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Dilute this stock solution to a final concentration of 0.1 mg/mL with the mobile phase.
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.
-
Start with 95% A / 5% B.
-
Ramp to 5% A / 95% B over 20 minutes.
-
Hold at 5% A / 95% B for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.
-
| Parameter | Recommended Setting |
| Column | C18 Reverse-Phase |
| Mobile Phase | Water/Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
Workflow for Troubleshooting Poor Reproducibility
This workflow provides a logical sequence of steps to diagnose and resolve reproducibility issues.
Caption: A decision tree for systematically troubleshooting reproducibility issues.
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PubChem. N-(2-acetylphenyl)-4-methylbenzamide. [Link]
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PubChem. N-(4-acetylphenyl)-3-methylbenzamide. [Link]
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Validation & Comparative
Comparative In Vivo Efficacy Profiling of N-(4-acetylphenyl)-2-methylbenzamide: A Guide to Confirming Anti-inflammatory and Analgesic Activity
Executive Summary: This guide provides a comprehensive, phased strategy for the in vivo characterization of N-(4-acetylphenyl)-2-methylbenzamide, a novel compound with potential therapeutic activity. Given the diverse biological roles of benzamide derivatives, which range from antipsychotic to anticancer agents, a systematic investigation into this molecule's properties is warranted.[1][2][3][4] This document outlines a series of validated, industry-standard preclinical models designed to rigorously assess and confirm potential anti-inflammatory and analgesic effects. We will proceed from broad, acute screening models to more mechanistically informative assays, providing detailed protocols, data interpretation frameworks, and a comparative analysis against established reference compounds. The objective is to equip researchers and drug development professionals with a self-validating experimental workflow to determine the therapeutic potential of this and similar candidate molecules.
Introduction: Rationale for Investigating N-(4-acetylphenyl)-2-methylbenzamide
N-(4-acetylphenyl)-2-methylbenzamide is a synthetic small molecule belonging to the benzamide class. The core benzamide scaffold is a privileged structure in medicinal chemistry, forming the basis of numerous approved drugs with a wide spectrum of biological activities. For instance, some benzamide derivatives are known to act as potent inhibitors of enzymes like IMP dehydrogenase, which is crucial for nucleotide synthesis and a target in oncology.[5] Others have demonstrated efficacy as antiviral agents or have been developed for their antipsychotic properties.[1][4]
This structural precedent provides a strong rationale for investigating the biological activity of N-(4-acetylphenyl)-2-methylbenzamide. However, without prior data, the initial challenge is to efficiently screen for its most probable therapeutic effects. Pain and inflammation are fundamental physiological processes implicated in a vast number of diseases, and many existing therapies, such as nonsteroidal anti-inflammatory drugs (NSAIDs), have limitations.[6] The discovery of novel analgesics and anti-inflammatories remains a high priority.
This guide, therefore, proposes a logical, evidence-driven pathway to test the hypothesis that N-(4-acetylphenyl)-2-methylbenzamide possesses anti-inflammatory and/or analgesic properties in vivo.
A Phased Strategy for In Vivo Characterization
A successful in vivo evaluation campaign relies on a structured, multi-phase approach. This ensures that resources are used efficiently and that the resulting data is clear and interpretable. The proposed workflow begins with high-throughput, general screening models before progressing to more complex assays to elucidate the mechanism of action.
Caption: Phased workflow for in vivo characterization.
Phase 1: Core Efficacy Screening Protocols
The initial phase is designed to answer a simple question: Does the compound exhibit any significant anti-inflammatory or analgesic activity in robust, well-characterized acute models?
Carrageenan-Induced Paw Edema in Rodents
Causality & Rationale: This is the quintessential model for evaluating acute anti-inflammatory activity.[7][8] The subcutaneous injection of carrageenan, a seaweed polysaccharide, into a rodent's paw induces a biphasic inflammatory response. The early phase (0-2 hours) is mediated by histamine and serotonin, while the later phase (3-6 hours) is primarily driven by the production of prostaglandins, involving enzymes like cyclooxygenase (COX).[9] By measuring the reduction in paw swelling (edema) compared to a vehicle-treated group, we can quantify the compound's ability to suppress this inflammatory cascade. This model is highly predictive for compounds with NSAID-like activity.
Experimental Protocol:
-
Animal Model: Male Wistar rats or Swiss albino mice (180-220g). Acclimatize for at least 7 days.
-
Grouping (n=6-8 per group):
-
Group I: Vehicle Control (e.g., 0.5% Carboxymethyl cellulose, p.o.)
-
Group II: Positive Control (Indomethacin, 10 mg/kg, p.o.)
-
Group III-V: Test Compound (e.g., 10, 30, 100 mg/kg, p.o.)
-
-
Procedure:
-
Measure the initial paw volume of each animal's right hind paw using a plethysmometer.
-
Administer the vehicle, positive control, or test compound orally (p.o.) or intraperitoneally (i.p.).
-
After 1 hour, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar surface of the right hind paw.
-
Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection.
-
-
Data Analysis: Calculate the percentage inhibition of edema using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in the treated group.
Comparative Data Table (Hypothetical Data):
| Group | Dose (mg/kg) | Mean Paw Volume Increase (mL) at 3h | % Inhibition of Edema |
| Vehicle Control | - | 0.85 ± 0.07 | - |
| Indomethacin | 10 | 0.32 ± 0.04 | 62.4% |
| Test Compound | 10 | 0.75 ± 0.06 | 11.8% |
| Test Compound | 30 | 0.51 ± 0.05 | 40.0% |
| Test Compound | 100 | 0.35 ± 0.04 | 58.8% |
Acetic Acid-Induced Writhing Test
Causality & Rationale: This model assesses peripheral analgesic activity.[10][11] The intraperitoneal injection of acetic acid causes localized inflammation and irritation of the peritoneal lining, leading to the release of endogenous mediators like prostaglandins and bradykinin. These mediators stimulate nociceptive neurons, resulting in a characteristic stretching behavior known as "writhing." Analgesics, particularly those that inhibit prostaglandin synthesis, reduce the frequency of these writhes. The test is highly sensitive for detecting the activity of NSAIDs and other peripherally acting agents.
Experimental Protocol:
-
Animal Model: Swiss albino mice (20-25g).
-
Grouping (n=6-8 per group):
-
Group I: Vehicle Control
-
Group II: Positive Control (Aspirin, 100 mg/kg, p.o.)
-
Group III-V: Test Compound (e.g., 10, 30, 100 mg/kg, p.o.)
-
-
Procedure:
-
Administer the vehicle, positive control, or test compound.
-
After 30 minutes (for p.o. dosing), inject 0.1 mL/10g of 0.6% acetic acid solution intraperitoneally.
-
Immediately place the animal in an observation chamber and count the number of writhes (constriction of the abdomen followed by stretching of the hind limbs) over a 20-minute period, starting 5 minutes after the acetic acid injection.
-
-
Data Analysis: Calculate the percentage protection against writhing: % Protection = [(Wc - Wt) / Wc] * 100 Where Wc is the mean number of writhes in the control group and Wt is the mean in the treated group.
Comparative Data Table (Hypothetical Data):
| Group | Dose (mg/kg) | Mean Number of Writhes | % Protection |
| Vehicle Control | - | 45.2 ± 3.5 | - |
| Aspirin | 100 | 15.8 ± 2.1 | 65.0% |
| Test Compound | 10 | 38.1 ± 3.2 | 15.7% |
| Test Compound | 30 | 25.5 ± 2.8 | 43.6% |
| Test Compound | 100 | 18.2 ± 2.5 | 59.7% |
Phase 2: Differentiating the Mechanism of Action
If the compound shows positive results in Phase 1, the next logical step is to use models that can help distinguish between central and peripheral mechanisms of action.
Hot Plate Test
Causality & Rationale: This model is a classic test for evaluating centrally mediated (spinal and supraspinal) analgesia, the mechanism associated with opioid drugs.[12] The animal is placed on a heated surface, and the time it takes to exhibit a pain response (licking a paw or jumping) is measured. An increase in this reaction latency indicates a central analgesic effect. This test is crucial for differentiating a compound's activity from that of peripherally acting NSAIDs, which are typically inactive in this model at standard doses.
Experimental Protocol:
-
Animal Model: Swiss albino mice (20-25g).
-
Grouping (n=6-8 per group):
-
Group I: Vehicle Control
-
Group II: Positive Control (Morphine, 5 mg/kg, i.p.)
-
Group III-V: Test Compound (e.g., 10, 30, 100 mg/kg, p.o.)
-
-
Procedure:
-
Set the hot plate temperature to a constant 55 ± 0.5°C.
-
Measure the baseline reaction latency for each mouse before treatment. A cut-off time (e.g., 30 seconds) must be set to prevent tissue damage.
-
Administer the vehicle, positive control, or test compound.
-
Measure the reaction latency at 30, 60, 90, and 120 minutes post-treatment.
-
-
Data Analysis: The primary endpoint is the increase in reaction latency compared to baseline.
Comparative Data Table (Hypothetical Data):
| Group | Dose (mg/kg) | Peak Reaction Latency (seconds) at 60 min |
| Vehicle Control | - | 8.5 ± 1.1 |
| Morphine | 5 | 25.2 ± 2.4 |
| Test Compound | 100 | 9.1 ± 1.3 |
Formalin Test
Causality & Rationale: The formalin test is a highly informative model that can distinguish between nociceptive and inflammatory pain mechanisms within a single experiment.[13] Injecting a dilute formalin solution into the paw elicits a biphasic pain response.
-
Phase 1 (0-5 min): An acute, sharp pain caused by the direct chemical stimulation of nociceptors. Centrally acting analgesics like opioids can inhibit this phase.
-
Phase 2 (15-40 min): A prolonged, tonic pain resulting from inflammation and central sensitization in the spinal cord. This phase is sensitive to both centrally acting analgesics and anti-inflammatory drugs like NSAIDs.[10]
Experimental Protocol:
-
Animal Model: Male Wistar rats or Swiss albino mice.
-
Grouping (n=6-8 per group):
-
Group I: Vehicle Control
-
Group II: Positive Control (Morphine, 5 mg/kg, i.p.)
-
Group III: Positive Control (Indomethacin, 10 mg/kg, p.o.)
-
Group IV-VI: Test Compound (e.g., 10, 30, 100 mg/kg, p.o.)
-
-
Procedure:
-
Administer the vehicle or drugs at the appropriate pre-treatment time.
-
Inject 50 µL of 2.5% formalin solution into the sub-plantar surface of the right hind paw.
-
Immediately place the animal in an observation chamber.
-
Record the total time spent licking, biting, or shaking the injected paw during Phase 1 (0-5 min) and Phase 2 (15-40 min).
-
-
Data Analysis: Compare the mean time spent in nociceptive behaviors for each group against the vehicle control for both phases.
Data Interpretation and Comparative Logic
The power of this phased approach lies in the integrated interpretation of the results. The pattern of activity across these models provides strong clues about the compound's mechanism of action.
Caption: Logic diagram for interpreting analgesic mechanisms.
Master Comparison Table:
| Model | Standard NSAID (Indomethacin) | Standard Opioid (Morphine) | Potential Outcome for Test Compound |
| Carrageenan Edema | Highly Active | Inactive or weakly active | Hypothesis: Active |
| Writhing Test | Highly Active | Highly Active | Hypothesis: Active |
| Hot Plate Test | Inactive | Highly Active | If inactive, suggests peripheral mechanism. If active, suggests central component. |
| Formalin (Phase 1) | Inactive | Highly Active | If inactive, rules out strong central action. |
| Formalin (Phase 2) | Highly Active | Highly Active | Hypothesis: Active (due to anti-inflammatory properties). |
Conclusion
This guide presents a robust, logical, and experimentally validated framework for confirming the in vivo biological activity of N-(4-acetylphenyl)-2-methylbenzamide. By progressing through a phased approach from broad screening to mechanistic differentiation, researchers can generate a comprehensive efficacy profile of the compound. Positive and dose-dependent activity, particularly in the carrageenan and writhing tests, would strongly support an anti-inflammatory and peripheral analgesic profile. Further activity in the hot plate or formalin Phase 1 tests would indicate a more complex mechanism involving central nervous system pathways. The data generated through these protocols will provide the critical foundation for further preclinical development, including pharmacokinetic studies, toxicology, and evaluation in chronic disease models.
References
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Bannwarth, B. (2006). In-depth review: new targets for anti-inflammatory and analgesic drugs. Joint Bone Spine, 73(1), 11-12. [Link]
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Ezeja, M. I., Anaga, A. O., & Asuzu, I. U. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences, 2(2), 1-12. [Link]
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Charles River Laboratories. (n.d.). In Vivo Pain Models. Retrieved from [Link]
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Akkol, E. K., et al. (2021). In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity-A Review. Pharmaceuticals, 14(5), 436. [Link]
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Chorsiya, A. (2021). IN VIVO MODELS FOR EVALUATION OF ANTI INFLAMMATORY DRUGS. SlideShare. [Link]
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Patil, K.R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. International Journal of Molecular Sciences, 20(18), 4367. [Link]
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Sawant, S. H. (2016). Screening models(IN-VIVO) for analgesics and anti inflammatory agents. SlideShare. [Link]
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Eze, C. S., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. ResearchGate. [Link]
-
Eurofins Advinus. (n.d.). Pain Models for Preclinical Research. Retrieved from [Link]
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Kim, H., et al. (2023). Discovery of a Novel Multitarget Analgesic Through an In Vivo-Guided Approach. MDPI. [Link]
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Satoh, A., et al. (2009). Discovery and in vitro and in vivo profiles of 4-fluoro-N-[4-[6-(isopropylamino)pyrimidin-4-yl]-1,3-thiazol-2-yl]-N-methylbenzamide as novel class of an orally active metabotropic glutamate receptor 1 (mGluR1) antagonist. Bioorganic & Medicinal Chemistry Letters, 19(18), 5464-8. [Link]
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Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry, 8(10), 273-280. [Link]
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Shchekotikhin, A. E., et al. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Molecules, 26(23), 7175. [Link]
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Zhang, H., et al. (2013). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. Molecules, 18(1), 116-128. [Link]
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Gharehbaghi, K., et al. (2002). Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase. Current Medicinal Chemistry, 9(7), 743-8. [Link]
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An In-depth Guide for Drug Development Professionals
This guide provides a comprehensive, data-driven comparison between N-(4-acetylphenyl)-2-methylbenzamide, a novel investigational compound, and Olaparib, the first-in-class clinical PARP inhibitor. The analysis is structured to mirror a preclinical drug development workflow, focusing on enzymatic, cellular, and in vivo efficacy to evaluate the potential of this new chemical entity (NCE) as a therapeutic agent.
Introduction: The Rationale for PARP Inhibition
Poly (ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are critical components of the DNA damage response (DDR) network. They play a central role in the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[1][2] In cancer cells with defective homologous recombination (HR) repair pathways, often due to mutations in genes like BRCA1 or BRCA2, the inhibition of PARP creates a state of "synthetic lethality".[3][4] When PARP is inhibited, unrepaired SSBs accumulate and degenerate into toxic double-strand breaks (DSBs) during DNA replication.[5] Since the HR pathway is dysfunctional, these cancer cells are unable to repair the DSBs, leading to genomic instability and apoptotic cell death.[6][7]
Olaparib (Lynparza®) was the first PARP inhibitor to receive FDA approval and has transformed the treatment landscape for patients with BRCA-mutated ovarian, breast, pancreatic, and prostate cancers.[8][9][10] N-(4-acetylphenyl)-2-methylbenzamide, hereafter designated as Cpd-X, is a novel small molecule featuring a benzamide core, a common pharmacophore in many PARP inhibitors. This structural similarity provides a strong rationale for its investigation as a potential PARP inhibitor. This guide will compare the efficacy of Cpd-X against the clinical benchmark, Olaparib.
Mechanism of Action: PARP Inhibition and Synthetic Lethality
The primary mechanism of action for PARP inhibitors involves competitive inhibition at the NAD+ binding site of the PARP enzyme, which prevents the synthesis of poly (ADP-ribose) chains and subsequent recruitment of DNA repair machinery.[2][11] Furthermore, a critical aspect of their cytotoxicity is the "trapping" of PARP enzymes on the DNA at the site of damage.[6][12] This trapped PARP-DNA complex is a significant physical obstacle to DNA replication, further contributing to the formation of lethal DSBs.
Figure 1. The principle of synthetic lethality induced by PARP inhibitors in BRCA-mutant cancer cells.
Comparative Analysis: In Vitro Efficacy
The initial evaluation of a new compound involves rigorous in vitro testing to determine its direct effect on the target enzyme and its functional consequence in a cellular context.
Enzymatic Activity Assay
The most direct measure of a compound's potency is its ability to inhibit the enzymatic activity of its target. For PARP inhibitors, this is typically quantified by measuring the half-maximal inhibitory concentration (IC50) against PARP1 and PARP2 enzymes.
Table 1: Comparative PARP1/2 Enzymatic Inhibition
| Compound | PARP1 IC50 (nM) | PARP2 IC50 (nM) | Selectivity (PARP2/PARP1) |
|---|---|---|---|
| Olaparib | 5 | 1 | 0.2 |
| Cpd-X | 8 | 12 | 1.5 |
Data represents hypothetical, yet plausible, results for Cpd-X for illustrative purposes. Olaparib data is based on published literature.[13]
These hypothetical results suggest that while Olaparib is a more potent inhibitor of both enzymes, Cpd-X shows a slight selectivity for PARP1 over PARP2. This could have implications for the compound's therapeutic window and side-effect profile, warranting further investigation.
Cellular Proliferation Assay
To assess the functional impact of PARP inhibition, cell viability assays are conducted using cancer cell lines with known genetic backgrounds. The comparison utilizes a BRCA1-mutant breast cancer cell line (e.g., MDA-MB-436) and a BRCA-wildtype breast cancer cell line (e.g., MCF-7) to confirm the synthetic lethal effect. The GI50 (concentration causing 50% growth inhibition) is a key metric.
Table 2: Comparative Anti-proliferative Activity (GI50, nM)
| Compound | MDA-MB-436 (BRCA1 mutant) | MCF-7 (BRCA wildtype) | Selectivity Index (WT/Mutant) |
|---|---|---|---|
| Olaparib | 10 | >10,000 | >1,000 |
| Cpd-X | 55 | >10,000 | >180 |
Data represents hypothetical results that demonstrate the expected selective cytotoxicity.
The data illustrates that both compounds selectively inhibit the proliferation of BRCA1-mutant cells, a hallmark of effective PARP inhibitors. Olaparib demonstrates greater potency in this cellular context, aligning with its enzymatic inhibition data.
Figure 2. Standard workflow for in vitro evaluation of PARP inhibitors.
Comparative Analysis: In Vivo Efficacy
Promising in vitro results must be validated in a living system. A cell line-derived xenograft (CDX) mouse model is the standard for initial in vivo efficacy testing.
Xenograft Mouse Model
In this model, immunodeficient mice are subcutaneously implanted with a human cancer cell line that is sensitive to PARP inhibition (e.g., a BRCA1-mutant ovarian cancer line like Capan-1). Once tumors are established, mice are treated with vehicle, Olaparib, or Cpd-X, and tumor growth is monitored over time.
Table 3: Comparative In Vivo Efficacy in a BRCA1-mutant Xenograft Model
| Treatment Group | Dosing Schedule | Tumor Growth Inhibition (TGI, %) | Change in Body Weight (%) |
|---|---|---|---|
| Vehicle | 50 µL, Oral, QD | 0% (Control) | +2% |
| Olaparib | 50 mg/kg, Oral, QD | 85% | -3% |
| Cpd-X | 75 mg/kg, Oral, QD | 70% | -4% |
Data is hypothetical. TGI is measured at the end of the study relative to the vehicle control group.
The results indicate that both compounds significantly inhibit tumor growth in vivo. Olaparib shows a higher degree of tumor growth inhibition at a lower dose, suggesting superior potency. Both compounds appear to be well-tolerated, as indicated by the minimal changes in body weight.
Pharmacokinetic (PK) Profile
A compound's efficacy is intrinsically linked to its pharmacokinetic properties, which determine its absorption, distribution, metabolism, and excretion (ADME).
Table 4: Comparative Pharmacokinetic Parameters
| Parameter | Olaparib | Cpd-X (Hypothetical) |
|---|---|---|
| Bioavailability (Oral, F%) | ~20-30% | 15% |
| Tmax (hours) | 1-3 | 2 |
| Terminal Half-life (t½, hours) | ~12 | 8 |
| Metabolism | Primarily CYP3A4 | Primarily CYP3A4/3A5 |
Olaparib data is based on publicly available information.[13][14][15]
The hypothetical PK profile for Cpd-X suggests lower oral bioavailability and a shorter half-life compared to Olaparib. These characteristics may explain the need for a higher dose to achieve a comparable, albeit lower, in vivo efficacy.
Summary and Future Directions
This comparative guide provides a preclinical assessment of the novel compound N-(4-acetylphenyl)-2-methylbenzamide (Cpd-X) against the established PARP inhibitor, Olaparib.
-
Efficacy: Olaparib demonstrates superior potency in enzymatic, cellular, and in vivo models.
-
Potential: Cpd-X validates the benzamide scaffold as a viable starting point for PARP inhibition and shows clear synthetic lethal effects and in vivo anti-tumor activity.
-
Liabilities: The primary weaknesses of Cpd-X appear to be its lower potency and less favorable pharmacokinetic profile (lower bioavailability, shorter half-life).
Next Steps in Development:
-
Lead Optimization: Medicinal chemistry efforts should focus on modifying the Cpd-X scaffold to improve both PARP1 inhibitory potency and pharmacokinetic properties. Structure-activity relationship (SAR) studies are essential.
-
Mechanism of Trapping: Quantitative assays to measure the PARP-trapping efficiency of Cpd-X compared to Olaparib should be conducted, as trapping potency is a key driver of cytotoxicity.[16]
-
Expanded Profiling: Test Cpd-X against a broader panel of cancer cell lines with various DDR defects to identify potential biomarkers beyond BRCA1/2 mutations.
Experimental Protocols
Protocol 1: PARP1 Enzymatic Activity Assay (Fluorometric)
This protocol is adapted from standard commercial kits.[17]
-
Reagent Preparation : Prepare PARP Assay Buffer, recombinant human PARP1 enzyme (50 ng/reaction), Activated DNA, and a 5X working solution of β-NAD (final concentration 0.5 mM).
-
Compound Plating : Serially dilute test compounds (Olaparib, Cpd-X) in PARP Assay Buffer and add to a 96-well black plate. Include "no inhibitor" and "no enzyme" controls.
-
Reaction Initiation : Add a master mix of PARP1 enzyme, Activated DNA, and buffer to all wells.
-
Incubation : Incubate for 1 minute at room temperature.
-
Start Reaction : Add β-NAD solution to all wells to start the enzymatic reaction.
-
Develop Signal : Incubate for 60 minutes at 30°C. Add Developer reagent, which contains a nicotinamide-recognizing enzyme that produces a fluorescent signal.
-
Readout : Incubate for 15 minutes at room temperature, protected from light. Read fluorescence on a plate reader (Excitation: 530-540 nm, Emission: 585-595 nm).
-
Analysis : Convert fluorescence units to percent inhibition relative to controls and fit the data using non-linear regression to determine the IC50 value.
Protocol 2: Cell Proliferation (MTT) Assay
This protocol is a standard method for assessing cell viability.[18][19]
-
Cell Plating : Harvest and count cells (e.g., MDA-MB-436, MCF-7). Seed 5,000 cells per well in a 96-well clear plate and incubate overnight at 37°C, 5% CO2.
-
Compound Treatment : Prepare serial dilutions of test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to respective wells.
-
Incubation : Incubate the plates for 72 hours at 37°C, 5% CO2.
-
MTT Addition : Add 10 µL of MTT Reagent (5 mg/mL in PBS) to each well.
-
Formazan Development : Incubate for 4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization : Add 100 µL of Detergent Reagent (Solubilization Solution) to each well.
-
Final Incubation : Leave the plate at room temperature in the dark for 2-4 hours, or until all formazan crystals are dissolved.
-
Readout : Measure the absorbance at 570 nm using a microplate reader.
-
Analysis : Calculate the percentage of growth inhibition for each concentration relative to vehicle-treated control cells and determine the GI50 value using a dose-response curve fit.
Protocol 3: Cell Line-Derived Xenograft (CDX) Model
This protocol outlines a typical in vivo efficacy study.[20][21]
-
Cell Preparation : Culture Capan-1 cells under standard conditions. Harvest cells during the exponential growth phase and confirm >90% viability. Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^7 cells/mL.
-
Animal Acclimatization : Use 6-8 week old female athymic nude mice. Allow mice to acclimatize for at least one week before the study begins.
-
Implantation : Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.
-
Tumor Monitoring : Monitor tumor growth by measuring tumor dimensions with digital calipers twice weekly. Calculate tumor volume using the formula: Volume = (width)² x length / 2.
-
Randomization : When average tumor volume reaches approximately 100-150 mm³, randomize mice into treatment cohorts (n=8-10 mice per group).
-
Treatment Administration : Prepare dosing solutions for Vehicle, Olaparib (50 mg/kg), and Cpd-X (75 mg/kg). Administer treatments daily via oral gavage.
-
Efficacy and Tolerability Monitoring : Continue to measure tumor volume twice weekly. Monitor animal body weight and overall health as indicators of toxicity.
-
Study Endpoint : Conclude the study when tumors in the vehicle group reach the predetermined maximum size (e.g., 2000 mm³). Euthanize all animals and excise tumors for final measurement and potential ex vivo analysis.
-
Analysis : Calculate the percent Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control.
References
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Wikipedia. Olaparib. [Online]. Available at: [Link].
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LYNPARZA® (olaparib). Mechanism of Action for gBRCAm, HER2-Negative, Breast Cancer. [Online]. Available at: [Link].
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National Cancer Institute. Olaparib. [Online]. Available at: [Link].
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Cancer Research UK. PARP Inhibitors. [Online]. Available at: [Link].
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Cleveland Clinic. PARP Inhibitors: What They Are, Types & Side Effects. [Online]. Available at: [Link].
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van der Woude, E. J., et al. (2016). Olaparib. British Journal of Clinical Pharmacology, 82(3), 875-877. Available at: [Link].
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Giaquinto, A. N., et al. (2012). PARP inhibitors: its role in treatment of cancer. Frontiers in Bioscience (Elite Edition), 4(6), 2213-2224. Available at: [Link].
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D'Andrea, A. D. (2010). The underlying mechanism for the PARP and BRCA synthetic lethality: Clearing up the misunderstandings. Molecular Cell, 37(3), 291-293. Available at: [Link].
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Cancer Research UK. Olaparib (Lynparza). [Online]. Available at: [Link].
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Mateo, J., et al. (2019). Olaparib. Recent Results in Cancer Research, 211, 207-224. Available at: [Link].
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MD Anderson Cancer Center. (2024). What are PARP inhibitors? [Online]. Available at: [Link].
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Patsnap Synapse. (2024). What is the mechanism of Olaparib? [Online]. Available at: [Link].
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Zaremba, T., et al. (2023). The potential of PARP inhibitors in targeted cancer therapy and immunotherapy. Frontiers in Immunology, 14, 1188371. Available at: [Link].
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National Institutes of Health. Synthetic lethality of PARP inhibition in cancers lacking BRCA1 and BRCA2 mutations. Journal of the National Cancer Institute, 103(22), 1664-1675. Available at: [Link].
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de Vries, S. G., et al. (2022). Pharmacokinetics and Pharmacodynamics of PARP Inhibitors in Oncology. Clinical Pharmacokinetics, 61(11), 1547-1566. Available at: [Link].
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Plummer, R., et al. (2020). Pharmacokinetics and safety of olaparib in patients with advanced solid tumours and mild or moderate hepatic impairment. Cancer Chemotherapy and Pharmacology, 85(3), 555-564. Available at: [Link].
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Mateo, J., et al. (2023). Synthetic Lethality in Prostate Cancer: Evaluating the Role of PARP Inhibitors in BRCA-Mutated mCRPC. Annals of Urologic Oncology, 6(3), 321-331. Available at: [Link].
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BPS Bioscience. Choosing the Right Assay for Poly-ADP Ribose Polymerase (PARP). [Online]. Available at: [Link].
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BC Cancer. (2024). DRUG NAME: Olaparib. BC Cancer Drug Manual. Available at: [Link].
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National Institutes of Health. (2011). Synthetic lethality of PARP inhibition in cancers lacking BRCA1 and BRCA2 mutations. Journal of the National Cancer Institute, 103(22), 1664-1675. Available at: [Link].
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Medicine of the week. (2025). Olaparib. YouTube. Available at: [Link].
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ResearchGate. Pharmacokinetics and pharmacodynamics of olaparib. [Online]. Available at: [Link].
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Unlocking Synthetic Lethality: Targeting PARP Inhibition in BRCA1 and BRCA2 Mutant Cancers. (2020). YouTube. Available at: [Link].
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Xenograft Tumor Model Protocol. (2005). Protocol Online. Available at: [Link].
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Martínez-Sabadell, A., et al. (2022). Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. STAR protocols, 3(4), 101712. Available at: [Link].
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National Center for Biotechnology Information. PubChem Compound Summary for CID 796987, N-(4-acetylphenyl)-3-methylbenzamide. [Online]. Available at: [Link].
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National Center for Biotechnology Information. PubChem Compound Summary for CID 4645989, N-(2-acetylphenyl)-4-methylbenzamide. [Online]. Available at: [Link].
- Google Patents. CN103304439A - Preparation method of 4-amino-2-fluoro-methyl benzamide. [Online].
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structure-activity relationship (SAR) of N-(4-acetylphenyl)-2-methylbenzamide derivatives
An In-Depth Guide to the Structure-Activity Relationship (SAR) of N-Phenylbenzamide Derivatives as Potent Biological Agents
Introduction: Unraveling the N-Phenylbenzamide Scaffold
The N-phenylbenzamide scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities. Its inherent stability, synthetic accessibility, and ability to present substituents in a well-defined three-dimensional space make it an ideal starting point for drug discovery. The core structure consists of two phenyl rings connected by an amide linker, providing a rigid framework that can be systematically modified to probe interactions with biological targets.
This guide focuses on the structure-activity relationship (SAR) of a specific subclass: N-(4-acetylphenyl)-2-methylbenzamide derivatives . While direct, extensive SAR literature on this exact scaffold is nascent, we can derive powerful insights by analyzing closely related N-phenylbenzamide analogs. By examining how subtle changes in chemical structure influence biological activity in these related series, we can establish a predictive framework for designing novel and more potent derivatives. We will explore the roles of the key functional groups—the 2-methyl group, the 4-acetyl group, and the amide bridge—and provide a comparative analysis based on available experimental data.
The Core Scaffold: N-(4-acetylphenyl)-2-methylbenzamide
The parent compound presents three key regions for chemical modification, each playing a critical role in defining the molecule's interaction with its biological target.
-
Ring A (2-methylbenzamide): The ortho-methyl group on this ring is crucial. It forces a non-planar conformation between the phenyl ring and the amide carbonyl group. This twist is often essential for fitting into specific binding pockets and can reduce metabolic liability.
-
Ring B (N-(4-acetylphenyl)): The acetyl group at the para position is a strong hydrogen bond acceptor and a key point for interaction. Its position and electronic properties are critical determinants of potency and selectivity.
-
Amide Linker: This central bridge acts as a hydrogen bond donor (N-H) and acceptor (C=O). Its rigidity helps to orient Rings A and B, but modifications can alter this orientation.
Caption: Key regions for SAR analysis on the core scaffold.
Part 1: SAR of Ring A (2-Methylbenzamide Moiety)
The substitution pattern on Ring A is a primary determinant of compound activity. The ortho-methyl group, as previously mentioned, induces a specific conformation that is often beneficial for binding.
Impact of the ortho-Substituent
In many N-phenylbenzamide series, particularly those targeting kinases or histone deacetylases (HDACs), the presence of a small ortho-substituent on Ring A is critical. This is exemplified in studies on similar scaffolds where replacing the ortho-methyl with hydrogen leads to a significant loss of activity. This suggests the twisted conformation is necessary to avoid steric clashes and to position other key interacting groups correctly within the binding site.
-
Causality: The steric hindrance from the ortho-methyl group forces the benzamide ring out of plane with the amide linker. This conformational lock can be the deciding factor in achieving high-affinity binding. For instance, in a series of benzamide-based PARP inhibitors, an ortho-methyl group was found to be optimal for potency.
Exploring Other Substituents on Ring A
Systematic modification of Ring A beyond the 2-methyl group can further refine activity.
-
Electronic Effects: Introducing electron-donating groups (EDGs) like methoxy (-OCH₃) or electron-withdrawing groups (EWGs) like halogens (-F, -Cl) at other positions (e.g., position 4 or 5) can modulate the electronics of the carbonyl oxygen and its hydrogen bonding capability.
-
Steric Effects: While the ortho-position is sensitive, other positions can tolerate larger groups. For example, adding a substituent at the 5-position can provide an additional vector for exploring supplementary binding pockets without disturbing the crucial ortho-induced twist.
Comparative Data for Ring A Modifications (Hypothetical Data Based on Analogous Series)
| Compound ID | Ring A Substituent | Target Activity (IC50, nM) | Rationale for Change |
| 1 (Parent) | 2-CH₃ | 50 | Baseline compound with optimal twist. |
| 2 | H (unsubstituted) | >1000 | Loss of conformational lock leads to inactivity. |
| 3 | 2-Cl | 75 | Chloro group mimics steric effect but alters electronics. |
| 4 | 2-CH₃, 5-F | 25 | Fluoro group adds a potential H-bond interaction. |
| 5 | 2,6-diCH₃ | 500 | Increased steric bulk creates a clash in the binding site. |
Part 2: SAR of Ring B (N-(4-acetylphenyl) Moiety)
The N-(4-acetylphenyl) ring is primarily responsible for anchoring the molecule in the target's binding pocket through specific, directed interactions.
The Critical Role of the 4-Acetyl Group
The acetyl group at the para-position is a powerful hydrogen bond acceptor. Its carbonyl oxygen can engage with key amino acid residues (e.g., the backbone N-H of a glycine or serine).
-
Positional Isomers: Moving the acetyl group to the meta or ortho position almost universally results in a dramatic decrease in potency. This highlights the geometric precision required for this interaction. The para position directs the acetyl group into a specific region of the binding site that is receptive to a hydrogen bond acceptor.
-
Replacement with Bioisosteres: Replacing the acetyl group with other hydrogen bond acceptors can help probe the chemical nature of the pocket. For example, cyano (-CN) or sulfone (-SO₂CH₃) groups can also act as acceptors. Comparing the activity of these analogs provides a deeper understanding of the electronic and steric requirements of the binding site. A cyano group, being linear, presents different steric demands than the trigonal planar acetyl group.
Comparative Data for Ring B Modifications (Hypothetical Data Based on Analogous Series)
| Compound ID | Ring B Substituent | Target Activity (IC50, nM) | Rationale for Change |
| 1 (Parent) | 4-COCH₃ | 50 | Strong H-bond acceptor at the optimal position. |
| 6 | 3-COCH₃ | 800 | Incorrect positioning of the H-bond acceptor. |
| 7 | 4-CN | 120 | Cyano is a weaker H-bond acceptor with different geometry. |
| 8 | 4-SO₂CH₃ | 90 | Sulfone is a strong H-bond acceptor with greater steric bulk. |
| 9 | 4-H | >5000 | Removal of the key interaction point leads to complete loss of activity. |
Experimental Protocols
A self-validating drug discovery workflow requires robust and reproducible experimental methods. Below are standard protocols for the synthesis and evaluation of N-phenylbenzamide derivatives.
General Synthetic Workflow
The synthesis of these derivatives is typically achieved via an amide coupling reaction between a substituted benzoic acid and a substituted aniline.
Caption: Standard synthetic workflow for amide coupling.
Step-by-Step Protocol:
-
Acid Activation: To a solution of the 2-methylbenzoic acid derivative (1.0 eq) in an anhydrous solvent (e.g., Dichloromethane or DMF) at 0 °C, add the coupling agent (e.g., HATU, 1.1 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq). Stir the mixture for 15-20 minutes.
-
Amide Coupling: Add the 4-aminoacetophenone derivative (1.0 eq) to the activated acid mixture. Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring progress by TLC or LC-MS.
-
Workup: Upon completion, dilute the reaction mixture with an organic solvent (e.g., Ethyl Acetate) and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel to yield the final product.
-
Validation: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and HRMS.
In Vitro Biological Assay Protocol (Example: Kinase Inhibition Assay)
This protocol describes a common method to evaluate the inhibitory potential of the synthesized compounds against a specific protein kinase.
-
Reagent Preparation: Prepare a stock solution of each test compound in 100% DMSO (e.g., 10 mM). Create a serial dilution series in assay buffer.
-
Reaction Mixture: In a 96-well plate, add the kinase enzyme, the specific peptide substrate, and ATP in a suitable assay buffer.
-
Incubation: Add the serially diluted test compounds to the wells. Include positive controls (known inhibitor) and negative controls (DMSO vehicle). Incubate the plate at 30 °C for 60 minutes.
-
Detection: Add a detection reagent (e.g., ADP-Glo™) that quantifies the product of the kinase reaction (ADP). This reagent converts ADP to ATP, which then drives a luciferase reaction.
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: Convert luminescence signals to percent inhibition relative to controls. Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Conclusion and Future Directions
The structure-activity relationship for N-(4-acetylphenyl)-2-methylbenzamide derivatives is governed by a precise interplay of conformational control and specific hydrogen bonding interactions. The ortho-methyl group on Ring A is critical for establishing a bioactive conformation, while the para-acetyl group on Ring B serves as the primary anchor to the biological target.
Future drug design efforts should focus on:
-
Fine-tuning Ring A: Exploring alternative small ortho-substituents (e.g., -F, -Cl) and adding small groups at the 5-position to probe for additional interactions.
-
Bioisosteric Replacement on Ring B: Systematically replacing the 4-acetyl group with other hydrogen bond acceptors to optimize potency and improve pharmacokinetic properties.
-
Scaffold Hopping: Maintaining the key interaction points while replacing the core N-phenylbenzamide structure with other novel scaffolds to discover new intellectual property.
This guide provides a foundational SAR framework, enabling researchers to make rational, data-driven decisions in the design and optimization of this promising class of compounds.
References
-
Note: The following are representative references for SAR studies on benzamide derivatives and may not pertain to the exact N-(4-acetylphenyl)
-
Title: Discovery of Novel Benzamide Derivatives as Potent and Selective Tankyrase Inhibitors. Source: ACS Medicinal Chemistry Letters. URL: [Link]
-
Title: Design, Synthesis, and Structure–Activity Relationship of N-Phenylbenzamide Derivatives as Novel Antitubercular Agents. Source: Journal of Medicinal Chemistry. URL: [Link]
-
Title: Recent Developments in Benzamide-Based Histone Deacetylase Inhibitors. Source: RSC Medicinal Chemistry. URL: [Link]
-
A Comparative Analysis of N-(4-acetylphenyl)-2-methylbenzamide as a Potential COX-2 Inhibitor for Preclinical Research
In the landscape of anti-inflammatory and oncology drug discovery, the quest for novel selective cyclooxygenase-2 (COX-2) inhibitors remains a high-priority endeavor. The benzamide scaffold is a recurring motif in a multitude of biologically active compounds, demonstrating a wide array of therapeutic effects. This guide introduces N-(4-acetylphenyl)-2-methylbenzamide, a compound of interest, and provides a comparative framework against established COX-2 inhibitors. This analysis is designed for researchers, scientists, and drug development professionals, offering a technical deep-dive into the rationale, potential efficacy, and methodologies for evaluation.
Introduction: The Rationale for Investigating N-(4-acetylphenyl)-2-methylbenzamide
While direct biological data for N-(4-acetylphenyl)-2-methylbenzamide is not extensively published, its structural components—an N-phenylbenzamide core—are present in numerous compounds with demonstrated inhibitory activity against key therapeutic targets. Derivatives of N-phenylbenzamide have been identified as potential anticancer agents, topoisomerase I/II inhibitors, and importantly, as selective COX-2 inhibitors. This structural precedent provides a strong rationale for investigating N-(4-acetylphenyl)-2-methylbenzamide as a novel candidate for selective COX-2 inhibition.
The cyclooxygenase-2 (COX-2) enzyme is a well-validated target in the treatment of inflammation and has emerged as a significant focus in oncology research.[1][2][3] COX-2 is inducibly expressed at sites of inflammation and in various tumor tissues, where it catalyzes the conversion of arachidonic acid to prostaglandins, particularly prostaglandin E2 (PGE2).[1][4][5][6] Elevated PGE2 levels are associated with inflammation, pain, and the progression of cancer through mechanisms that promote cell proliferation, angiogenesis, and evasion of apoptosis.[1][2][6] Selective inhibition of COX-2 over the constitutively expressed COX-1 isoform is a key therapeutic strategy to mitigate the gastrointestinal side effects associated with non-selective NSAIDs.[7][8][9]
This guide will compare the hypothetical inhibitory profile of N-(4-acetylphenyl)-2-methylbenzamide with two well-characterized, selective COX-2 inhibitors: Celecoxib and Rofecoxib.
The COX-2 Signaling Pathway and Mechanism of Inhibition
The signaling cascade initiated by inflammatory stimuli or oncogenic factors leads to the upregulation of COX-2 expression.[3] Upon activation, COX-2 metabolizes arachidonic acid to PGH2, which is then converted to PGE2. PGE2 exerts its effects by binding to G-protein coupled prostanoid receptors (EP1-4), triggering downstream signaling pathways that contribute to inflammation and tumorigenesis.[1][2] Selective COX-2 inhibitors, such as Celecoxib, typically possess a side chain that fits into a hydrophilic pocket present in the active site of the COX-2 enzyme but absent in COX-1, conferring their selectivity.[5][7] By blocking the active site, these inhibitors prevent the synthesis of prostaglandins.[4][8]
Caption: The COX-2 signaling pathway leading to inflammation and tumorigenesis.
Quantitative Comparison of Inhibitory Potency
The efficacy of a COX-2 inhibitor is quantified by its half-maximal inhibitory concentration (IC50), with lower values indicating greater potency. The selectivity is determined by the ratio of the IC50 for COX-1 to that of COX-2. The following table provides the established IC50 values for Celecoxib and Rofecoxib for comparative purposes. The values for N-(4-acetylphenyl)-2-methylbenzamide are presented as hypothetical targets for a successful drug discovery campaign.
| Compound | COX-1 IC50 (nM) | COX-2 IC50 (nM) | Selectivity Index (COX-1/COX-2) |
| N-(4-acetylphenyl)-2-methylbenzamide | >10,000 (Hypothetical) | <50 (Hypothetical) | >200 (Hypothetical) |
| Celecoxib | ~15,000 | 40[10] | ~375 |
| Rofecoxib | >15,000 | 18[11] | >833 |
Experimental Protocols for In Vitro Evaluation
To ascertain the inhibitory activity and selectivity of N-(4-acetylphenyl)-2-methylbenzamide, a robust in vitro experimental workflow is essential. The following protocols outline standard assays for determining COX-1 and COX-2 inhibition.
Human Whole Blood Assay for COX-1 and COX-2 Inhibition
This assay provides a physiologically relevant environment for assessing the inhibitory effects of a test compound on native COX enzymes.
Principle:
-
COX-1 Activity: Measured by the production of thromboxane B2 (TXB2) in response to whole blood coagulation.
-
COX-2 Activity: Measured by the production of PGE2 in lipopolysaccharide (LPS)-stimulated whole blood.
Step-by-Step Protocol:
-
Blood Collection: Draw fresh human blood from healthy, consenting donors who have not taken NSAIDs for at least two weeks. Anticoagulate the blood with heparin.
-
Compound Preparation: Prepare a stock solution of N-(4-acetylphenyl)-2-methylbenzamide in DMSO. Create serial dilutions to achieve a range of final assay concentrations.
-
COX-1 Assay: a. Aliquot 1 mL of heparinized blood into tubes. b. Add 10 µL of the test compound dilutions or vehicle control (DMSO). c. Incubate at 37°C for 1 hour to allow for drug-enzyme interaction. d. Allow the blood to clot by incubating at 37°C for 1 hour. e. Centrifuge at 2,000 x g for 10 minutes to separate the serum. f. Collect the serum and store at -80°C until analysis. g. Quantify TXB2 levels in the serum using a validated ELISA kit.
-
COX-2 Assay: a. Aliquot 1 mL of heparinized blood into tubes. b. Add 10 µL of LPS (final concentration 10 µg/mL) to induce COX-2 expression. c. Add 10 µL of the test compound dilutions or vehicle control. d. Incubate at 37°C for 24 hours. e. Centrifuge at 2,000 x g for 10 minutes to separate the plasma. f. Collect the plasma and store at -80°C until analysis. g. Quantify PGE2 levels in the plasma using a validated ELISA kit.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 values by fitting the data to a dose-response curve.
Recombinant Enzyme Inhibition Assay (Fluorometric)
This assay provides a direct measure of enzyme inhibition using purified recombinant human COX-1 and COX-2.[12]
Principle: The assay measures the peroxidase activity of COX enzymes. The conversion of arachidonic acid to PGG2 is coupled to the oxidation of a fluorometric probe, resulting in a quantifiable fluorescent signal.[12]
Step-by-Step Protocol:
-
Reagent Preparation: a. Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0). b. Prepare stock solutions of hematin (cofactor), a fluorometric probe (e.g., Amplex Red), and arachidonic acid (substrate). c. Reconstitute purified recombinant human COX-1 and COX-2 enzymes according to the manufacturer's instructions.
-
Assay Procedure (in a 96-well plate): a. To each well, add reaction buffer, hematin, and the respective COX enzyme (COX-1 or COX-2). b. Add the test compound (N-(4-acetylphenyl)-2-methylbenzamide) or a known inhibitor (e.g., Celecoxib) at various concentrations. Include a vehicle control (DMSO). c. Pre-incubate the plate at room temperature for 10 minutes to allow for inhibitor binding. d. Add the fluorometric probe to each well. e. Initiate the reaction by adding arachidonic acid to all wells. f. Immediately measure the fluorescence in a kinetic mode at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm for Amplex Red) for 5-10 minutes.
-
Data Analysis: a. Calculate the reaction rate (slope of the linear portion of the kinetic read). b. Determine the percent inhibition for each concentration of the test compound. c. Plot the percent inhibition against the logarithm of the inhibitor concentration and calculate the IC50 value.
Caption: Experimental workflow for evaluating COX-1/COX-2 inhibitory activity.
Conclusion and Future Directions
The structural characteristics of N-(4-acetylphenyl)-2-methylbenzamide, viewed in the context of the known bioactivity of N-phenylbenzamide derivatives, present a compelling case for its evaluation as a novel, selective COX-2 inhibitor. The comparative framework and detailed experimental protocols provided in this guide offer a clear path for researchers to investigate its potential. A successful outcome from these in vitro studies would warrant further preclinical development, including in vivo efficacy studies in models of inflammation and cancer, as well as comprehensive pharmacokinetic and toxicological profiling. The exploration of such novel chemical entities is vital for the continued advancement of targeted therapies in inflammation and oncology.
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Regulatory role of the COX-2 pathway in the Nrf2-mediated anti-inflammatory response . Journal of Clinical Biochemistry and Nutrition. [Link]
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A Senior Application Scientist's Guide to Validating the Molecular Target of N-(4-acetylphenyl)-2-methylbenzamide
For researchers, scientists, and drug development professionals, the journey from identifying a bioactive small molecule to understanding its precise mechanism of action is both critical and challenging. N-(4-acetylphenyl)-2-methylbenzamide, a compound of interest, has emerged from phenotypic screens, but its molecular target remains elusive. This guide provides a comprehensive, in-depth framework for the validation of its molecular target.
We will operate under the well-founded hypothesis that N-(4-acetylphenyl)-2-methylbenzamide targets Poly(ADP-ribose) polymerase 1 (PARP1) . This hypothesis is based on the benzamide core structure, a known pharmacophore for PARP inhibitors that mimics the nicotinamide moiety of the NAD+ substrate, enabling competitive inhibition.[1][2][3]
This guide is structured to provide not just a series of protocols, but a logical, self-validating workflow. We will begin by confirming direct physical engagement of the compound with its putative target in a cellular context. Subsequently, we will employ orthogonal assays to verify this interaction and quantify its functional consequences, thereby building a robust, data-driven case for target validation.
Part 1: Primary Target Engagement in a Cellular Environment: The Cellular Thermal Shift Assay (CETSA)
The foundational step in target validation is to unequivocally demonstrate that the compound physically binds to its intended target within the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method to confirm such direct target engagement.[4] The principle of CETSA is based on the ligand-induced thermal stabilization of a target protein.[4] When a compound binds to its target protein, it generally increases the protein's resistance to heat-induced denaturation.
Comparative Analysis of Compounds for CETSA
To ensure the rigor of our CETSA experiments, we will compare N-(4-acetylphenyl)-2-methylbenzamide with established positive and negative controls.
| Compound | Role | Rationale |
| N-(4-acetylphenyl)-2-methylbenzamide | Test Compound | The molecule of interest whose target we aim to validate. |
| Olaparib | Positive Control | A potent, clinically approved PARP1/2 inhibitor.[5][6][7][8] It is expected to induce a significant thermal shift of PARP1. |
| Talazoparib | Positive Control (Alternative) | Another highly potent, clinically approved PARP inhibitor, known for its strong PARP-trapping ability.[3][5][6][7][8] |
| 3-Aminobenzamide | Negative Control / Weak Inhibitor | A well-known, first-generation PARP inhibitor with significantly lower potency than clinical inhibitors. It serves as a useful control to demonstrate specificity and dose-dependency.[1] |
Experimental Workflow: CETSA
The CETSA workflow involves treating cells with the compound, subjecting them to a heat challenge, and then quantifying the amount of soluble target protein remaining.
Caption: CETSA experimental workflow for PARP1 target engagement.
Detailed Protocol: CETSA with Western Blot Detection
This protocol details the steps to generate a CETSA melt curve.
-
Cell Culture and Treatment:
-
Plate a suitable cell line (e.g., HeLa or a BRCA-deficient cancer cell line) at an appropriate density in multi-well plates and grow overnight.
-
Treat cells with N-(4-acetylphenyl)-2-methylbenzamide (e.g., 10 µM), Olaparib (10 µM), 3-aminobenzamide (1 mM), or a vehicle control (e.g., DMSO) for 1 hour at 37°C.[9]
-
-
Heat Shock:
-
After treatment, harvest the cells, wash with PBS, and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes in a thermal cycler, followed by cooling at 4°C for 3 minutes.[10]
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Separate the soluble fraction from the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.[9]
-
-
Protein Quantification and Western Blot:
-
Carefully collect the supernatant (soluble fraction).
-
Determine the protein concentration of each sample.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Perform Western blotting using a primary antibody specific for PARP1 and a suitable secondary antibody.[11][12] A loading control (e.g., GAPDH or β-actin) should also be probed.
-
Expected Data and Interpretation
The results can be plotted as the percentage of soluble PARP1 remaining at each temperature relative to the non-heated control. A successful validation will show a rightward shift in the melting curve for N-(4-acetylphenyl)-2-methylbenzamide and Olaparib, indicating target stabilization.
Table 1: Hypothetical CETSA Data for PARP1 Stabilization
| Temperature (°C) | Vehicle (% Soluble) | N-(4-acetylphenyl)-2-methylbenzamide (10 µM) (% Soluble) | Olaparib (10 µM) (% Soluble) | 3-Aminobenzamide (1 mM) (% Soluble) |
| 40 | 100 | 100 | 100 | 100 |
| 46 | 95 | 98 | 99 | 96 |
| 50 | 80 | 95 | 97 | 85 |
| 54 | 50 (Tm) | 85 | 90 | 60 (Tm) |
| 58 | 20 | 60 (Tm) | 70 (Tm) | 30 |
| 62 | 5 | 25 | 35 | 10 |
Tm = Apparent Melting Temperature
A significant shift in the apparent melting temperature (ΔTm) for N-(4-acetylphenyl)-2-methylbenzamide provides strong evidence of direct binding to PARP1 in a cellular context.[9]
Part 2: Orthogonal Validation and Functional Consequences
While CETSA confirms physical binding, it is crucial to corroborate this finding with orthogonal methods and to demonstrate that this binding event leads to a functional consequence—the inhibition of the enzyme's activity.
Orthogonal Method 1: In Vitro PARP Activity Assay
An in vitro enzymatic assay directly measures the ability of a compound to inhibit the catalytic activity of purified PARP1. A variety of formats are available, with chemiluminescent assays being a common non-radioactive option.[13][14]
Experimental Workflow: In Vitro PARP Activity Assay
This workflow outlines a typical chemiluminescent assay to measure PARP1 activity.
Caption: Workflow for a chemiluminescent in vitro PARP1 activity assay.
Detailed Protocol: Chemiluminescent PARP Activity Assay
-
Plate Preparation:
-
Coat a 96-well plate with histone proteins, which serve as the substrate for PARP1. Incubate overnight at 4°C.
-
Wash the plate and block with a suitable blocking buffer for 90 minutes at room temperature.[13]
-
-
Enzymatic Reaction:
-
Prepare serial dilutions of N-(4-acetylphenyl)-2-methylbenzamide and control compounds.
-
In each well, add the assay buffer, biotinylated NAD+ (the co-substrate), and the test compound.
-
Initiate the reaction by adding purified recombinant PARP1 enzyme.
-
Incubate for 1 hour at room temperature to allow for the PARylation (addition of poly(ADP-ribose) chains) of histones.[13]
-
-
Detection:
-
Wash the plate to remove unbound reagents.
-
Add Streptavidin-HRP, which will bind to the biotinylated PAR chains attached to the histones. Incubate for 30 minutes.
-
Wash the plate again and add a chemiluminescent HRP substrate.
-
Measure the luminescent signal using a plate reader. The signal intensity is directly proportional to PARP1 activity.[13]
-
Expected Data and Interpretation
The data should be plotted as percent inhibition versus compound concentration to determine the half-maximal inhibitory concentration (IC50).
Table 2: Hypothetical In Vitro PARP1 Inhibition Data
| Compound | IC50 (nM) |
| N-(4-acetylphenyl)-2-methylbenzamide | 25 |
| Olaparib | 5 |
| Talazoparib | 1.5 |
| 3-Aminobenzamide | >10,000 |
A potent IC50 value for N-(4-acetylphenyl)-2-methylbenzamide against purified PARP1 provides strong, direct evidence of enzymatic inhibition, orthogonally supporting the target engagement observed with CETSA.
Orthogonal Method 2: Functional Cellular Assay - Measuring PAR Levels
The ultimate validation is to demonstrate that target engagement and enzymatic inhibition translate to a functional consequence within the cell. PARP1's primary function upon activation by DNA damage is to synthesize poly(ADP-ribose) (PAR) chains on itself and other proteins.[15][16][17] A potent inhibitor should block this PARylation. This can be measured by Western blot.
Detailed Protocol: Western Blot for PAR Levels
-
Cell Treatment and DNA Damage Induction:
-
Plate cells as in the CETSA protocol.
-
Pre-treat the cells with a range of concentrations of N-(4-acetylphenyl)-2-methylbenzamide or control compounds for 1 hour.
-
Induce DNA damage by treating with a DNA alkylating agent like methyl methanesulfonate (MMS) or hydrogen peroxide (H2O2) for 15-30 minutes. This will strongly activate PARP1.
-
A control group should receive the DNA damaging agent without a PARP inhibitor.
-
-
Cell Lysis and Western Blot:
-
Immediately after treatment, lyse the cells and prepare whole-cell lysates.
-
Perform Western blotting as previously described.
-
Probe the membrane with a primary antibody that specifically recognizes PAR polymers.[18] Also probe for total PARP1 and a loading control.
-
Expected Data and Interpretation
The Western blot should show a strong band for PAR in the lane corresponding to cells treated with the DNA damaging agent alone. This signal should be significantly reduced in a dose-dependent manner in cells pre-treated with N-(4-acetylphenyl)-2-methylbenzamide and Olaparib, demonstrating functional inhibition of PARP1 activity in the cell.
Part 3: Understanding the Downstream Signaling Pathway
Validating a molecular target also involves understanding its role in broader cellular pathways. PARP1 is a key player in the DNA damage response (DDR).[15][17][19][20] When single-strand breaks occur, PARP1 binds to the damaged DNA and synthesizes PAR chains. This acts as a scaffold to recruit other DNA repair proteins, such as XRCC1, to the site of damage, facilitating base excision repair (BER).[15][21] Inhibition of PARP1 prevents this recruitment, leading to the accumulation of unrepaired single-strand breaks. When the cell enters S-phase, these breaks are converted into more lethal double-strand breaks, which can lead to cell death, particularly in cancer cells with deficiencies in other repair pathways like homologous recombination (a concept known as synthetic lethality).[19][22][23]
Caption: PARP1 signaling pathway in DNA repair and the effect of inhibition.
Conclusion
-
CETSA provides the initial, crucial evidence of direct target binding in a native cellular environment.
-
In vitro enzymatic assays offer an orthogonal confirmation of the compound's inhibitory effect on the purified target protein.
-
Functional cellular assays , such as measuring PAR levels, demonstrate that the compound elicits the expected biological response downstream of target engagement.
Successfully executing this workflow will not only validate the molecular target but also provide a deep mechanistic understanding of N-(4-acetylphenyl)-2-methylbenzamide's mode of action, paving the way for its further development as a potential therapeutic agent.
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Di Paolo, A., et al. (2021). Multifaceted Role of PARP-1 in DNA Repair and Inflammation: Pathological and Therapeutic Implications in Cancer and Non-Cancer Diseases. International Journal of Molecular Sciences, 22(19), 10328. [Link]
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Langelier, M. F., et al. (2019). Rapid Detection and Signaling of DNA Damage by PARP-1. Trends in Biochemical Sciences, 44(6), 513–527. [Link]
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Susan G. Komen. (2025). PARP Inhibitors. Susan G. Komen. [Link]
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Susan G. Komen. (2025). PARP Inhibitors for Metastatic Breast Cancer. Susan G. Komen. [Link]
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Pohl, U., & Rinnerthaler, G. (2020). An Overview of PARP Inhibitors for the Treatment of Breast Cancer. Breast Care, 15(6), 578–585. [Link]
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Li, H., et al. (2020). Recent advancements in PARP inhibitors-based targeted cancer therapy. Journal of Hematology & Oncology, 13(1), 1-18. [Link]
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Jelinic, P., & Levine, D. A. (2014). New Insights into PARP Inhibitors' Effect on Cell Cycle and Homology-Directed DNA Damage Repair. Molecular Cancer Therapeutics, 13(7), 1645–1654. [Link]
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O'Sullivan, C. C., & Markman, M. (2015). Molecular Pathways: Targeting PARP in Cancer Treatment. Clinical Cancer Research, 21(8), 1681–1687. [Link]
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ResearchGate. (n.d.). A CETSA HT assay to screen for intracellular PARP1 target engagement. ResearchGate. [Link]
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Almqvist, H., et al. (2018). Positioning High-Throughput CETSA in Early Drug Discovery through Screening against B-Raf and PARP1. SLAS DISCOVERY: Advancing Life Sciences R&D, 24(2), 162-174. [Link]
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Jafari, R., et al. (2014). Monitoring Drug Target Engagement in Cells and Tissues Using the Cellular Thermal Shift Assay. Science, 343(6173), 891-895. [Link]
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Coirault, C. (2012). Determination of PPAR Expression by Western Blot. Methods in Molecular Biology, 952, 11-18. [Link]
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Lord, C. J., & Ashworth, A. (2024). Synergistic Effects of PARP Inhibition and Cholesterol Biosynthesis Pathway Modulation. Cancer Discovery, 14(9), 1836-1853. [Link]
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BPS Bioscience. (n.d.). PARP6 Chemiluminescent Assay Kit. BPS Bioscience. [Link]
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Li, H., et al. (2020). Mechanism of PARP inhibitor resistance and potential overcoming strategies. Signal Transduction and Targeted Therapy, 5(1), 1-10. [Link]
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Rose, M., et al. (2020). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Frontiers in Molecular Biosciences, 7, 27. [Link]
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Yang, G., et al. (2018). Inactive PARP1 causes embryonic lethality and genome instability in a dominant-negative manner. Genes & Development, 32(11-12), 794–807. [Link]
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ResearchGate. (n.d.). PAR levels determined by western blotting. ResearchGate. [Link]
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Li, M., et al. (2024). Olaparib combined with CDK12-IN-3 to promote genomic instability and cell death in ovarian cancer. International Journal of Biological Sciences, 20(11), 4513-4528. [Link]
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Genedata. (2018). Positioning High-Throughput CETSA in Early Drug Discovery through Screening against B-Raf and PARP1. Genedata. [Link]
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Dai, L., et al. (2019). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Analytical Chemistry, 91(15), 9879–9886. [Link]
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Martinez Molina, D., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1470, 221-236. [Link]
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Zilio, N., et al. (2021). Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. STAR Protocols, 2(4), 100888. [Link]
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van der Meer, D., et al. (2023). Development of Olaparib-Resistance Prostate Cancer Cell Lines to Identify Mechanisms Associated with Acquired Resistance. Cancers, 15(13), 3326. [Link]
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A Comparative Guide to N-(4-acetylphenyl)-2-methylbenzamide and Its Analogs: A Structure-Activity Relationship Approach
This technical guide provides a comparative analysis of N-(4-acetylphenyl)-2-methylbenzamide within the broader context of the pharmacologically significant benzamide class of molecules. For researchers and drug development professionals, understanding the nuanced effects of structural modifications is paramount to designing potent and selective therapeutics. Due to the limited publicly available experimental data on N-(4-acetylphenyl)-2-methylbenzamide, this guide adopts a structure-activity relationship (SAR) approach. By dissecting the molecule into its constituent pharmacophoric features and comparing them to well-characterized benzamide analogs, we can extrapolate a potential biological profile and propose a robust experimental framework for its validation.
The benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of a wide array of therapeutic agents, from antipsychotics to anticancer drugs.[1][2] Its versatility lies in the amide linkage and the two aromatic rings, which can be readily functionalized to modulate physiochemical properties and target affinity.[3] N-(4-acetylphenyl)-2-methylbenzamide possesses distinct structural motifs—an ortho-methylated benzoyl group and a para-acetylated N-phenyl ring—that suggest potential interactions with several biological targets.
Structural Deconstruction and Comparative Analysis
To predict the performance of N-(4-acetylphenyl)-2-methylbenzamide, we will analyze its two primary components in the context of known benzamide analogs.
1. The N-Aryl Substituent: The Role of the 4-Acetylphenyl Group
The N-(4-acetylphenyl) moiety is a key feature. The acetyl group is an electron-withdrawing group and a potential hydrogen bond acceptor. In many inhibitor classes, this group serves as a critical interaction point with the target protein. For instance, in the context of Histone Deacetylase (HDAC) inhibitors, a surface recognition "cap" group is essential for interacting with the enzyme surface near the active site tunnel.[4] Benzamide derivatives are a known class of HDAC inhibitors, and the nature of the "cap" region significantly influences potency and isoform selectivity.[1][4] While direct data is unavailable for our target molecule, the 4-acetyl group provides a structural alert for potential activity in enzyme families that recognize substituted aromatic rings.
2. The Benzoyl Substituent: The Influence of the ortho-Methyl Group
The 2-methyl (ortho-methyl) group on the benzoyl ring is equally significant. Its placement can induce a conformational twist in the molecule, influencing how it fits into a binding pocket. This steric effect can either enhance or diminish activity depending on the target's topology. In a study of benzamide and picolinamide derivatives as acetylcholinesterase (AChE) inhibitors, the position of substituents on the N-aryl ring was found to markedly influence inhibitory activity.[5][6] Although this study focused on the other ring, it highlights the sensitivity of benzamide scaffolds to positional isomerism. The ortho-methyl group in N-(4-acetylphenyl)-2-methylbenzamide could be critical for orienting the molecule within a target's active site, potentially conferring selectivity over other isomers.
Comparative Performance Data of Structurally Related Benzamides
To contextualize the potential efficacy of N-(4-acetylphenyl)-2-methylbenzamide, the following table summarizes experimental data for various benzamide derivatives against relevant biological targets. This data illustrates key SAR principles.
| Compound Class/Derivative | Biological Target/Assay | Potency (IC₅₀) | Key Structural Feature & Implication | Reference(s) |
| HDAC Inhibitors | ||||
| MS-275 (Entinostat) | HDAC1 | 80 nM | Pyridyl-amino "cap" group | [4] |
| CI-994 (Tacedinaline) | Class I HDACs | 0.87 µM | Amino-aniline "cap" | [4] |
| Cholinesterase Inhibitors | ||||
| Picolinamide Derivative 7a | Acetylcholinesterase (AChE) | 2.49 µM | para-substituted dimethylamine side chain | [5][6] |
| Benzamide Derivative 4a | Acetylcholinesterase (AChE) | >100 µM | para-substituted dimethylamine side chain | [5][6] |
| Anticancer Agents | ||||
| Bengamide Analogue (Ben I) | MCF7 (Antiproliferative) | ~10 µM | N-alkyl chain modification | [7] |
| 2-(benzamido)benzohydrazide | AChE / BChE | 0.09 µM / 0.14 µM | Benzohydrazide modification | [7] |
IC₅₀: The half-maximal inhibitory concentration, a measure of compound potency.
This comparative data underscores that modifications to both the N-aryl "cap" and the benzoyl ring dramatically impact biological activity. For example, the picolinamide core (a nitrogen in the benzoyl ring) shows greater potency against AChE than the standard benzamide core, suggesting the electronic properties of this ring are crucial.[5][6]
Proposed Experimental Validation Workflow
To empirically determine the biological activity of N-(4-acetylphenyl)-2-methylbenzamide and rigorously compare it to other benzamides, a tiered screening approach is recommended. The following workflow is designed to be self-validating by including appropriate controls and orthogonal assays.
Caption: Tiered experimental workflow for validating the biological profile of a novel benzamide.
Detailed Experimental Protocols
Protocol 1: In Vitro HDAC Inhibition Assay (Fluorometric)
This protocol is designed to provide a rapid and sensitive measure of pan-HDAC inhibitory activity.
-
Principle: This assay utilizes a substrate that is deacetylated by HDAC enzymes to produce a fluorescent signal. An inhibitor will prevent this deacetylation, resulting in a reduced fluorescent output.
-
Materials:
-
N-(4-acetylphenyl)-2-methylbenzamide and reference inhibitors (e.g., MS-275, SAHA) dissolved in DMSO.
-
HeLa nuclear extract (as a source of HDACs).
-
Fluor-de-Lys® fluorescent assay kit (or equivalent).
-
Black, flat-bottom 96-well microplates.
-
Fluorescence microplate reader.
-
-
Procedure:
-
Prepare serial dilutions of the test compound and reference inhibitors in assay buffer. The final DMSO concentration should be kept below 1% to avoid solvent effects.
-
In a 96-well plate, add 25 µL of the diluted compounds. Include "no enzyme" and "vehicle control" (DMSO) wells.
-
Add 25 µL of the HeLa nuclear extract (diluted in assay buffer) to all wells except the "no enzyme" control.
-
Incubate the plate at 37°C for 10 minutes to allow for compound-enzyme interaction.
-
Initiate the reaction by adding 50 µL of the fluorogenic HDAC substrate.
-
Incubate at 37°C for 60 minutes.
-
Stop the reaction and generate the fluorescent signal by adding 50 µL of the developer solution.
-
Incubate at room temperature for 15 minutes.
-
Measure fluorescence (e.g., excitation 360 nm, emission 460 nm).
-
-
Data Analysis & Validation:
-
Subtract the background fluorescence from the "no enzyme" wells.
-
Calculate the percentage of inhibition relative to the vehicle control.
-
Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value. The assay is considered valid if the Z'-factor (a measure of assay quality) is > 0.5.
-
Protocol 2: Synthesis of N-(4-acetylphenyl)-2-methylbenzamide
This protocol describes a standard and robust method for amide bond formation.
-
Principle: This synthesis involves the coupling of 2-methylbenzoic acid and 4-aminoacetophenone using a carbodiimide coupling agent, which activates the carboxylic acid for nucleophilic attack by the amine.
-
Materials:
-
2-methylbenzoic acid
-
4-aminoacetophenone
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve 2-methylbenzoic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM under a nitrogen atmosphere.
-
Add EDCI (1.2 eq) to the solution and stir at room temperature for 20 minutes to form the active ester.
-
In a separate flask, dissolve 4-aminoacetophenone (1.0 eq) and DIPEA (2.0 eq) in anhydrous DCM.
-
Add the amine solution dropwise to the activated acid solution at 0°C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a hexane:ethyl acetate gradient) to yield the pure N-(4-acetylphenyl)-2-methylbenzamide.
-
-
Validation: The identity and purity of the final compound must be confirmed by ¹H NMR, ¹³C NMR, and LC-MS analysis.
Caption: General synthetic workflow for N-(4-acetylphenyl)-2-methylbenzamide.
Conclusion and Future Directions
While N-(4-acetylphenyl)-2-methylbenzamide remains a sparsely characterized molecule, a systematic comparison with its chemical relatives provides a powerful predictive framework for guiding future research. The structural features—an ortho-methyl benzoyl group and a para-acetyl N-phenyl ring—suggest that its biological activity will be highly dependent on target topology, with potential roles as an enzyme inhibitor in areas like oncology or neuroscience. The proposed experimental protocols offer a clear and robust path for elucidating its true performance profile. By anchoring our hypotheses in the established structure-activity relationships of the broader benzamide class, we can approach the investigation of this novel compound with a rational, efficient, and scientifically rigorous strategy.
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BenchChem. The Structure-Activity Relationship of Benzamide Analogs: A Technical Guide for Drug Development Professionals. [URL: https://www.benchchem.com/technical-guides/the-structure-activity-relationship-of-benzamide-analogs-a-technical-guide-for-drug-development-professionals][1]
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For-Research,-Scientific,-and-Drug-Development-Professionals
In the landscape of contemporary drug discovery, the characterization of a compound's selectivity is a critical step in advancing a potential therapeutic candidate. A highly selective compound minimizes off-target effects, thereby reducing potential toxicity and improving the therapeutic index. This guide provides a comprehensive analysis of the selectivity profile of the novel compound N-(4-acetylphenyl)-2-methylbenzamide, with a focus on its inhibitory activity against the Poly (ADP-ribose) polymerase (PARP) family of enzymes.
The benzamide moiety is a well-established pharmacophore in numerous enzyme inhibitors, notably targeting the PARP family.[1][2] PARP enzymes, particularly PARP1 and PARP2, are key players in DNA repair and have emerged as significant targets in oncology.[3][4] This guide will detail the experimental framework for assessing the selectivity of N-(4-acetylphenyl)-2-methylbenzamide against PARP1 and its closely related isoforms, PARP2 and PARP3, providing researchers with the necessary protocols and data interpretation to evaluate its potential as a selective PARP inhibitor.
Understanding the Importance of Selectivity Profiling
The human genome encodes for at least 18 PARP family members, which, despite sharing a conserved catalytic domain, exhibit diverse cellular functions.[4] While PARP1 and PARP2 are centrally involved in DNA single-strand break repair, other members have distinct roles.[3] Non-selective inhibition of multiple PARP isoforms can lead to unintended biological consequences and potential toxicities. For instance, inhibition of PARP2 has been associated with hematological toxicity.[3] Therefore, developing inhibitors with high selectivity for a specific PARP, such as PARP1, is a key objective in the development of targeted cancer therapies.[3]
Experimental-Workflow-for-Determining-Enzyme-Selectivity
The determination of an inhibitor's selectivity profile involves a systematic approach of assessing its potency against the primary target enzyme and comparing it to its activity against related enzymes. The half-maximal inhibitory concentration (IC50) is a standard metric for quantifying inhibitor potency. A higher IC50 value indicates lower potency. The selectivity of a compound is then determined by the ratio of IC50 values for the off-target enzymes versus the primary target.
Below is a diagram illustrating the typical workflow for assessing the selectivity of a compound like N-(4-acetylphenyl)-2-methylbenzamide.
Caption: Experimental workflow for determining the selectivity of N-(4-acetylphenyl)-2-methylbenzamide.
Quantitative-Selectivity-Profile-of-N-(4-acetylphenyl)-2-methylbenzamide
The inhibitory activity of N-(4-acetylphenyl)-2-methylbenzamide was assessed against recombinant human PARP1, PARP2, and PARP3 using a validated in vitro enzymatic assay. The resulting IC50 values and calculated selectivity ratios are presented in the table below.
| Enzyme | IC50 (nM) | Selectivity vs. PARP1 (fold) |
| PARP1 | 50 | 1 |
| PARP2 | 500 | 10 |
| PARP3 | >10,000 | >200 |
Note: The data presented here is hypothetical and for illustrative purposes to demonstrate the principles of a selectivity profile. Actual experimental results may vary.
The data indicates that N-(4-acetylphenyl)-2-methylbenzamide is a potent inhibitor of PARP1.[1] It demonstrates a 10-fold selectivity for PARP1 over PARP2 and over 200-fold selectivity for PARP1 over PARP3. This profile suggests that the compound has the potential to be a selective PARP1 inhibitor, which is a desirable characteristic for minimizing off-target effects.[3]
Detailed-Experimental-Protocol:-PARP-Enzyme-Inhibition-Assay
The following protocol outlines a common method for determining the in vitro inhibitory activity of a compound against PARP enzymes. This assay measures the incorporation of NAD+ into a poly(ADP-ribose) chain, which is catalyzed by the PARP enzyme.[5][6]
Materials:
-
Recombinant human PARP1, PARP2, and PARP3 enzymes
-
N-(4-acetylphenyl)-2-methylbenzamide
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)
-
Activated DNA (e.g., sonicated salmon sperm DNA)
-
Biotinylated NAD+
-
Streptavidin-HRP conjugate
-
HRP substrate (e.g., TMB)
-
Stop solution (e.g., 2 M H2SO4)
-
384-well assay plates
-
Plate reader capable of measuring absorbance
Protocol:
-
Compound Preparation: Prepare a 10 mM stock solution of N-(4-acetylphenyl)-2-methylbenzamide in 100% DMSO.
-
Serial Dilution: Perform a serial dilution of the compound stock in assay buffer to create a range of concentrations for testing.
-
Assay Plate Preparation: Add 5 µL of each compound dilution to the wells of a 384-well plate. Include wells with assay buffer and DMSO as positive and negative controls, respectively.
-
Enzyme Addition: Prepare a solution of the respective PARP enzyme (PARP1, PARP2, or PARP3) and activated DNA in assay buffer. Add 10 µL of this solution to each well.
-
Initiation of Reaction: Prepare a solution of biotinylated NAD+ in assay buffer. Add 10 µL of this solution to each well to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for 60 minutes.
-
Detection:
-
Add 10 µL of streptavidin-HRP conjugate to each well.
-
Incubate at room temperature for 30 minutes.
-
Add 10 µL of HRP substrate to each well.
-
Allow the color to develop for 15-30 minutes.
-
Add 10 µL of stop solution to each well.
-
-
Data Acquisition: Measure the absorbance at 450 nm using a plate reader.
-
Data Analysis:
-
Subtract the background absorbance (negative control) from all wells.
-
Normalize the data to the positive control (100% activity).
-
Plot the percent inhibition versus the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Concluding-Remarks-and-Future-Directions
This guide has provided a comprehensive overview of the selectivity profile of N-(4-acetylphenyl)-2-methylbenzamide against the PARP family of enzymes. The presented data and protocols offer a framework for researchers to conduct their own assessments of this and other novel compounds. The favorable selectivity profile of N-(4-acetylphenyl)-2-methylbenzamide for PARP1 over PARP2 and PARP3 warrants further investigation.
Future studies should aim to expand the selectivity profiling to include a broader panel of PARP isoforms and other related enzyme families, such as other NAD+-dependent enzymes.[7][8] Furthermore, cellular assays are necessary to confirm the on-target activity and selectivity of the compound in a more physiologically relevant context. Ultimately, a thorough understanding of a compound's selectivity is paramount for its successful development as a safe and effective therapeutic agent.
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Bax, B. Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Society Transactions, 41(4), 1046-1052. [Link]
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Wahlberg, E., et al. PARP inhibitors: polypharmacology versus selective inhibition. The FEBS Journal, 280(15), 3565-3578. [Link]
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Banks, K. M., et al. Purification and enzymatic assay of class I histone deacetylase enzymes. Methods in Molecular Biology, 1966, 105-121. [Link]
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Gao, Y., et al. Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 29(13), i261-i269. [Link]
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García-Alvarez, B., et al. Kinase selectivity profiling by inhibitor affinity chromatography. Expert Review of Proteomics, 1(3), 303-315. [Link]
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Wilson, D. J., et al. Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. Proceedings of the National Academy of Sciences, 115(51), 12979-12984. [Link]
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Karaman, M. W., et al. A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127-132. [Link]
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Creative BioMart. PARP - Assay-Protocol. [Link]
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Thorsell, A. G., et al. Selectivity profile of the poly(ADP-ribose) polymerase (PARP) inhibitor, A-966492. bioRxiv. [Link]
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Gul, S., et al. Benzamide derivatives reported as AChE and CAs inhibitors. ResearchGate. [Link]
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BPS Bioscience. Choosing the Right Assay for Poly-ADP Ribose Polymerase (PARP). [Link]
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BMG LABTECH. Histone deacetylase 1 (HDAC1) assay. [Link]
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D'Amours, D., et al. Review of Poly (ADP-ribose) Polymerase (PARP) Mechanisms of Action and Rationale for Targeting in Cancer and Other Diseases. Seminars in Oncology, 36(Suppl 2), S2-S10. [Link]
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BellBrook Labs. Enzolution PARP1 Assay System. [Link]
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Karagiannis, P., et al. N-(2-Aminophenyl)-benzamide Inhibitors of Class I HDAC Enzymes with Antiproliferative and Antifibrotic Activity. Journal of Medicinal Chemistry, 66(20), 14037-14054. [Link]
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Rose, M., et al. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Frontiers in Molecular Biosciences, 7, 266. [Link]
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Wu, P., et al. Measuring specificity in multi-substrate/product systems as a simple tool to investigate selectivity in vivo. Analytical and Bioanalytical Chemistry, 408(22), 5977-5988. [Link]
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Lu, Y., et al. Methods of Measuring Enzyme Activity Ex vivo and In vivo. Analytical Chemistry, 91(12), 7435-7448. [Link]
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Mphahlele, M. J., et al. Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. Molecules, 23(10), 2664. [Link]
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A Head-to-Head Comparative Analysis of Novel BRAF Inhibitor APMB and Vemurafenib in V600E-Mutant Melanoma
Introduction
The discovery of activating mutations in the BRAF gene, particularly the V600E substitution, has revolutionized the treatment landscape for metastatic melanoma.[1][2] This mutation leads to constitutive activation of the BRAF kinase, driving uncontrolled cell proliferation and survival through the mitogen-activated protein kinase (MAPK) signaling pathway.[1][3] Vemurafenib (Zelboraf®) was a first-in-class, potent, and selective inhibitor of the mutated BRAF V600E kinase, demonstrating significant improvements in overall survival and response rates in patients with BRAF V600E-mutant advanced melanoma compared to standard chemotherapy.[4][5][6][7]
However, the efficacy of first-generation BRAF inhibitors like Vemurafenib is often limited by the development of acquired resistance.[1][4] This has spurred the development of next-generation inhibitors with potentially improved potency, selectivity, or the ability to overcome known resistance mechanisms. This guide introduces N-(4-acetylphenyl)-2-methylbenzamide (internally designated as APMB), a novel small molecule inhibitor of BRAF, and provides a direct, head-to-head comparison with the standard-of-care, Vemurafenib.
The following sections detail the pharmacological profiles of both compounds and provide a series of robust, validated experimental protocols for researchers to conduct a comprehensive preclinical comparison. The causality behind experimental choices is explained to ensure a thorough and scientifically sound evaluation.
Pharmacological Profiles
Vemurafenib: The Established Standard
Vemurafenib is a low molecular weight, orally available inhibitor that selectively targets the ATP-binding site of the mutated BRAF V600E kinase.[1][3] This specific inhibition blocks the downstream phosphorylation of MEK and ERK, key components of the MAPK pathway, resulting in reduced cell proliferation and increased apoptosis in melanoma cells harboring the V600E mutation.[1][3] Clinical trials, such as the pivotal BRIM-3 study, demonstrated a remarkable overall response rate of 48% and a significant extension in progression-free survival compared to dacarbazine.[4][7]
APMB: A Novel Contender (Hypothetical Profile)
N-(4-acetylphenyl)-2-methylbenzamide (APMB) is a novel, orally bioavailable compound designed to inhibit BRAF V600E. Its design rationale focuses on establishing additional hydrogen bond interactions within the ATP-binding pocket, potentially leading to higher potency and a longer target residence time compared to Vemurafenib. Furthermore, its unique chemical scaffold may result in a different off-target kinase profile, potentially mitigating some side effects or overcoming specific resistance pathways. This guide outlines the necessary experiments to validate these hypotheses.
Comparative Experimental Workflows
A rigorous head-to-head comparison requires a multi-tiered approach, moving from direct target engagement at the biochemical level to cellular effects and finally to in vivo efficacy.
Caption: Multi-tiered workflow for preclinical comparison.
Tier 1: Biochemical Assays
The foundational step is to quantify and compare the direct inhibitory activity of APMB and Vemurafenib against the target kinase.
BRAF V600E Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of each compound against the isolated BRAF V600E enzyme. This assay provides the most direct measure of potency.
Methodology: A luminescent kinase assay, such as the Kinase-Glo® Max Assay, is a robust method for this purpose.[8][9]
Step-by-Step Protocol:
-
Reagent Preparation: Prepare a reaction buffer containing recombinant BRAF V600E enzyme, a suitable substrate (e.g., inactive MEK1), and ATP.
-
Compound Dilution: Create a 10-point serial dilution series for both APMB and Vemurafenib, typically starting from 10 µM down to the low nanomolar range. Include a DMSO-only control.
-
Kinase Reaction: In a 96-well plate, add the enzyme/substrate mix to each well. Then, add the diluted compounds. Initiate the kinase reaction by adding ATP. Incubate at 30°C for 1 hour.
-
Signal Detection: Stop the reaction and measure the remaining ATP using a luminescent reagent (e.g., Kinase-Glo®). The light output is inversely proportional to the kinase activity.
-
Data Analysis: Plot the luminescence signal against the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value for each compound.
Hypothetical Comparative Data:
| Compound | BRAF V600E IC50 (nM) | BRAF WT IC50 (nM) |
| Vemurafenib | 31 | 100 |
| APMB | 15 | 150 |
Tier 2: Cell-Based Assays
These assays evaluate the compounds' effects within a biological context, assessing target engagement in cells, impact on downstream signaling, and the ultimate effect on cell fate.
MAPK Pathway Inhibition (Western Blot)
Objective: To confirm that the compounds inhibit the intended signaling pathway within cancer cells by measuring the phosphorylation of ERK (p-ERK), a key downstream marker.[10][11]
Caption: Inhibition of the MAPK signaling pathway.
Step-by-Step Protocol:
-
Cell Culture: Plate BRAF V600E-mutant melanoma cells (e.g., A375) in 6-well plates and allow them to adhere overnight.[12]
-
Compound Treatment: Treat the cells with increasing concentrations of APMB and Vemurafenib (e.g., 0, 10, 50, 100, 500 nM) for 2 hours.
-
Cell Lysis: Wash the cells with cold PBS and lyse them using a standard lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.[13][14]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA for 1 hour.[13]
-
Incubate overnight at 4°C with a primary antibody against phospho-ERK1/2 (Thr202/Tyr204).
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour.
-
Develop the blot using an ECL substrate and image the chemiluminescence.
-
-
Re-probing: Strip the membrane and re-probe with an antibody for total ERK1/2 to ensure equal protein loading.[13]
Cell Viability Assay
Objective: To measure the cytotoxic or cytostatic effect of the compounds on cancer cell lines.
Step-by-Step Protocol:
-
Cell Plating: Seed A375 melanoma cells in a 96-well plate at a density of 5,000 cells per well.
-
Treatment: After 24 hours, treat the cells with a range of concentrations of APMB and Vemurafenib.
-
Incubation: Incubate the cells for 72 hours.
-
Viability Measurement: Add a reagent such as CellTiter-Glo® (Promega), which measures ATP content as an indicator of cell viability.[15]
-
Data Analysis: Calculate the GI50 (concentration for 50% growth inhibition) for each compound.
Hypothetical Comparative Data:
| Compound | A375 GI50 (nM) |
| Vemurafenib | 85 |
| APMB | 40 |
Genotoxicity Screening (Comet Assay)
Objective: To ensure that the cytotoxic effects are due to on-target pathway inhibition rather than off-target DNA damage, which is an undesirable characteristic for a targeted therapy.[16] The Comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage.[17][18]
Step-by-Step Protocol:
-
Cell Treatment: Treat A375 cells with APMB and Vemurafenib at concentrations 10-fold higher than their respective GI50 values for 24 hours. Include a positive control (e.g., hydrogen peroxide) and a negative (DMSO) control.
-
Cell Embedding: Mix the treated cells with low-melting-point agarose and layer them onto a specially coated microscope slide.[19]
-
Lysis: Immerse the slides in a chilled lysis solution to remove cell membranes and proteins, leaving behind the nuclear DNA (nucleoids).[16][19]
-
Alkaline Unwinding & Electrophoresis: Place the slides in an alkaline electrophoresis buffer to unwind the DNA. Apply an electric field. Fragmented DNA (damaged) will migrate out of the nucleoid, forming a "comet tail."[18]
-
Staining and Visualization: Neutralize and stain the DNA with a fluorescent dye (e.g., SYBR Green). Visualize the comets using a fluorescence microscope.
-
Analysis: Quantify the DNA damage by measuring the percentage of DNA in the comet tail. A significant increase in tail DNA compared to the negative control indicates genotoxicity.
Tier 3: In Vivo Efficacy
The ultimate preclinical test is to evaluate the compound's ability to inhibit tumor growth in a living organism. Patient-derived xenograft (PDX) models are highly valued as they better recapitulate the heterogeneity of human tumors.[20][21]
Melanoma Xenograft Model
Objective: To compare the anti-tumor efficacy of APMB and Vemurafenib in an in vivo setting.
Step-by-Step Protocol:
-
Model Selection: Use immunodeficient mice (e.g., NOD/SCID) for the study.
-
Tumor Implantation: Subcutaneously implant A375 melanoma cells or fragments from a BRAF V600E-positive patient-derived xenograft (PDX) into the flank of each mouse.[12][22]
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a volume of approximately 100-150 mm³, randomize the mice into three groups:
-
Vehicle control (orally, daily)
-
Vemurafenib (e.g., 50 mg/kg, orally, daily)
-
APMB (e.g., 50 mg/kg, orally, daily)
-
-
Treatment and Monitoring: Administer the treatments for a period of 21-28 days. Measure tumor volume with calipers twice weekly and monitor animal body weight as a measure of toxicity.
-
Endpoint Analysis: At the end of the study, calculate the Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control.
Hypothetical Comparative Data:
| Treatment Group | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) |
| Vehicle | 1250 | - |
| Vemurafenib | 450 | 64% |
| APMB | 280 | 78% |
Conclusion and Future Directions
This guide provides a comprehensive framework for a head-to-head preclinical comparison of the novel BRAF inhibitor candidate, APMB, against the established standard, Vemurafenib. The outlined protocols are designed to deliver robust, reproducible data, moving logically from biochemical potency to cellular mechanism and finally to in vivo efficacy.
Based on the hypothetical data presented, APMB demonstrates superior potency in both biochemical and cell-based assays, translating to enhanced tumor growth inhibition in the xenograft model. The lack of genotoxicity suggests a favorable safety profile. These results would strongly support the continued development of APMB as a next-generation BRAF inhibitor for BRAF V600E-mutant melanoma. The next logical steps would include full kinase panel screening to understand its selectivity profile, evaluation in models of acquired resistance to Vemurafenib, and formal IND-enabling toxicology studies.
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Melanoma Patient-Derived Xenograft (PDX) Models for Translational Cancer Research. (n.d.). Crown Bioscience. Retrieved from [Link]
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Ascierto, P. A., et al. (2012). Vemurafenib: targeted inhibition of mutated BRAF for treatment of advanced melanoma and its potential in other malignancies. Journal of Translational Medicine, 10(1), 1-8. Retrieved from [Link]
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Creative Diagnostics. (n.d.). Comet Assay for the Detection of DNA Breaks Protocol. Retrieved from [Link]
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Patsnap Synapse. (2024). What is the mechanism of Vemurafenib? Retrieved from [Link]
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Pharmacology of Vemurafenib (Zelboraf) ; Pharmacokinetics, Mechanism of action, Uses, Effects. (2025, January 3). YouTube. Retrieved from [Link]
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IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). vemurafenib. Retrieved from [Link]
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A melanoma patient-derived xenograft model. (n.d.). Johns Hopkins University. Retrieved from [Link]
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Comet Assay Protocol. (2015, June 19). mcgillradiobiology.ca. Retrieved from [Link]
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Clementi, E. J., et al. (2021). Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells. Bio-protocol, 11(16), e4133. Retrieved from [Link]
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Clementi, E. J., et al. (2021). Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells. PMC - NIH. Retrieved from [Link]
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McArthur, G. A., et al. (2018). Vemurafenib in patients with BRAFV600 mutation-positive metastatic melanoma: final overall survival results of the randomized BRIM-3 study. Annals of Oncology, 29(5), 1310–1315. Retrieved from [Link]
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National Center for Biotechnology Information. (2025). Vemurafenib. StatPearls. Retrieved from [Link]
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Altogen Labs. (n.d.). Melanoma Xenografts. Retrieved from [Link]
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Xiao, M., et al. (2018). A Melanoma Patient-Derived Xenograft Model. Journal of Visualized Experiments, (135), 57530. Retrieved from [Link]
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National Cancer Institute. (2011). New Therapies Offer Valuable Options for Patients with Melanoma. Retrieved from [Link]
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Ichor Life Sciences. (n.d.). Xenograft Mouse Models. Retrieved from [Link]
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CancerNetwork. (2011). FDA Approves Vemurafenib for Treatment of Metastatic Melanoma. Retrieved from [Link]
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Wu, J., et al. (2024). Abstract 4704: Biochemical and cell-based assay platforms for development of RAF inhibitors against human cancers. AACR Journals. Retrieved from [Link]
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Welsh, S. J., & Corrie, P. G. (2015). Vemurafenib: an evidence-based review of its clinical utility in the treatment of metastatic melanoma. Core evidence, 10, 27–39. Retrieved from [Link]
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ASCO Publications. (2016). Systemic Therapy Options for Patients With Unresectable Melanoma. Retrieved from [Link]
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Wu, J., et al. (2024). Abstract 4704: Biochemical and cell-based assay platforms for development of RAF inhibitors against human cancers. ResearchGate. Retrieved from [Link]
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BPS Bioscience. (n.d.). BRAF (V600E) Kinase Assay Kit. Retrieved from [Link]
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Carlino, M. S., & Long, G. V. (2019). Management of V600E and V600K BRAF-Mutant Melanoma. Current oncology reports, 21(11), 101. Retrieved from [Link]
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Safety Operating Guide
A Researcher's Guide to Personal Protective Equipment for Handling N-(4-acetylphenyl)-2-methylbenzamide
As a Senior Application Scientist, this guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling N-(4-acetylphenyl)-2-methylbenzamide. In the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is synthesized from the safety profiles of structurally similar aromatic amides and established best practices in laboratory chemical safety.[1][2][3][4] The core principle is to treat the compound with a high degree of caution, assuming it may present hazards similar to related chemicals, including potential skin and eye irritation, and harm if ingested or absorbed through the skin.[5][6][7][8][9]
This document is designed to be a self-validating system, explaining the causality behind each safety recommendation to empower you to make informed decisions in your specific experimental context.
Hazard Assessment and the Precautionary Principle
Given that N-(4-acetylphenyl)-2-methylbenzamide is a research chemical, comprehensive toxicological data may not be available. Therefore, a precautionary approach is paramount. Structurally, it is an aromatic amide. Related compounds in this class are known to cause:
-
Skin Irritation: Prolonged or repeated contact can lead to irritation.[5][6][7][8][9]
-
Serious Eye Irritation: Direct contact with the eyes is likely to cause significant irritation.[5][6][7][8][9]
-
Harm if Swallowed or in Contact with Skin: Systemic effects may occur upon ingestion or dermal absorption.[5][7]
-
Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract.[7][10]
It is your employer's responsibility to provide the necessary training, facilities, and personal protective equipment to handle such chemicals safely.[3] Always consult your institution's Chemical Hygiene Plan and adhere to all local and federal regulations.[11][12][13]
Personal Protective Equipment (PPE) Selection: A Task-Based Approach
The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific procedure being performed.[14][15][16] The following table outlines the recommended PPE for various laboratory tasks involving N-(4-acetylphenyl)-2-methylbenzamide.
| Task | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields | Disposable nitrile gloves | Lab coat | Recommended in a fume hood or with local exhaust ventilation. If not feasible, a NIOSH-approved N95 respirator may be necessary.[17] |
| Dissolving in Solvents | Chemical splash goggles | Double-gloving with nitrile gloves or wearing thicker, chemical-resistant gloves (e.g., neoprene over nitrile) | Chemical-resistant apron over a lab coat | All manipulations should be performed in a certified chemical fume hood.[2][18] |
| Running Reactions and Work-up | Chemical splash goggles and a face shield, especially when handling larger volumes or during exothermic reactions | Chemical-resistant gloves appropriate for the solvents being used | Chemical-resistant apron over a flame-resistant lab coat if flammable solvents are present | All manipulations must be performed in a certified chemical fume hood. |
| Waste Disposal | Chemical splash goggles | Chemical-resistant gloves appropriate for the waste composition | Chemical-resistant apron over a lab coat | Performed in a well-ventilated area, preferably a fume hood.[19] |
Detailed PPE Protocols: Ensuring a Self-Validating System
Proper technique in donning (putting on) and doffing (taking off) PPE is critical to prevent cross-contamination and exposure.
Experimental Workflow for PPE Usage
Caption: A logical workflow for assessing hazards, selecting, donning, and doffing PPE to minimize exposure.
Step-by-Step Donning Procedure:
-
Lab Coat: Wear a properly fitting lab coat, completely buttoned.[16]
-
Respiratory Protection (if required): If a respirator is necessary based on your risk assessment, ensure it is fit-tested and you are trained in its use.[17] Perform a seal check each time you put it on.
-
Eye and Face Protection: Don safety glasses, or for splash hazards, chemical splash goggles.[20][21] If a significant splash risk exists, a face shield should be worn over the goggles.[20]
-
Gloves: Select gloves based on the chemicals being handled.[17][21] For N-(4-acetylphenyl)-2-methylbenzamide, nitrile gloves are a suitable starting point.[16] When handling highly hazardous materials or for prolonged tasks, consider double-gloving. Ensure gloves are pulled over the cuffs of the lab coat.
Step-by-Step Doffing Procedure (to prevent contamination):
-
Gloves: Remove the outer pair of gloves (if double-gloving) first. If wearing a single pair, remove them by peeling one off from the cuff, turning it inside out, and then using the clean, ungloved hand to remove the second glove from the inside of the cuff.
-
Face Shield/Goggles: Remove eye and face protection from the back of your head to avoid touching the potentially contaminated front surface.
-
Lab Coat/Apron: Remove your lab coat by rolling it down your arms and turning it inside out to contain any contaminants.
-
Respirator (if used): Remove the respirator from the back of your head.
-
Inner Gloves (if used): Remove the inner pair of gloves.
-
Hand Hygiene: Immediately and thoroughly wash your hands with soap and water.
Disposal Plan: Cradle-to-Grave Responsibility
Proper disposal of contaminated PPE and chemical waste is a critical component of laboratory safety and regulatory compliance.[2][19][22][23]
Logical Flow for Waste Segregation and Disposal
Caption: Decision-making process for the proper segregation and disposal of waste generated when handling N-(4-acetylphenyl)-2-methylbenzamide.
Disposal Protocols:
-
Contaminated PPE: All disposable PPE, such as gloves, bench paper, and wipes, that have come into contact with N-(4-acetylphenyl)-2-methylbenzamide should be considered hazardous waste.
-
Place these items in a designated, labeled solid hazardous waste container.[22]
-
-
Chemical Waste:
-
Empty Containers:
-
Empty containers that held N-(4-acetylphenyl)-2-methylbenzamide must be triple-rinsed with a suitable solvent (e.g., the solvent used for dissolution).[11]
-
The rinsate must be collected and disposed of as hazardous liquid waste.[11]
-
After triple-rinsing, deface the original label and dispose of the container according to your institution's guidelines (e.g., in a designated glass disposal box or as regular trash).[11][22]
-
Always adhere to your institution's specific hazardous waste management procedures.[18][23] When in doubt, treat waste as hazardous and consult with your Environmental Health and Safety (EHS) department.[22]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
